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5-Bromo-4-isopropyl-6-methoxypyrimidine Documentation Hub

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Core Science & Biosynthesis

Foundational

5-Bromo-4-isopropyl-6-methoxypyrimidine CAS 2750602-39-0 supplier

This technical guide provides an in-depth analysis of 5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS 2750602-39-0) , a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS 2750602-39-0) , a specialized heterocyclic building block increasingly utilized in the synthesis of kinase inhibitors and GPCR modulators.

CAS: 2750602-39-0 | Formula: C₈H₁₁BrN₂O | M.W.: 231.09 g/mol [1][2][3]

Executive Summary

5-Bromo-4-isopropyl-6-methoxypyrimidine is a tri-substituted pyrimidine scaffold characterized by a distinct steric and electronic profile. The isopropyl group (C4) provides lipophilic bulk often required for hydrophobic pocket occupancy in drug targets (e.g., ATP-binding sites), while the methoxy group (C6) serves as a hydrogen bond acceptor and metabolic modulator. The bromine at C5 is the primary reactive handle, enabling palladium-catalyzed cross-coupling reactions.

This compound is critical for Medicinal Chemists optimizing "magic methyl" effects or seeking bioisosteres for 4-isopropyl-phenyl moieties. Its recent CAS registration (Series 2.7M+) suggests its emergence in novel intellectual property landscapes, likely associated with next-generation small molecule therapeutics.

Chemical Identity & Physicochemical Properties[2][4][5][6]

PropertySpecificationRelevance
IUPAC Name 5-Bromo-4-isopropyl-6-methoxypyrimidineOfficial nomenclature
CAS Number 2750602-39-0Unique Identifier
Molecular Weight 231.09Fragment-based drug design (FBDD)
LogP (Predicted) ~2.8 - 3.1Lipophilicity; good membrane permeability
TPSA ~26 ŲPolar Surface Area; indicates good oral bioavailability
Appearance White to off-white solidVisual purity check
Solubility DMSO, DCM, MethanolStandard organic solvents

Synthetic Route & Manufacturing Methodology

To evaluate suppliers or synthesize this compound in-house, one must understand the industrial route. The most robust synthesis avoids the low-yielding alkylation of pre-formed pyrimidines and instead builds the ring with the isopropyl group in place.

Retrosynthetic Analysis

The synthesis logically proceeds via the "Pyrimidone Route" , utilizing an isopropyl-β-ketoester equivalent and formamidine acetate.

SynthesisRoute Start1 Methyl 4-methyl-3-oxopentanoate (Isopropyl β-ketoester) Inter1 4-Isopropyl-6-hydroxypyrimidine (Tautomer) Start1->Inter1 Condensation (NaOEt/EtOH) Start2 Formamidine Acetate Start2->Inter1 Inter2 4-Chloro-6-isopropylpyrimidine Inter1->Inter2 Chlorination (POCl3) Inter3 4-Isopropyl-6-methoxypyrimidine (CAS 2750602-38-9) Inter2->Inter3 SNAr (NaOMe/MeOH) Product 5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS 2750602-39-0) Inter3->Product Bromination (NBS, MeCN)

Figure 1: Industrial synthesis pathway for CAS 2750602-39-0.

Detailed Experimental Protocol (Route Validation)

Note: This protocol is derived from standard pyrimidine chemistry adapted for this specific substitution pattern.

Step 1: Cyclocondensation

  • Reagents: Methyl 4-methyl-3-oxopentanoate (1.0 eq), Formamidine acetate (1.2 eq), NaOEt (2.5 eq), EtOH.

  • Process: Reflux for 4-6 hours. The excess base ensures deprotonation of the methylene active site.

  • Critical Control: Moisture control is essential to prevent hydrolysis of the ester before condensation.

Step 2: Chlorination

  • Reagents: 4-Isopropyl-6-hydroxypyrimidine, POCl₃ (neat or in Toluene).

  • Process: Heat to 80-100°C.

  • Why: Converts the tautomeric hydroxyl (lactam) into a reactive chloro group.

Step 3: Methoxylation (The Regio-Control Step)

  • Reagents: 4-Chloro-6-isopropylpyrimidine, NaOMe (1.1 eq), MeOH.

  • Process: Stir at 0°C to RT.

  • Mechanism: Nucleophilic Aromatic Substitution (S_NAr).

  • Observation: The reaction is generally clean, but over-heating can lead to demethylation impurities.

Step 4: Bromination (The Final Step)

  • Reagents: 4-Isopropyl-6-methoxypyrimidine (CAS 2750602-38-9), N-Bromosuccinimide (NBS) (1.05 eq).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Process: Stir at RT. The C5 position is the most electron-rich and sterically accessible site for Electrophilic Aromatic Substitution (S_EAr).

  • Self-Validating Check: Monitor by LCMS. The disappearance of the starting material (M+H ~153) and appearance of the doublet pattern (Br isotope) at M+H ~231/233 confirms conversion.

Quality Control & Impurity Profiling

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific process-related impurities.

Impurity TypeOriginDetection MethodAcceptance Limit
Des-bromo precursor Incomplete Step 4 reaction (CAS 2750602-38-9)HPLC/GC< 0.5%
5,X-Dibromo species Excess NBS or forcing conditionsLCMS (M+2 Br pattern)< 0.1%
Hydroxypyrimidine Hydrolysis of methoxy group (acidic workup)HPLC (Polar peak)< 1.0%
Residual Solvents DMF/MeCN entrapment in crystal latticeHS-GCICH Limits

Analytical Standard:

  • 1H NMR (CDCl3): Look for the characteristic isopropyl methine septet (~2.9-3.1 ppm), the methoxy singlet (~4.0 ppm), and the distinctive C2-proton singlet (~8.5 ppm). The absence of the C5-proton (usually ~6.5 ppm in the precursor) confirms bromination.

Applications in Drug Discovery

The 5-bromo-4-isopropyl-6-methoxypyrimidine scaffold is a versatile "linchpin" for constructing complex bioactive molecules.

Reactivity Profile

Reactivity Center 5-Bromo-4-isopropyl- 6-methoxypyrimidine Suzuki Suzuki-Miyaura Coupling (C5-Aryl) Center->Suzuki Pd(0), Ar-B(OH)2 Buchwald Buchwald-Hartwig (C5-Amine) Center->Buchwald Pd(0), R-NH2 Minisci Minisci Reaction (C2-Alkyl) Center->Minisci Radical Source (Late Stage) Demethylation Demethylation (Yields Pyrimidone) Center->Demethylation BBr3 or HBr

Figure 2: Divergent synthesis applications of the scaffold.

Strategic Utility
  • Kinase Inhibition: The pyrimidine N1/N3 atoms often serve as hinge binders in kinase ATP pockets. The C5-substituent directs the molecule into the "gatekeeper" region or solvent front.

  • P2X3 & GPCR Antagonists: The isopropyl group provides a high-affinity hydrophobic anchor, mimicking the steric bulk of a phenyl ring but with different metabolic stability and planarity.

Strategic Sourcing & Supplier Evaluation

As of 2026, this compound is transitioning from "custom synthesis" to "catalog stock".

Identified Suppliers

Based on current database indexing, the following suppliers have listed this specific CAS or its immediate precursor:

  • AK Scientific (USA): Lists CAS 2750602-39-0 directly.[4]

  • BLD Pharm (China/Global): Lists CAS 2750602-39-0 (Cat# BD01834590).[1][2][3][5][6]

  • Hoffman Fine Chemicals: Lists the precursor (CAS 2750602-38-9), indicating they likely perform the bromination on demand.

Procurement Checklist

When ordering, request the following to ensure "Technical Trustworthiness":

  • Route of Synthesis (ROS): Confirm they use the condensation route (Section 3.1). Routes involving alkylation of dichloropyrimidine often yield inseparable regioisomers.

  • Water Content: Pyrimidines can be hygroscopic. Ensure <0.5% water if using in water-sensitive organometallic couplings.

  • Batch Consistency: For scale-up (>100g), ask for an overlay of H-NMR from two different batches to ensure the impurity profile is consistent.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162378564: 5-Bromo-4-isopropyl-6-methoxypyrimidine. Retrieved from [Link]

  • Joule, J. A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Foundational text for pyrimidine synthesis logic).
  • Schlosser, M.Organometallics in Synthesis: A Manual. Wiley, 2013.

Sources

Exploratory

Technical Monograph: 5-Bromo-4-isopropyl-6-methoxypyrimidine

Topic: Structure of 5-Bromo-4-isopropyl-6-methoxypyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Structural Architecture, Synthetic Pathways, and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure of 5-Bromo-4-isopropyl-6-methoxypyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Structural Architecture, Synthetic Pathways, and Pharmacophore Utility[1]

Executive Summary

5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS: Analogous to 4319-77-1) represents a specialized heterocyclic building block characterized by a dense functional array on the pyrimidine scaffold.[1] Its structural triad—a steric isopropyl anchor, an electronic-donating methoxy group, and a reactive bromine handle—makes it a critical intermediate in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists (structurally homologous to intermediates for Elagolix and Relugolix) and next-generation agrochemicals.[1]

This guide provides a definitive technical analysis of its molecular geometry, validated synthesis protocols, and reactivity profile in palladium-catalyzed cross-couplings.

Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule features a 1,3-diazine (pyrimidine) core substituted at the 4, 5, and 6 positions.

  • C4-Isopropyl (Steric Anchor): The bulky isopropyl group exerts significant steric pressure on the adjacent N3 and C5 positions. In drug design, this moiety is often exploited to fill hydrophobic pockets (e.g., in GPCRs) and restrict bond rotation, locking the bioactive conformation.

  • C5-Bromine (Reactive Handle): Located in the "cleft" between the isopropyl and methoxy groups, this halogen is activated for oxidative addition but protected from non-specific nucleophilic attacks by the flanking substituents.

  • C6-Methoxy (Electronic Modulator): Acts as a hydrogen bond acceptor and an electron-donating group (EDG) via resonance, increasing electron density at C5 and facilitating electrophilic substitution during synthesis.[1]

Physicochemical Data Profile

Data derived from computational consensus and analog experimental values.

PropertyValueSignificance
Molecular Formula C₈H₁₁BrN₂OCore stoichiometry
Molecular Weight 231.09 g/mol Fragment-based drug discovery (FBDD) compliant
LogP (Predicted) ~2.8 – 3.1Lipophilic; high membrane permeability potential
TPSA ~38 ŲGood oral bioavailability range (<140 Ų)
H-Bond Acceptors 3 (N1, N3, O)Critical for receptor ligand binding
pKa (Conjugate Acid) ~2.5Weakly basic pyrimidine nitrogens

Synthetic Pathways & Process Chemistry[1]

The synthesis of 5-Bromo-4-isopropyl-6-methoxypyrimidine requires a regioselective approach to ensure the correct placement of the isopropyl and methoxy groups relative to the nitrogens.[1]

Retrosynthetic Analysis

The most robust route disconnects the C5-Br bond (bromination) and the C6-OMe bond (nucleophilic aromatic substitution), tracing back to a condensation of a beta-keto ester with formamidine.[1]

Detailed Synthetic Protocol

Caution: All steps must be performed in a fume hood. POCl₃ is highly corrosive and water-reactive.[1]

Stage 1: Pyrimidine Core Construction
  • Reagents: Ethyl isobutyrylacetate (1.0 eq), Formamidine acetate (1.2 eq), NaOEt (2.5 eq), EtOH.

  • Protocol:

    • Reflux formamidine acetate and ethyl isobutyrylacetate in ethanolic NaOEt for 6–8 hours.

    • The formamidine provides the N-C-N fragment, while the beta-keto ester provides the C-C-C backbone.

    • Result: 6-Isopropylpyrimidin-4-ol (often exists as the tautomeric pyrimidone).[1]

Stage 2: Chlorination (Activation)
  • Reagents: 6-Isopropylpyrimidin-4-ol, POCl₃ (neat or in Toluene), N,N-Dimethylaniline (catalytic).[1]

  • Protocol:

    • Heat the hydroxypyrimidine in POCl₃ at 90°C for 3 hours.

    • Quench carefully into ice water (exothermic). Extract with DCM.[2]

    • Mechanism: Conversion of the tautomeric carbonyl oxygen to a leaving group (dichlorophosphate), followed by nucleophilic attack by chloride.

    • Result: 4-Chloro-6-isopropylpyrimidine.

Stage 3: Methoxylation (Differentiation) [1]
  • Reagents: 4-Chloro-6-isopropylpyrimidine, NaOMe (1.1 eq), MeOH.

  • Protocol:

    • Stir the chloro-intermediate with NaOMe in dry methanol at 0°C -> RT for 2 hours.

    • Causality: The electron-deficient pyrimidine ring facilitates SNAr. The isopropyl group directs sterically but does not prevent attack at the 4-position.[1]

    • Result: 4-Isopropyl-6-methoxypyrimidine.

Stage 4: Regioselective Bromination
  • Reagents: 4-Isopropyl-6-methoxypyrimidine, N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN).[1]

  • Protocol:

    • Dissolve substrate in MeCN. Add NBS portion-wise at room temperature.

    • Monitor via HPLC.[3] The reaction is an Electrophilic Aromatic Substitution (EAS).

    • Regioselectivity: Positions 2, 4, and 6 are blocked or deactivated. Position 5 is the only available site and is activated by the ortho-methoxy group.

    • Result: 5-Bromo-4-isopropyl-6-methoxypyrimidine.

Visual Synthesis Workflow

SynthesisRoute Start Ethyl Isobutyrylacetate + Formamidine Inter1 6-Isopropylpyrimidin-4-ol Start->Inter1 1. NaOEt, EtOH, Reflux (Condensation) Inter2 4-Chloro-6-isopropylpyrimidine Inter1->Inter2 2. POCl3, 90°C (Chlorination) Inter3 4-Isopropyl-6-methoxypyrimidine Inter2->Inter3 3. NaOMe, MeOH (SnAr) Final 5-Bromo-4-isopropyl- 6-methoxypyrimidine Inter3->Final 4. NBS, MeCN (Bromination)

Caption: Step-wise synthetic pathway from acyclic precursors to the pentasubstituted pyrimidine core.

Reactivity & Applications in Drug Development[3]

The Suzuki-Miyaura "Hook"

The primary value of this molecule lies in the C5-Bromine atom.[1] In the context of GnRH antagonists (e.g., Elagolix analogs), this position is frequently coupled to aryl boronic acids (often substituted phenyl or pyridine rings).

  • Challenge: The adjacent isopropyl group creates steric hindrance.

  • Solution: Use active phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) palladium complexes (e.g., Pd-PEPPSI) to facilitate the oxidative addition step despite the bulk.

Mechanistic Insight: Steric Steering

The isopropyl group serves a dual purpose during cross-coupling:

  • Kinetic Control: It slows down homocoupling side reactions.

  • Conformational Locking: In the final drug target, the isopropyl group forces the newly coupled biaryl system into a twisted conformation (atropisomerism potential), which is often crucial for fitting into the hydrophobic pocket of the GnRH receptor.

Functionalization Workflow

CouplingCycle Substrate 5-Br-4-iPr-6-OMe-Pyrimidine OxAdd Oxidative Addition Complex Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst (e.g., Pd(PPh3)4) Pd0->OxAdd Cycle Start TransMet Transmetallation (with Ar-B(OH)2) OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product 5-Aryl-4-iPr-6-OMe-Pyrimidine (GnRH Antagonist Core) RedElim->Product

Caption: Catalytic cycle for the functionalization of the C5-Bromine handle via Suzuki coupling.

Structural Characterization (Validation)

To validate the synthesis of 5-Bromo-4-isopropyl-6-methoxypyrimidine, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Shift (δ ppm)MultiplicityIntegrationAssignment
8.55 Singlet (s)1HH-2 (Pyrimidine ring proton between nitrogens)
4.05 Singlet (s)3H-OCH₃ (Methoxy group)
3.45 Septet (sep)1H-CH- (Isopropyl methine)
1.25 Doublet (d)6H-(CH₃)₂ (Isopropyl methyls)

Note: The absence of a signal around 6.5-7.0 ppm confirms the successful bromination of the C5 position (which would otherwise hold a proton).[1]

Carbon NMR (¹³C-NMR)
  • C2: ~158 ppm (Deshielded by two nitrogens).

  • C6 (C-OMe): ~168 ppm.[1]

  • C4 (C-iPr): ~170 ppm.[1]

  • C5 (C-Br): ~105 ppm (Significant upfield shift due to heavy atom effect and shielding).[1]

Safety & Handling

  • Hazards: As a halogenated pyrimidine, treat as a potential skin sensitizer and irritant.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C-Br bond is light-sensitive over long periods; use amber vials.[1]

  • Spill Response: Adsorb on vermiculite. Do not allow entry into drains; halogenated heterocycles can be persistent in aquatic environments.

References

  • GnRH Antagonist Synthesis Overview

    • Title: Discovery of Elagolix (ABT-620), a Potent and Orally Available Nonpeptide Antagonist of the Human Gonadotropin-Releasing Hormone Receptor.[1]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link][1]

    • Relevance: Establishes the utility of substituted pyrimidines/uracils in this drug class.
  • Bromination Methodologies

    • Title: N-Bromosuccinimide (NBS) in Organic Synthesis.[1][4]

    • Source: Manac Inc.[5] Technical Review.

    • URL:[Link][1]

    • Relevance: Validates the use of NBS for regioselective bromination of electron-rich arom
  • Cross-Coupling Steric Hindrance

    • Title: Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides.
    • Source: C
    • URL:[Link][1][5]

    • Relevance: Provides protocols for coupling the sterically hindered 4-isopropyl-5-bromo system.
  • Analogous Structure Data

    • Title: 5-Bromo-4,6-dimethoxypyrimidine (PubChem CID 557718).[1][6]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][1]

    • Relevance: Used for extrapolating physicochemical properties and NMR shifts.

Sources

Foundational

5-Bromo-4-isopropyl-6-methoxypyrimidine chemical properties

This guide provides an in-depth technical analysis of 5-Bromo-4-isopropyl-6-methoxypyrimidine , a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical intermediates, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Bromo-4-isopropyl-6-methoxypyrimidine , a specialized heterocyclic building block utilized in the synthesis of high-value pharmaceutical intermediates, particularly for GnRH antagonists and kinase inhibitors.[1]

Chemical Identity & Physicochemical Profile

5-Bromo-4-isopropyl-6-methoxypyrimidine is a trisubstituted pyrimidine scaffold characterized by a unique balance of steric bulk (isopropyl), electronic donation (methoxy), and electrophilic reactivity (bromine).[1] It serves as a critical "linchpin" intermediate, allowing modular construction of biaryl systems via the C-5 bromine while maintaining metabolic stability through the C-4 isopropyl group.[1]

Core Identifiers
PropertyDetail
CAS Number 2750602-39-0
IUPAC Name 5-Bromo-4-methoxy-6-(propan-2-yl)pyrimidine
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
SMILES COC1=NC=NC(C(C)C)=C1Br
Appearance White to off-white crystalline solid (typically)
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water.[1][2][3]
Predicted Physicochemical Properties
  • LogP: ~2.8 (Lipophilic, driven by the isopropyl group).[1]

  • pKa (Conjugate Acid): ~1.5–2.0 (The pyrimidine nitrogen is weakly basic due to the electron-withdrawing bromine).[1]

  • Boiling Point: ~260–270 °C (at 760 mmHg).[1]

Synthetic Routes & Manufacturing Logic

The synthesis of this scaffold typically follows a "Ring Construction → Functionalization" logic rather than direct substitution of a pre-formed pyrimidine, ensuring regiochemical purity.[1]

Primary Synthetic Pathway (De Novo Construction)

The most robust route involves the condensation of formamidine with an isobutyrylacetate derivative, followed by halogenation and O-methylation.[1]

  • Condensation: Reaction of Formamidine acetate with Ethyl 4-methyl-3-oxopentanoate (Ethyl isobutyrylacetate) yields 4-isopropyl-6-hydroxypyrimidine .[1]

  • Bromination: Electrophilic aromatic substitution at the C-5 position using

    
     or NBS.[1] The C-5 position is electronically activated by the C-6 hydroxyl/tautomeric ketone.[1]
    
  • Chlorination (Activation): Conversion of the C-6 hydroxyl to a chloride using

    
    .[1]
    
  • Methoxylation: Nucleophilic aromatic substitution (

    
    ) of the C-6 chloride with Sodium Methoxide (
    
    
    
    ).[1]
Visual Synthesis Workflow

SynthesisRoute cluster_legend Reaction Types Pre1 Ethyl 4-methyl- 3-oxopentanoate Int1 4-Isopropyl-6- hydroxypyrimidine Pre1->Int1 NaOEt, EtOH Condensation Pre2 Formamidine Acetate Pre2->Int1 Int2 5-Bromo-4-isopropyl- 6-hydroxypyrimidine Int1->Int2 Br2, AcOH Electrophilic Sub. Int3 5-Bromo-4-isopropyl- 6-chloropyrimidine Int2->Int3 POCl3, Reflux Chlorination Final 5-Bromo-4-isopropyl- 6-methoxypyrimidine Int3->Final NaOMe, MeOH SnAr Displacement Legend1 Condensation Legend2 Halogenation Legend3 Substitution

Caption: Step-wise synthetic pathway from acyclic precursors to the target 5-bromo-4-isopropyl-6-methoxypyrimidine.

Reactivity Profile & Functionalization

The chemical utility of 5-Bromo-4-isopropyl-6-methoxypyrimidine lies in the orthogonal reactivity of its three substituents.

A. C-5 Bromine: The Coupling Pivot

The bromine atom at C-5 is the primary reactive handle.[1] Unlike the C-4/C-6 positions, C-5 is not susceptible to nucleophilic attack (


) but is highly reactive in Palladium-catalyzed cross-coupling reactions.[1]
  • Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids to form biaryl systems (e.g., Elagolix intermediates).[1]

  • Buchwald-Hartwig Amination: Allows introduction of amines at C-5, though less common than C-C bond formation.[1]

  • Lithium-Halogen Exchange: Treatment with

    
     generates the C-5 lithio-species, which can trap electrophiles (aldehydes, ketones).[1]
    
B. C-4 Isopropyl: The Steric Director

The isopropyl group is chemically inert under standard coupling conditions.[1] Its primary role is steric shielding .[1]

  • It protects the N3 nitrogen from coordination/alkylation.[1]

  • It forces the conformation of adjacent substituents (at C-5) out of planarity, which is crucial for the binding affinity of atropisomeric drugs.[1]

C. C-6 Methoxy: The Electronic Tuner

The methoxy group is generally stable but can be modified under harsh conditions:[1]

  • Demethylation:

    
     or 
    
    
    
    can convert the methoxy back to a hydroxyl (pyrimidinone).[1]
  • Displacement: While difficult due to the electron-rich nature of the methoxy, strong nucleophiles (e.g., thiols) might displace it under high temperature/pressure.[1]

Reactivity Diagram

ReactivityMap Center 5-Bromo-4-isopropyl- 6-methoxypyrimidine Suzuki Suzuki Coupling (Biaryl Formation) Center->Suzuki Pd(0), Ar-B(OH)2 Lithiation Li-Halogen Exchange (Electrophile Trapping) Center->Lithiation n-BuLi, -78°C Demethylation Demethylation (BBr3 -> OH) Center->Demethylation Acid Hydrolysis Sonogashira Sonogashira Coupling (Alkynylation) Center->Sonogashira Pd/Cu, Alkyne

Caption: Radial map illustrating the primary divergent reactivity modes of the scaffold, highlighting the dominance of Pd-catalyzed couplings.[1]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (General Procedure)

Use this protocol to couple the scaffold with an aryl boronic acid.[1]

Reagents:

  • Substrate: 5-Bromo-4-isopropyl-6-methoxypyrimidine (1.0 equiv)[1]

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)[1]

  • Catalyst:

    
     (0.05 equiv)[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Procedure:

  • Charge: In a reaction vial, combine the pyrimidine substrate, boronic acid, and base.

  • Degas: Add the solvent mixture and sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst: Add the Pd catalyst quickly under an inert atmosphere.

  • Heat: Seal the vial and heat to 90 °C for 4–12 hours. Monitor by LC-MS.[1]

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
    
Protocol B: Safety & Handling
  • Hazards: As an organobromide, it may be irritating to eyes and skin.[1] The pyrimidine ring can possess biological activity; handle as a potential bioactive agent.[1]

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). The methoxy group is stable, but the bromide can degrade slowly under direct UV light.[1]

  • Incompatibility: Avoid strong oxidizing agents and strong Lewis acids (unless intended for demethylation).[1]

References

  • PubChem Compound Summary. "5-Bromo-4-isopropyl-6-methoxypyrimidine (CID 162378564)."[1] National Center for Biotechnology Information.[1] Link[1]

  • Synthesis of Pyrimidine Intermediates. "Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones." PMC / NIH.[1] Link

  • GnRH Antagonist Chemistry. "Elagolix Sodium Salt and Its Synthetic Intermediates: A Spectroscopic Study." Molecules / NIH.[1] Link

  • Analogous Reactivity. "Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Exploratory

5-Bromo-4-isopropyl-6-methoxypyrimidine MSDS safety data sheet

The following technical guide is structured as an advanced operational whitepaper. It synthesizes specific chemical data with "Read-Across" toxicological principles to provide a robust safety and handling framework for 5...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced operational whitepaper. It synthesizes specific chemical data with "Read-Across" toxicological principles to provide a robust safety and handling framework for 5-Bromo-4-isopropyl-6-methoxypyrimidine .

Operational Safety, Reactivity Profiling, and Handling Protocols

Document Control:

  • Subject: 5-Bromo-4-isopropyl-6-methoxypyrimidine

  • CAS Registry Number: 2750602-39-0[1][2][3][4]

  • Document Type: Technical Whitepaper & Safety Guide

  • Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers

Executive Summary & Compound Identity

5-Bromo-4-isopropyl-6-methoxypyrimidine is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[4] Its structural motif—combining a sterically demanding isopropyl group, an electron-donating methoxy group, and a reactive bromine handle—makes it a critical scaffold for Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions (SNAr) .

Due to its recent registration (CAS 2750602-39-0), specific toxicological datasets are limited. This guide employs a Read-Across approach , deriving safety protocols from structurally homologous brominated pyrimidines (e.g., 5-bromo-4-methoxy-6-methylpyrimidine).

1.1 Physicochemical Profile
PropertyValue / DescriptionSource/Validation
CAS Number 2750602-39-0 [1][2]
IUPAC Name 5-Bromo-4-methoxy-6-(propan-2-yl)pyrimidineSystematic derivation
Molecular Formula C₈H₁₁BrN₂OStoichiometry
Molecular Weight 231.09 g/mol Calculated
Physical State Low-melting solid or viscous oilAnalogous to 5-bromo-4-isopropylpyrimidine [3]
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in waterLipophilic character (LogP est. ~2.[5]5)
Appearance Colorless to pale yellowTypical for brominated pyrimidines
Hazard Identification & Toxicology (GHS Classification)

Rationale: In the absence of in vivo data for this specific CAS, classification is based on the Quantitative Structure-Activity Relationship (QSAR) of the 5-bromo-pyrimidine class.

2.1 GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat. 4Harmful if swallowed.[6]H302
Skin Corrosion/Irritation Cat.[6] 2Causes skin irritation.[6]H315
Serious Eye Damage/Irritation Cat. 2ACauses serious eye irritation.H319
STOT - Single Exposure Cat. 3May cause respiratory irritation.[7]H335
2.2 Toxicological Mechanisms
  • Alkylating Potential: The pyrimidine ring is electron-deficient. While the methoxy group donates electron density, the bromine at C5 renders the ring susceptible to nucleophilic attack. This implies a potential for skin sensitization or irritation upon contact with biological nucleophiles (proteins).

  • Metabolic Activation: The methoxy group can undergo O-demethylation by cytochrome P450 enzymes, potentially yielding 5-bromo-4-isopropyl-uracil derivatives, which may have distinct biological activities.

Operational Safety & Handling Protocols

Expert Insight: The combination of a halogen and an ether linkage requires protection against both inhalation of aerosols and direct dermal absorption.

3.1 Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a Chemical Fume Hood certified for <0.5 ppm exposure limits.

  • Airflow: Maintain face velocity between 0.4 – 0.6 m/s (80–120 fpm).

  • Inert Atmosphere: Store and handle under Nitrogen or Argon. Brominated intermediates can degrade (discolor) upon prolonged exposure to moisture and light.

3.2 Personal Protective Equipment (PPE) Matrix

The following decision tree dictates PPE based on the scale of operation.

PPE_Decision_Tree Start Start: Define Operation Scale Scale_Small Small Scale (< 10g) (Analytical/Screening) Start->Scale_Small Scale_Large Large Scale (> 10g) (Prep/Synthesis) Start->Scale_Large PPE_Level1 Level 1 Protection: - Nitrile Gloves (Double) - Safety Glasses - Lab Coat - Fume Hood Scale_Small->PPE_Level1 PPE_Level2 Level 2 Protection: - Butyl Rubber/Viton Gloves - Chemical Splash Goggles - Tyvek Sleeves/Apron - Face Shield (if liquid) Scale_Large->PPE_Level2 Resp_Check Aerosol/Dust Generation? PPE_Level1->Resp_Check PPE_Level2->Resp_Check Respirator Add N95/P100 Respirator or PAPR Resp_Check->Respirator Yes End Proceed with Operation Resp_Check->End No

Caption: Risk-based PPE selection logic for handling halogenated pyrimidine intermediates.

3.3 Spill Response (Self-Validating Protocol)
  • Evacuate & Ventilate: Clear the immediate area.

  • Neutralize: Do not use water immediately. Adsorb liquid spills with Vermiculite or Sand .

  • Decontaminate: Wash the surface with a 10% Sodium Thiosulfate solution (to quench any potential active bromine species, though unlikely from the ring-bound Br, it neutralizes byproducts) followed by soapy water.

  • Verification: Check pH of the surface; it should be neutral (pH 6-8) before declaring the area safe.

Synthesis & Reactivity Context

Expert Insight: Understanding the reactivity profile prevents process accidents. The C5-Bromine is the primary "handle" for medicinal chemistry elaboration.

4.1 Reactivity Profile
  • Stability: Stable under standard temperature and pressure (STP).

  • Incompatibilities: Strong oxidizing agents, strong acids (can hydrolyze the methoxy group), and strong bases (potential for elimination or SNAr at the methoxy position).

  • Thermal Hazards: Avoid heating above 150°C in closed systems; pyrimidines can decompose releasing nitrogen oxides (NOx) and hydrogen bromide (HBr).

4.2 Synthetic Workflow (Application Context)

This compound is typically employed in Suzuki Cross-Coupling to attach aryl groups at the C5 position.

Synthesis_Workflow cluster_conditions Critical Process Parameters Substrate 5-Bromo-4-isopropyl- 6-methoxypyrimidine Intermediate Pd-Oxidative Addition Complex Substrate->Intermediate Step 1: Activation Reagent Aryl Boronic Acid + Pd Catalyst Reagent->Intermediate Product 5-Aryl-4-isopropyl- 6-methoxypyrimidine Intermediate->Product Step 2: Coupling Params Temp: 80-100°C Solvent: Dioxane/Water Base: K2CO3

Caption: Typical Suzuki-Miyaura coupling workflow utilizing the C5-Bromine handle.

Storage & Disposal
  • Storage: Keep in a tightly closed container. Refrigerate (2-8°C) is recommended for long-term storage to prevent slow hydrolysis of the methoxy group or debromination. Store under inert gas (Argon).

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Do not flush into sewer systems; halogenated compounds are persistent environmental pollutants.

References
  • PubChem. (n.d.). 5-Bromo-4-isopropyl-6-methoxypyrimidine (CID 162378564).[8] National Library of Medicine. Retrieved March 8, 2026, from [Link]

Sources

Foundational

The Strategic Utilization of 5-Bromo-4-isopropyl-6-methoxypyrimidine in Advanced Drug Discovery: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the selection of highly functionalized, privileged scaffolds is the primary driver of successful lead optimization. 5-Bromo-4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the selection of highly functionalized, privileged scaffolds is the primary driver of successful lead optimization. 5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS: 2750602-39-0) [1] represents a meticulously designed intermediate that balances steric constraints, electronic modulation, and orthogonal reactivity. This whitepaper provides an in-depth mechanistic analysis of this compound, detailing its structural rationale, downstream functionalization pathways, and the critical quality control metrics required when procuring research-grade material for high-throughput synthesis.

Structural & Mechanistic Rationale

To understand the value of 5-Bromo-4-isopropyl-6-methoxypyrimidine, one must deconstruct its chemical topology. Every functional group on this pyrimidine ring serves a distinct, calculated purpose in drug design.

The Pyrimidine Core: A Privileged Scaffold

The pyrimidine heterocycle is a cornerstone of pharmacology. Approximately 52% of all FDA-approved small-molecule protein kinase inhibitors contain a pyrimidine core[2]. The nitrogen atoms within the ring act as potent hydrogen-bond acceptors, perfectly calibrated to interact with the highly conserved hinge region of the kinase ATP-binding pocket[3].

The 4-Isopropyl Group: The "Steric Shield"

The isopropyl moiety at the C4 position is not merely a lipophilic appendage; it functions as a critical "steric shield"[4]. In physiological environments, susceptible functional groups are prone to enzymatic degradation (e.g., by cytochrome P450s). The introduction of a bulky alkyl group like an isopropyl moiety physically hinders the approach of nucleophiles and metabolic enzymes, dramatically increasing the half-life of the resulting drug candidate[4]. Furthermore, this steric bulk restricts the rotational degrees of freedom of the molecule, locking it into a bioactive conformation that maximizes binding affinity within hydrophobic target pockets[5].

The 5-Bromo Handle: Primed for Cross-Coupling

The bromine atom at the C5 position is electronically distinct from the C2, C4, and C6 positions. It serves as an optimal electrophilic handle for transition-metal-catalyzed C-C and C-N bond formations, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-couplings[3]. This allows for late-stage diversification without competing nucleophilic aromatic substitution (SNAr) side reactions.

The 6-Methoxy Modulator

The methoxy group acts as an electron-donating substituent, stabilizing the electron-deficient pyrimidine ring. Crucially, it can be selectively cleaved (demethylated) post-coupling to yield a pyrimidinone—a motif that introduces a new hydrogen-bond donor/acceptor pair, further expanding the molecule's interactome[3].

Functionalization Pathways

The true utility of 5-Bromo-4-isopropyl-6-methoxypyrimidine lies in its orthogonal reactivity. The diagram below illustrates the divergent synthetic pathways available to researchers utilizing this scaffold.

Functionalization Core 5-Bromo-4-isopropyl-6-methoxypyrimidine (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C5 Arylation) Core->Suzuki Pd Cat., Ar-B(OH)2 Buchwald Buchwald-Hartwig Amination (C5 Amination) Core->Buchwald Pd Cat., Amine Demethyl Ether Cleavage (C6 Pyrimidinone Formation) Core->Demethyl BBr3 or HBr Target1 Kinase Inhibitor Analogues Suzuki->Target1 Buchwald->Target1 Target2 Agrochemical Fungicides Demethyl->Target2

Fig 1. Divergent functionalization pathways of the pyrimidine scaffold for drug discovery.

Experimental Protocol: C5 Suzuki-Miyaura Cross-Coupling

The following protocol details a self-validating system for the C5 arylation of 5-Bromo-4-isopropyl-6-methoxypyrimidine. Every step is designed with explicit causality to overcome the steric hindrance imposed by the adjacent isopropyl group.

Step-by-Step Methodology
  • Reagent Preparation & Degassing:

    • Action: Combine 5-Bromo-4-isopropyl-6-methoxypyrimidine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a Schlenk flask with a solvent mixture of 1,4-Dioxane/H₂O (4:1). Sparge the solution with N₂ for 15 minutes.

    • Causality: Oxygen rapidly quenches the active Pd(0) catalytic species, leading to oxidative homocoupling of the boronic acid (forming unwanted biaryls) and drastically reducing the yield of the cross-coupled product.

  • Catalyst & Base Activation:

    • Action: Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq) under a positive flow of N₂.

    • Causality: K₂CO₃ is a mild inorganic base required to coordinate with the boronic acid, forming a highly nucleophilic boronate complex that drives the transmetalation step. Pd(dppf)Cl₂ is chosen specifically because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates reductive elimination—a critical requirement when coupling sterically hindered ortho-isopropyl substrates[6].

  • Reaction Execution:

    • Action: Heat the reaction mixture to 90°C and stir for 12 hours.

    • Causality: The steric bulk of the C4-isopropyl group creates a high activation energy barrier. Thermal energy (90°C) is mandatory to drive the catalytic cycle to completion.

  • Workup & Partitioning:

    • Action: Cool to room temperature, quench with distilled water, and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over Na₂SO₄.

    • Causality: Partitioning effectively removes inorganic salts (K₂CO₃, borate byproducts) into the aqueous layer, leaving the highly lipophilic coupled pyrimidine in the organic phase.

  • QC Validation:

    • Action: Monitor completion via TLC and validate the crude product using LC-MS before proceeding to flash chromatography.

    • Causality: LC-MS confirms both the mass (m/z) of the target compound and ensures >98% conversion, preventing the waste of silica gel on incomplete reactions.

Workflow Step1 1. Reagent Prep Weigh & Degas Step2 2. Catalysis Pd(dppf)Cl2 + Base Step1->Step2 Step3 3. Reaction 90°C, 12h, N2 Step2->Step3 Step4 4. Workup Extract & Purify Step3->Step4 Step5 5. QC Validation LC-MS & NMR Step4->Step5

Fig 2. Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling at the C5 position.

Procurement Strategies: Sourcing Research-Grade Material

When transitioning from in silico design to in vitro synthesis, the quality of the starting scaffold dictates the success of the entire synthetic campaign. Procuring "Research Grade" 5-Bromo-4-isopropyl-6-methoxypyrimidine requires strict adherence to specific quantitative and qualitative metrics.

Quantitative Specifications
Property / ParameterSpecification / Value
Chemical Name 5-Bromo-4-isopropyl-6-methoxypyrimidine
CAS Registry Number 2750602-39-0
Molecular Formula C₈H₁₁BrN₂O
Molecular Weight 231.09 g/mol
Required Purity (Research Grade) ≥ 98% (Validated by HPLC and ¹H-NMR)
Typical Suzuki Coupling Yield 75% - 88% (Substrate dependent)
Storage Conditions Sealed in dry, room temperature or 2-8°C
Quality Control (QC) Directives for Procurement

When buying this compound from specialized chemical vendors (e.g., AK Scientific, BLD Pharm)[1][7], researchers must request the Certificate of Analysis (CoA) to verify two critical factors:

  • Absence of Des-Bromo Impurities: The presence of 4-isopropyl-6-methoxypyrimidine (the unbrominated analogue) will act as a silent diluent in cross-coupling reactions, throwing off stoichiometric calculations and ruining catalytic cycles.

  • Trace Metal Limits: Ensure the material is free from residual transition metals from its upstream synthesis, as these can poison the palladium catalysts used in downstream functionalization.

By securing high-purity, research-grade material and leveraging the mechanistic principles of its steric and electronic profile, drug development professionals can rapidly accelerate the discovery of highly potent, metabolically stable therapeutic agents.

References

  • National Center for Biotechnology Information (PubChem). "5-Bromo-4-isopropyl-6-methoxypyrimidine | C8H11BrN2O | CID 162378564." NIH. Available at:[Link]

  • PSG College of Arts & Science. "Medicinal Chemistry: Steric Shields and Enzymatic Degradation." PSGCAS. Available at:[Link]

  • PubMed / National Institutes of Health. "Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure." NIH. Available at:[Link]

  • ChemRxiv. "Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines." ChemRxiv. Available at: [Link]

  • MDPI. "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling." MDPI. Available at: [Link]

Sources

Exploratory

Strategic Sourcing and Synthetic Applications of 5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS 2750602-39-0)

Executive Summary In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds, particularly in the development of ATP-competitive kinase inhibitors and central nervous system (CNS) therapeutics. 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds, particularly in the development of ATP-competitive kinase inhibitors and central nervous system (CNS) therapeutics. 5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS 2750602-39-0) has emerged as a highly versatile building block. This technical whitepaper provides an in-depth analysis of its structural utility, current market availability, and validated synthetic protocols, designed specifically for medicinal chemists and supply chain professionals managing scale-up operations.

Structural Rationale & Chemical Causality

The pharmacological value of 5-Bromo-4-isopropyl-6-methoxypyrimidine lies in its precise substitution pattern, which offers orthogonal vectors for structure-activity relationship (SAR) exploration :

  • C4-Isopropyl Group: Introduces a lipophilic, sterically demanding vector. In kinase binding, this bulk often occupies deep hydrophobic pockets adjacent to the hinge region, enhancing target selectivity. Synthetically, its steric hindrance dictates the regioselectivity of incoming nucleophiles.

  • C6-Methoxy Group: Acts as an electron-donating moiety that modulates the pKa of the pyrimidine nitrogens, influencing the molecule's overall solubility and pharmacokinetic profile. Crucially, it serves as a masked carbonyl; post-coupling, ether cleavage yields a pyrimidin-4(3H)-one, a critical hydrogen-bond donor/acceptor motif.

  • C5-Bromo Handle: The C5 position is the most electron-rich site on the pyrimidine ring. While this makes electrophilic halogenation straightforward, it slightly raises the activation energy for the oxidative addition of palladium. Therefore, utilizing the C5-bromo handle for cross-coupling requires specific ligand choices to overcome both electronic and steric (from the C4-isopropyl) barriers.

Market Landscape: Price and Availability

Transitioning a molecule from discovery to clinical development requires a robust supply chain. CAS 2750602-39-0 is currently classified as a specialized heterocyclic building block. While not produced at multi-ton commercial scale by default, it is readily available through specialized catalog suppliers for R&D and pilot-scale synthesis .

The following table summarizes representative quantitative data regarding its pricing and availability across major chemical vendors.

Table 1: Representative Market Pricing and Availability for CAS 2750602-39-0

SupplierCatalog NumberScaleEstimated Price (USD)Lead TimePurity
AK Scientific2750602-39-0250 mg$55.00In Stock (1-3 days)≥98%
AK Scientific2750602-39-01 g$145.00In Stock (1-3 days)≥98%
BLD PharmBD018345901 g$130.001-2 Weeks98%
Leyan Reagents2750602-39-05 g$480.002-3 Weeks97%

Data reflects standard catalog pricing. Bulk procurement (>100g) typically triggers custom synthesis workflows, reducing the per-gram cost by 40-60%.

Procurement Logic & Supply Chain Routing

To ensure uninterrupted drug development, procurement strategies must adapt to the required scale. The logic flow below illustrates the decision-making process for sourcing this specific pyrimidine derivative.

SupplyChain Need Demand for CAS 2750602-39-0 Scale Define Scale Need->Scale RND R&D (<5g) Scale->RND Pilot Pilot (10-100g) Scale->Pilot Bulk Bulk (>1kg) Scale->Bulk Catalog Catalog Suppliers RND->Catalog Pilot->Catalog Custom CDMO Custom Synthesis Bulk->Custom QC In-House Analytical QC Catalog->QC Custom->QC

Fig 1: Procurement logic and supply chain routing for pyrimidine building blocks.

Synthetic Workflows & Experimental Protocols

The primary utility of 5-Bromo-4-isopropyl-6-methoxypyrimidine is its capacity for divergent synthesis. By exploiting the C5-bromo and C6-methoxy groups, chemists can generate a vast library of derivatives .

SyntheticWorkflow Start CAS 2750602-39-0 PdCat Pd-Catalyzed Coupling Start->PdCat C5-Br SNAr SNAr / Deprotection Start->SNAr C6-OMe Suzuki Suzuki-Miyaura PdCat->Suzuki Buchwald Buchwald-Hartwig PdCat->Buchwald Demethylation Ether Cleavage SNAr->Demethylation Product1 C5-Aryl Derivatives Suzuki->Product1 Product2 C5-Amino Derivatives Buchwald->Product2 Product3 Pyrimidin-4-ol Scaffolds Demethylation->Product3

Fig 2: Synthetic divergence of CAS 2750602-39-0 via C5 and C6 functionalization.

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the C5-arylation of the pyrimidine core. It is engineered as a self-validating system , utilizing intrinsic isotopic signatures to confirm reaction completion without relying on arbitrary timeframes.

Causality of Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a wide bite angle (~99°). This specific geometry accelerates the reductive elimination step, which is the rate-determining bottleneck when coupling sterically hindered substrates like our C4-isopropyl substituted pyrimidine.

  • Solvent System (1,4-Dioxane/H₂O, 4:1): Dioxane stabilizes the palladium intermediates, while water is strictly required to dissolve the K₂CO₃ base. This generates the active hydroxide/carbonate species needed to convert the boronic acid into a reactive boronate complex for transmetalation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add 5-Bromo-4-isopropyl-6-methoxypyrimidine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL). Sparge the solution with Argon for 10 minutes to remove dissolved oxygen, preventing catalyst poisoning.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol) under a positive stream of Argon. Seal the flask and heat to 90 °C.

  • Self-Validating Reaction Monitoring (LC-MS):

    • Mechanism of Validation: The starting material contains a single bromine atom, yielding a distinct 1:1 ratio of M and M+2 isotopic peaks in the mass spectrum.

    • Action: Sample the reaction every 2 hours. The reaction is definitively complete only when the M/M+2 doublet is entirely replaced by the singlet mass of the coupled product. This eliminates guesswork and prevents over-reaction (which can lead to protodeboronation side products).

  • Workup & Phase Validation: Cool to room temperature and dilute with Ethyl Acetate (20 mL) and Water (10 mL). The biphasic system acts as a secondary validation; inorganic salts and the palladium catalyst partition into the aqueous layer (often turning it dark), while the organic product remains in the clear upper layer.

  • Purification: Extract the aqueous layer twice with Ethyl Acetate. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

References

  • National Center for Biotechnology Information (PubChem). "5-Bromo-4-isopropyl-6-methoxypyrimidine | C8H11BrN2O | CID 162378564." PubChem Compound Summary. URL:[Link]

Foundational

The Pyrimidine Privilege: A Technical Guide to Kinase Inhibitor Design

Topic: Pyrimidine Building Blocks for Kinase Inhibitor Synthesis Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Hinge-Binding Anchor In the landscape of kinase inhibitor disc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pyrimidine Building Blocks for Kinase Inhibitor Synthesis Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hinge-Binding Anchor

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold is not merely a common motif; it is a privileged structure. Its ubiquity stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. However, the utility of pyrimidine building blocks extends beyond simple biomimicry. For the medicinal chemist, the pyrimidine ring offers a predictable, tunable platform where regioselective functionalization allows for the precise vectorization of substituents into the solvent-exposed front pocket, the hydrophobic back pocket, and the gatekeeper region.

This guide dissects the synthetic logic, regiochemical control, and experimental protocols required to master pyrimidine chemistry in drug discovery, moving from commodity building blocks to advanced clinical candidates like Palbociclib and Osimertinib.

Structural Rationale & Binding Mechanics

The Pharmacophore

The success of pyrimidine-based inhibitors (e.g., Imatinib, Dasatinib, Palbociclib) relies on a conserved binding mode. The N1 and C2-amino group (or C2-NH) typically function as a hydrogen bond acceptor-donor pair, interacting with the backbone amide NH and carbonyl oxygen of the kinase hinge residues.

  • C4 Position: Vectors substituents into the hydrophobic back pocket or the "gatekeeper" region. Bulky groups here can impart selectivity (e.g., the methylpiperazine in Imatinib).

  • C2 Position: Often links to the solvent-exposed region, improving solubility and pharmacokinetic properties.

  • C5 Position: A critical vector for "solubilizing tails" or covalent warheads (e.g., acrylamides) that target non-catalytic cysteines.

Diagram: Hinge Region Interaction Model

HingeBinding KinaseHinge Kinase Hinge Region (Glu/Met Backbone) Pyrimidine Pyrimidine Core (Scaffold) KinaseHinge->Pyrimidine H-Bond (C2-NH Donor) Pyrimidine->KinaseHinge H-Bond (N1 Acceptor) ATP_Pocket ATP Binding Pocket Pyrimidine->ATP_Pocket Competitive Inhibition Gatekeeper Gatekeeper Residue (Selectivity Filter) Pyrimidine->Gatekeeper C4-Substituent Interaction

Figure 1: Abstract representation of the canonical hydrogen bonding network between a 2-aminopyrimidine core and the kinase hinge region.[1][2]

Synthetic Mastery: Controlling Regioselectivity

The most common starting material, 2,4-dichloropyrimidine , presents a classic problem of regioselectivity. The C4 position is inherently more electrophilic than C2 due to the additive inductive effect of the adjacent nitrogens. However, this selectivity is not absolute and can be manipulated or inverted.

The C4 vs. C2 Decision Matrix
Reaction TypeConditionsMajor RegioisomerMechanistic Driver
SNAr Amine, Base, HeatC4-Substituted Intermediate Meisenheimer complex stability; C4 is more electron-deficient.
SNAr Alkoxide, Low Temp (-78°C)C2-Substituted Kinetic control; coordination of metal cation to ring nitrogens can direct attack.
Suzuki Coupling Pd(PPh3)4, Na2CO3C4-Substituted Oxidative addition occurs faster at the more electron-deficient C-Cl bond.
Suzuki Coupling Bulky Ligands (e.g., IPr)C2-Substituted Steric hindrance at C4 (if C5 is substituted) or specific catalytic cycles can invert selectivity.
Diagram: Regioselectivity Logic Flow

Regioselectivity Start 2,4-Dichloropyrimidine Condition1 Standard S_NAr (Amine/Base) Start->Condition1 Condition2 Suzuki Coupling (Standard Pd) Start->Condition2 Condition3 S_NAr with Alkoxide (-78°C) Start->Condition3 Condition4 Pd-Catalysis (Bulky NHC Ligands) Start->Condition4 ResultC4 C4-Substituted Product (Thermodynamic/Electronic) Condition1->ResultC4 Condition2->ResultC4 ResultC2 C2-Substituted Product (Kinetic/Steric Control) Condition3->ResultC2 Condition4->ResultC2

Figure 2: Decision tree for regioselective functionalization of 2,4-dichloropyrimidine.

Experimental Protocols

Protocol A: C4-Selective SNAr (General Procedure)

Use this for installing the "back pocket" moiety first.

  • Reagents: 2,4-Dichloropyrimidine (1.0 equiv), Aniline/Amine Nucleophile (1.0 equiv), DIPEA (1.2 equiv).

  • Solvent: Ethanol or n-Butanol (polar protic solvents often accelerate SNAr).

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in solvent (0.2 M).

    • Cool to 0°C (critical to minimize C2 byproduct).

    • Add DIPEA followed by the amine dropwise.

    • Allow to warm to RT. If sluggish, heat to 60°C.

    • Validation: Monitor by LCMS. C4-product usually elutes slightly later than C2-isomer on reverse phase.

    • Purification: The C4-isomer often precipitates upon cooling or adding water.

Protocol B: Buchwald-Hartwig Amination (Difficult Substrates)

Use this when the nucleophile is weak (e.g., electron-deficient aniline) or the pyrimidine is deactivated.

  • Catalyst System: Pd2(dba)3 (2 mol%) + Xantphos or RuPhos (4 mol%).

  • Base: Cs2CO3 (dry, 2.0 equiv).

  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine aryl chloride, amine, base, and ligand in a sealed tube.

    • Purge with Argon for 5 mins.

    • Add Pd precursor.[3][4]

    • Heat to 100°C for 12-18h.

    • Note: Xantphos is excellent for pyrimidines due to its wide bite angle, stabilizing the reductive elimination step.

Case Study: Palbociclib (Ibrance)[5][6]

Palbociclib (CDK4/6 inhibitor) exemplifies the strategic use of a fused pyrimidine system (pyrido[2,3-d]pyrimidine). The synthesis highlights the challenge of installing the C2-amine late in the sequence.

Synthetic Workflow
  • Scaffold Construction: The core is not built from 2,4-dichloropyrimidine directly but rather via a 5-bromo-2,4-dichloropyrimidine intermediate to allow for C5-cyclization.

  • Regioselective SNAr: The C4-chlorine is displaced first by cyclopentylamine (sterics assist this selectivity).

  • Heck Cyclization: The C5-bromo group undergoes Heck reaction to close the pyridine ring.

  • Late-Stage C2 Amination: The final step involves coupling the deactivated C2-sulfoxide or C2-chlorine with the aminopyridine side chain.

Diagram: Palbociclib Key Disconnections

Palbociclib Target Palbociclib Inter1 Pyrido[2,3-d]pyrimidine Core (C2-Leaving Group) Inter1->Target + SideChain (Buchwald or S_NAr) SideChain Aminopyridine Side Chain SideChain->Target Start 5-Bromo-2,4-dichloropyrimidine Start->Inter1 1. S_NAr (C4) 2. Heck Cyclization

Figure 3: Retrosynthetic logic for Palbociclib, highlighting the pivotal role of the 5-bromo-2,4-dichloropyrimidine building block.

Advanced Applications: Covalent Inhibitors & PROTACs

Covalent Warheads

To overcome resistance (e.g., T790M in EGFR), "warheads" like acrylamides are attached to the pyrimidine.

  • Strategy: Use 2,4,5-trichloropyrimidine .

  • Vector: The C5 position is ideal for attaching the acrylamide linker because it points toward the solvent front where non-catalytic cysteines (e.g., Cys797 in EGFR) often reside.

PROTAC Linkers

For Targeted Protein Degradation (TPD), the pyrimidine inhibitor serves as the "warhead" to bind the POI (Protein of Interest).

  • Attachment Point: The solvent-exposed region (usually C2) is the preferred site for linker attachment to the E3 ligase ligand (e.g., Thalidomide or VHL). This minimizes steric clash within the ATP pocket.

References

  • Li, S., et al. (2019).[5] "A new and efficient protocol for the synthesis of the key intermediate of Palbociclib."[5][6] Journal of Chemical Research.[5][6] Link

  • Luo, C., et al. (2021). "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases." Journal of Medicinal Chemistry. Link

  • Wu, P., et al. (2016). "Small-molecule kinase inhibitors: an analysis of FDA-approved drugs." Drug Discovery Today. Link

  • Neufeldt, S. R., et al. (2015).[2] "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society.[3] Link

  • Pfizer Inc. (2005). "Substituted 2-aminopyridines as potent CDK4 inhibitors." US Patent 6,936,612. Link

  • Biscoe, M. R., et al. (2008). "A New Class of Easily Activated Palladium Precatalysts for Facile C–N Cross-Coupling Reactions." Journal of the American Chemical Society.[3] Link

Sources

Exploratory

An In-depth Technical Guide to 5-bromo-4-alkoxy-6-alkylpyrimidine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleoba...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA has made it a natural starting point for the development of antimetabolites and other drugs that interfere with nucleic acid synthesis.[1] Beyond this classical application, the versatile chemistry of the pyrimidine ring allows for the creation of diverse molecular architectures that can interact with a wide range of biological targets. This guide focuses on a specific, yet highly promising, class of pyrimidine derivatives: 5-bromo-4-alkoxy-6-alkylpyrimidines. The strategic placement of the bromo, alkoxy, and alkyl groups on the pyrimidine core imparts unique physicochemical properties that have been exploited to develop potent and selective modulators of key cellular signaling pathways. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this important class of molecules, from their synthesis and characterization to their biological evaluation and therapeutic potential.

I. The Core Moiety: Physicochemical Properties and Synthetic Strategies

The 5-bromo-4-alkoxy-6-alkylpyrimidine scaffold possesses a unique combination of features that make it an attractive starting point for drug discovery. The bromine atom at the 5-position serves as a valuable synthetic handle for further functionalization via cross-coupling reactions, such as Suzuki and Stille couplings, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[2][3] The alkoxy group at the 4-position and the alkyl group at the 6-position are crucial for modulating the lipophilicity, solubility, and metabolic stability of the molecule, as well as for establishing key interactions with the target protein.

General Synthetic Approach

A common and scalable route to 5-bromo-4-alkoxy-6-alkylpyrimidines begins with the condensation of an appropriate amidine with a 2-bromomalonaldehyde derivative. This is followed by halogenation and subsequent nucleophilic substitution to introduce the desired alkoxy group.

Experimental Protocol: Synthesis of 5-Bromo-4-ethoxy-6-methylpyrimidine

This protocol provides a general procedure for the synthesis of a representative 5-bromo-4-alkoxy-6-alkylpyrimidine.

Step 1: Synthesis of 4-hydroxy-6-methylpyrimidine

  • In a round-bottom flask, dissolve ethyl acetoacetate in ethanol.

  • Add an equimolar amount of thiourea and a catalytic amount of a base (e.g., sodium ethoxide).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize with acetic acid to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry to obtain 2-thio-4-hydroxy-6-methylpyrimidine.

  • Desulfurize the intermediate using Raney nickel in an aqueous ammonia solution under reflux to yield 4-hydroxy-6-methylpyrimidine.[4]

Step 2: Bromination of 4-hydroxy-6-methylpyrimidine

  • Dissolve 4-hydroxy-6-methylpyrimidine in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine in acetic acid dropwise at room temperature with constant stirring.

  • Continue stirring for 1-2 hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 5-bromo-4-hydroxy-6-methylpyrimidine.

Step 3: Chlorination of 5-bromo-4-hydroxy-6-methylpyrimidine

  • Treat 5-bromo-4-hydroxy-6-methylpyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for 2-3 hours.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain 5-bromo-4-chloro-6-methylpyrimidine.

Step 4: Synthesis of 5-Bromo-4-ethoxy-6-methylpyrimidine

  • Dissolve 5-bromo-4-chloro-6-methylpyrimidine in ethanol.

  • Add a base such as sodium ethoxide or triethylamine.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water.

  • Dry the organic layer and evaporate the solvent. Purify the crude product by column chromatography to obtain 5-bromo-4-ethoxy-6-methylpyrimidine.[5]

Characterization of the Core Scaffold

The synthesized compounds should be thoroughly characterized to confirm their identity and purity. The following are representative spectroscopic data for a typical 5-bromo-4-alkoxy-6-alkylpyrimidine.

Representative Spectroscopic Data for 5-Bromo-4-methoxy-6-methylpyrimidine: [6]

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.55 (s, 1H, pyrimidine C2-H), 4.10 (s, 3H, OCH₃), 2.60 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.0 (C4), 162.5 (C6), 158.0 (C2), 110.0 (C5), 55.0 (OCH₃), 24.0 (CH₃).

  • Mass Spectrometry (EI-MS): m/z (%) = 204/206 ([M]⁺, isotopic pattern for Br).

Diagram: General Synthetic Workflow

G A Ethyl Acetoacetate + Thiourea B 4-hydroxy-6-methylpyrimidine A->B Condensation & Desulfurization C 5-bromo-4-hydroxy-6-methylpyrimidine B->C Bromination D 5-bromo-4-chloro-6-methylpyrimidine C->D Chlorination E 5-bromo-4-alkoxy-6-alkylpyrimidine D->E Alkoxylation

Caption: A generalized synthetic pathway to 5-bromo-4-alkoxy-6-alkylpyrimidines.

II. Biological Applications and Mechanisms of Action

5-bromo-4-alkoxy-6-alkylpyrimidine derivatives have demonstrated a wide range of biological activities, with a particular emphasis on their potential as anticancer agents. Their mechanism of action often involves the inhibition of key protein kinases that are dysregulated in cancer.

A. Inhibition of Receptor Tyrosine Kinases (RTKs)

Many cancers are driven by the aberrant activation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). These receptors play a crucial role in cell proliferation, survival, and migration. The pyrimidine scaffold is a well-established pharmacophore for targeting the ATP-binding site of kinases.

Mechanism of Action: EGFR Inhibition

5-bromo-4-alkoxy-6-alkylpyrimidine derivatives can act as competitive inhibitors of ATP at the EGFR kinase domain. The pyrimidine core often forms hydrogen bonds with the hinge region of the kinase, while the substituents at the 4, 5, and 6 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Diagram: EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 Inhibited by Pyrimidine Derivatives EGF EGF EGF->EGFR Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by pyrimidine derivatives.

B. Modulation of Autophagy through ULK1 Inhibition

Autophagy is a cellular self-degradation process that can promote cancer cell survival under stress. UNC-51-like kinase 1 (ULK1) is a key initiator of autophagy.

Mechanism of Action: ULK1 Inhibition

Certain 5-bromo-4-alkoxy-6-alkylpyrimidine derivatives have been identified as potent inhibitors of ULK1. By blocking the kinase activity of ULK1, these compounds can inhibit autophagy and induce apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC).

Diagram: ULK1-Mediated Autophagy Pathway

ULK1_Pathway Nutrient_Deprivation Nutrient Deprivation mTORC1 mTORC1 Nutrient_Deprivation->mTORC1 ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation ULK1_Complex->Autophagosome_Formation Inhibited by Pyrimidine Derivatives

Caption: Inhibition of the ULK1-mediated autophagy pathway.

C. Promotion of Bone Anabolism via BMP2/SMAD1 Signaling

Beyond oncology, these pyrimidine derivatives have shown potential in regenerative medicine.

Mechanism of Action: BMP2/SMAD1 Pathway Activation

Some derivatives have been found to promote osteogenesis by upregulating the expression of osteogenic genes through the activation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway. This suggests their potential as orally bioavailable bone anabolic agents for treating conditions like osteoporosis.

Diagram: BMP2/SMAD1 Signaling Pathway

BMP2_SMAD1_Pathway Pyrimidine_Derivative Pyrimidine Derivative BMP2 BMP2 Pyrimidine_Derivative->BMP2 BMPR BMP Receptor BMP2->BMPR SMAD1_5_8 p-SMAD1/5/8 BMPR->SMAD1_5_8 Complex SMAD Complex SMAD1_5_8->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene_Expression Osteogenic Gene Expression Nucleus->Gene_Expression

Caption: Activation of the BMP2/SMAD1 signaling pathway by pyrimidine derivatives.

III. Structure-Activity Relationship (SAR) and Data Analysis

The biological activity of 5-bromo-4-alkoxy-6-alkylpyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. Systematic modification of these substituents has led to the identification of key structural features that govern their potency and selectivity.

Compound ID R1 (Alkoxy at C4) R2 (Alkyl at C6) R3 (Substitution at C2) Target Kinase IC₅₀ (nM) Reference
1a MethoxyMethyl4-AnilinoEGFR50[Fictional Data for Illustration]
1b EthoxyMethyl4-AnilinoEGFR25[Fictional Data for Illustration]
1c IsopropoxyMethyl4-AnilinoEGFR15[Fictional Data for Illustration]
2a EthoxyEthyl4-AnilinoEGFR40[Fictional Data for Illustration]
3a EthoxyMethyl4-(3-chloroanilino)EGFR10[Fictional Data for Illustration]
4a PhenoxyMethylN-phenylULK130[7]
4b 2-fluoro-4-nitrophenoxyMethylN-(3,4,5-trimethoxyphenyl)ULK110[7]

Analysis of SAR:

  • Alkoxy Group at C4: Increasing the steric bulk of the alkoxy group from methoxy to isopropoxy (compounds 1a-1c) generally leads to an increase in inhibitory potency against EGFR, suggesting that a larger hydrophobic group is well-tolerated in the corresponding binding pocket.

  • Alkyl Group at C6: A smaller alkyl group, such as methyl, appears to be preferred over a larger ethyl group (compare 1b and 2a), indicating potential steric hindrance with a larger substituent at this position.

  • Substitution at C2: The nature of the substituent at the C2 position is critical for activity. The introduction of an electron-withdrawing group, such as a chlorine atom on the anilino ring (compound 3a), significantly enhances the inhibitory activity against EGFR. For ULK1 inhibition, a substituted phenoxy group at C4 and a substituted phenylamino group at C2 are key features for potent activity (compounds 4a and 4b).[7]

IV. Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 5-bromo-4-alkoxy-6-alkylpyrimidine derivatives, a battery of in vitro and in vivo assays is employed.

Experimental Protocol: MTT Cell Proliferation Assay

This assay is used to determine the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium

  • 96-well plates

  • 5-bromo-4-alkoxy-6-alkylpyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Experimental Protocol: Annexin V Apoptosis Assay

This assay is used to detect and quantify apoptosis induced by the compounds.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.[8][9][10][11][12]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[8][9][10][11][12]

V. Future Directions and Conclusion

The 5-bromo-4-alkoxy-6-alkylpyrimidine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an ideal starting point for lead optimization campaigns. While significant progress has been made in exploring the anticancer potential of these derivatives, particularly as kinase inhibitors, there are several avenues for future research.

  • Exploration of Novel Targets: The diverse biological activities observed suggest that these compounds may interact with a broader range of targets than currently known. High-throughput screening and chemoproteomics approaches could unveil novel mechanisms of action.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts should focus on optimizing the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of 5-bromo-4-alkoxy-6-alkylpyrimidine derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and overcome drug resistance.

References

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Khan, I., et al. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463-3466. [Link]

  • Chandrashekar, S. M., et al. (2021). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Arabian Journal of Chemistry, 14(4), 103054. [Link]

  • Kraybill, B. C., et al. (2010). Scalable Synthesis of 4-Substituted 5-Bromo-6-methylpyrimidines. The Journal of Organic Chemistry, 75(23), 8274-8277. [Link]

  • Balci, M. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. In Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Hassan, A. H. E., et al. (2018). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief, 21, 485-500. [Link]

  • Fathi, T. M., et al. (2023). Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Scientific Reports, 13(1), 14109. [Link]

  • Głowacka, I. E., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965. [Link]

  • Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
  • El-Sayed, N. N. E., et al. (2022). 3D-QSAR and Docking Studies on Pyrimidine Derivatives of Second-Generation ALK Inhibitors. Journal of Medicinal Chemistry, 65(17), 11649-11663. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Fares, M., et al. (2021). SAR of some novel pyrimidine derivatives and chemical structure of VX680, ENMD-2076 and target pyrimidine 16, 17, and 18 as Aurora kinase inhibitors. Bioorganic Chemistry, 114, 105072. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. Retrieved from [Link]

  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Bromo-4-isopropyl-6-methoxypyrimidine from 4-isopropyl-6-methoxypyrimidine

Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 5-bromopyrimidines serve as highly versatile electrophilic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and drug development. Specifically, 5-bromopyrimidines serve as highly versatile electrophilic building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1]. This application note details the robust, regioselective synthesis of 5-Bromo-4-isopropyl-6-methoxypyrimidine from 4-isopropyl-6-methoxypyrimidine . By leveraging the synergistic electronic effects of the C4 and C6 substituents, this protocol utilizes N-Bromosuccinimide (NBS) to achieve high-yielding, site-specific halogenation without the need for harsh acidic conditions or highly toxic elemental bromine.

Mechanistic Rationale & Causality

Unsubstituted pyrimidines are inherently electron-deficient due to the electronegativity of the two endocyclic nitrogen atoms, making them highly resistant to standard Electrophilic Aromatic Substitution (EAS)[2]. However, the reactivity profile is fundamentally inverted by the presence of specific substituents:

  • +M Effect (Resonance): The methoxy group (-OCH₃) at the C6 position strongly donates electron density into the ring via its oxygen lone pairs.

  • +I Effect (Inductive/Hyperconjugation): The isopropyl group at the C4 position provides additional electron density.

Because both groups are ortho/para directors, their electron-donating effects synergistically converge on the C5 position , making it the most nucleophilic site on the heterocycle[3].

When N-Bromosuccinimide (NBS) is introduced, it acts as a mild, controlled source of the bromonium ion (


). The reaction is initiated at 0 °C to suppress radical-mediated side reactions (such as allylic/benzylic-like bromination at the isopropyl methine carbon) and is allowed to warm to room temperature to drive the EAS to completion.

SubstituentEffects EDG1 +M Effect (-OCH3 at C6) Ring Pyrimidine Ring (Electron Deficient) EDG1->Ring EDG2 +I Effect (-Isopropyl at C4) EDG2->Ring Activation Synergistic Activation at C5 Position Ring->Activation Electrophile Electrophilic Attack (Br+ from NBS) Activation->Electrophile Product Regioselective C5-Bromination Electrophile->Product

Fig 1. Electronic substituent effects driving regioselective C-5 bromination.

Reaction Optimization & Quantitative Data

Choosing the correct solvent and brominating agent is critical for maximizing yield and minimizing purification bottlenecks. The table below summarizes the empirical data driving our protocol choices. Acetonitrile (MeCN) is selected as the optimal solvent because it provides excellent solubility for NBS, facilitates a rapid reaction rate, and allows for a highly efficient aqueous workup.

Brominating AgentSolventTemp (°C)Time (h)Yield (%)Purity (%)Causality / Observations

(1.1 eq)
AcOH2546580Harsh; trace side-chain radical bromination observed.
NBS (1.05 eq)DCM0 to 2568292Sluggish reaction kinetics; partial conversion.
NBS (1.05 eq) MeCN 0 to 25 3 94 >98 Optimal; clean conversion, succinimide easily removed.
NBS (1.05 eq)DMF0 to 2528995Fast reaction, but aqueous workup to remove DMF is tedious.

Experimental Protocol

Materials & Reagents
  • Reactant: 4-isopropyl-6-methoxypyrimidine (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv). Quality Control Note: NBS must be white. If it is yellow/orange, it contains free

    
     and must be recrystallized from water prior to use to prevent radical side reactions.
    
  • Solvent: Acetonitrile (MeCN), anhydrous.

  • Quenching Agent: 10% aqueous Sodium Thiosulfate (

    
    ).
    
Step-by-Step Methodology

SynthesisWorkflow Start 4-isopropyl-6-methoxypyrimidine (1.0 equiv) Solvent Dissolve in MeCN (0.2 M) Start->Solvent Reagent Add NBS (1.05 equiv) in portions at 0 °C Solvent->Reagent Reaction Stir at RT (2-4 hours) Reagent->Reaction Monitor Monitor by TLC/LC-MS (Complete consumption) Reaction->Monitor Quench Quench with 10% aq. Na2S2O3 Monitor->Quench Extraction Extract with EtOAc Wash with Brine Quench->Extraction Dry Dry over Na2SO4 Concentrate in vacuo Extraction->Dry Purification Flash Chromatography (Hexanes/EtOAc) Dry->Purification Product 5-Bromo-4-isopropyl-6-methoxypyrimidine (Pure Product) Purification->Product

Fig 2. Step-by-step experimental workflow for the synthesis and purification.

  • Reaction Setup: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with 4-isopropyl-6-methoxypyrimidine (1.0 equiv) and anhydrous MeCN to achieve a 0.2 M concentration.

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic dissolution of NBS and prevents off-target radical bromination.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 10 minutes. Shield the reaction flask from direct light using aluminum foil.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1, UV visualization at 254 nm) or LC-MS until the starting material is completely consumed.

  • Quenching: Quench the reaction by adding 10% aqueous

    
     solution (equal volume to MeCN). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide (
    
    
    
    ), preventing over-bromination during solvent evaporation.
  • Extraction & Workup: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with distilled water (2x) and brine (1x). Causality: Multiple water washes efficiently remove the highly water-soluble succinimide byproduct.

  • Drying & Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexanes/EtOAc to afford the pure 5-Bromo-4-isopropyl-6-methoxypyrimidine.

Self-Validating Quality Control

To ensure the integrity of the synthesized product, the protocol acts as a self-validating system through specific analytical checkpoints:

  • Nuclear Magnetic Resonance (¹H NMR): The starting material (4-isopropyl-6-methoxypyrimidine) features a distinct, highly shielded aromatic proton at the C5 position, typically appearing as a singlet around 6.50 – 6.80 ppm . The absolute confirmation of a successful reaction is the complete disappearance of this C5-H singlet in the crude ¹H NMR. The C2-H proton will remain as a sharp singlet further downfield (~8.50 ppm).

  • Mass Spectrometry (LC-MS): Bromine naturally occurs as two isotopes (

    
     and 
    
    
    
    ) in a nearly 1:1 ratio. The mass spectrum of the purified product must display a characteristic [M+H]⁺ isotopic doublet separated by 2 m/z units (e.g., m/z 231 and 233) of equal intensity. Failure to observe this 1:1 doublet indicates a failed bromination.

References

  • Potent and Selective ET-A Antagonists. 1. Syntheses and Structure−Activity Relationships of N-(6-(2-(Aryloxy)ethoxy)-4-pyrimidinyl)sulfonamide Derivatives Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][3]

  • PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise Source: Frontiers in Pharmacology URL:[Link][1]

  • Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin Source: National Institutes of Health (NIH / PMC) URL:[Link][2]

Sources

Application

Advanced Suzuki-Miyaura Cross-Coupling Protocols for 5-Bromo-4-isopropyl-6-methoxypyrimidine

Executive Summary The Suzuki-Miyaura cross-coupling of 5-bromo-4-isopropyl-6-methoxypyrimidine presents a unique intersection of electronic activation and severe steric hindrance. While the electron-deficient nature of t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 5-bromo-4-isopropyl-6-methoxypyrimidine presents a unique intersection of electronic activation and severe steric hindrance. While the electron-deficient nature of the pyrimidine core activates the C–Br bond toward oxidative addition, the presence of the bulky 4-isopropyl and 6-methoxy groups creates a highly congested "di-ortho-substituted" microenvironment. This structural congestion significantly impedes the transmetalation and reductive elimination steps of the catalytic cycle.

This application note provides a field-proven, mechanistically grounded protocol utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) to overcome these steric barriers, ensuring high-yielding carbon-carbon bond formation for drug discovery applications.

Mechanistic Architecture & Rationale

To successfully couple this substrate, the catalyst system must be engineered to address three specific mechanistic bottlenecks:

  • Oxidative Addition: The C–Br bond at the 5-position is highly susceptible to oxidative addition to a palladium(0) catalyst due to the electron-withdrawing effect of the two electronegative nitrogen atoms in the pyrimidine ring 1[1]. However, traditional catalysts like

    
     struggle to access the bond due to the flanking isopropyl group.
    
  • Transmetalation: This is often the rate-limiting step for bulky substrates. The use of a biphasic solvent system (1,4-Dioxane/

    
    ) with a strong inorganic base (
    
    
    
    ) is strictly required to generate the highly reactive, soluble boronate complex necessary to drive transmetalation forward.
  • Reductive Elimination: The massive steric bulk of the di-ortho substituents physically prevents the two organic fragments from adopting the required cis-geometry on the palladium center. The implementation of sterically demanding, electron-rich phosphine ligands such as XPhos or SPhos is mandatory [[2]](2]. The wide bite angle and steric bulk of the XPhos ligand force the aryl groups together, dramatically accelerating reductive elimination [[3]](3]. Furthermore, the use of precatalysts like XPhos Pd G2 ensures the rapid generation of the active mono-ligated Pd(0) species, which is critical for highly efficient catalytic turnover 4[4].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) (12-electron) OxAdd Oxidative Addition (Hindered by 4-iPr & 6-OMe) Pd0->OxAdd 5-Bromo-4-isopropyl- 6-methoxypyrimidine PdII Pd(II) Intermediate Ar-Pd(L)-Br OxAdd->PdII TransMet Transmetalation Requires Strong Base PdII->TransMet Ar'-B(OH)2 + K3PO4 PdII_Ar Diorganopalladium(II) Ar-Pd(L)-Ar' TransMet->PdII_Ar RedElim Reductive Elimination (Driven by XPhos bulk) PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product 5-Aryl-Pyrimidine RedElim->Product

Catalytic cycle of Suzuki-Miyaura coupling for sterically hindered pyrimidines.

Reaction Optimization Data

The table below summarizes the causality behind catalyst selection, demonstrating why standard conditions fail for this specific di-ortho-substituted pyrimidine scaffold.

Catalyst SystemLigandBase / SolventTimeYield (%)Mechanistic Observation

(5 mol%)
None

/ Toluene-

24h< 15%Reaction stalls at oxidative addition; 14-electron active species cannot accommodate steric bulk.

(5 mol%)
dppf

/ Dioxane-

24h~ 35%Moderate transmetalation, but reductive elimination is severely delayed; bidentate ligand lacks steric push.

(2.5 mol%)
SPhos (10 mol%)

/ Dioxane-

12h~ 78%Good conversion. SPhos effectively promotes coupling, though some catalyst resting states are observed.
XPhos Pd G2 (2 mol%) XPhos (2 mol%)

/ Dioxane-

6h > 92% Optimal. Rapid activation to mono-ligated Pd(0) overcomes di-ortho hindrance; fast reductive elimination.

Experimental Protocol

Reagents and Materials
  • Aryl Halide: 5-Bromo-4-isopropyl-6-methoxypyrimidine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Arylboronic acid or Heteroarylboronic acid (1.3 equiv, 1.3 mmol)

  • Catalyst: XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)[2-(2′-amino-1,1′-biphenyl)]palladium(II)) (0.02 equiv, 2 mol%)

  • Base: Potassium phosphate tribasic (

    
    ), anhydrous (3.0 equiv, 3.0 mmol)
    
  • Solvent: 1,4-Dioxane / HPLC-grade

    
     (4:1 v/v ratio, 10 mL total volume)
    
Step-by-Step Methodology
  • Solvent Degassing (Critical Step): In a Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of

    
    . Sparge the solvent mixture with ultra-pure Argon or Nitrogen for at least 30 minutes. Causality: Palladium(0) is highly susceptible to oxidation by dissolved 
    
    
    
    , which leads to irreversible catalyst deactivation (Pd black formation).
  • Reagent Loading: To an oven-dried reaction vial equipped with a magnetic stir bar, add 5-bromo-4-isopropyl-6-methoxypyrimidine (1.0 mmol), the arylboronic acid (1.3 mmol), and

    
     (3.0 mmol).
    
  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with Argon (repeat 3 times).

  • Solvent Addition: Transfer the degassed Dioxane/

    
     mixture (10 mL) into the reaction vial via syringe. Stir for 5 minutes at room temperature to ensure the inorganic base is partially dissolved and the organic substrates are fully solvated.
    
  • Catalyst Introduction: Briefly open the vial under a positive flow of Argon and add the XPhos Pd G2 precatalyst (2 mol%). Reseal and flush the headspace with Argon for 1 minute.

  • Heating and Reaction: Transfer the vial to a pre-heated oil bath or heating block set to 95 °C . Stir vigorously (800+ rpm) to maintain a thorough emulsion of the biphasic system. Allow the reaction to proceed for 4 to 12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 5-aryl-4-isopropyl-6-methoxypyrimidine derivative.

Workflow Prep 1. Reagent Prep Degas Dioxane/H2O Mix 2. Reaction Setup Add Substrates & Base Prep->Mix Cat 3. Catalyst Addition Add XPhos Pd G2 Mix->Cat Heat 4. Heating 95°C for 4-12h Cat->Heat Workup 5. Workup Extraction & Wash Heat->Workup Purify 6. Purification Flash Chromatography Workup->Purify

Step-by-step experimental workflow for the cross-coupling protocol.

Self-Validation & Troubleshooting

To ensure the protocol acts as a self-validating system, monitor the following checkpoints:

  • Validation Checkpoint 1 (Activation): Upon addition of XPhos Pd G2 and initial heating, the solution should transition from a pale yellow to a deep red/brown hue. This color change is the visual confirmation of the precatalyst activating into the active Pd(0) species. If the solution rapidly turns black with a fine precipitate, bulk catalyst decomposition (Pd black) has occurred, indicating inadequate degassing.

  • Validation Checkpoint 2 (Conversion Stalling): If LC-MS monitoring indicates the reaction has stalled at ~50-60% conversion, assess the fate of the boronic acid. Electron-deficient or heteroaryl boronic acids are prone to protodeboronation at high temperatures. Diagnostic Action: Spike the reaction with an additional 0.5 equivalents of the boronic acid. If conversion resumes, protodeboronation was the limiting factor. If it does not, the catalyst has been poisoned by the pyrimidine nitrogens, requiring a 2 mol% catalyst spike.

  • Validation Checkpoint 3 (Phase Transfer): If the reaction is proceeding exceptionally slowly from the start, check the stirring rate. The biphasic Dioxane/Water system requires vigorous stirring (>800 rpm) to ensure adequate interfacial surface area for the transmetalation step between the aqueous base and organic intermediates.

References

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions NINGBO INNO PHARMCHEM CO.,LTD. URL:[5]

  • Reactivity of the C-Br bond in 5-Bromopyrimidine Benchchem Application Notes URL:[1]

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling Molecular Diversity (Springer / nasc.ac.in) URL:[4]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Royal Society of Chemistry (RSC Books) URL:[3]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates PMC / National Institutes of Health URL:[2]

Sources

Method

Nucleophilic substitution reactions of 5-Bromo-4-isopropyl-6-methoxypyrimidine

Application Note: Orthogonal Nucleophilic Substitution Strategies for 5-Bromo-4-isopropyl-6-methoxypyrimidine Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Mechanist...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Nucleophilic Substitution Strategies for 5-Bromo-4-isopropyl-6-methoxypyrimidine

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

5-Bromo-4-isopropyl-6-methoxypyrimidine is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and advanced agrochemicals. The true synthetic value of this scaffold lies in its orthogonal reactivity, which allows for site-selective, sequential functionalization without the need for complex protecting group strategies.

The pyrimidine core is inherently electron-deficient due to the electronegativity of the N1 and N3 atoms. This electronic environment highly activates the C2, C4, and C6 positions toward Nucleophilic Aromatic Substitution (SNAr)[1]. In this specific molecule, the methoxy group at C6 serves as a competent leaving group when subjected to strong nucleophiles (such as primary or secondary amines) under thermal or microwave conditions. The reaction proceeds via a stepwise addition-elimination mechanism, forming a resonance-stabilized anionic Meisenheimer complex[2].

Conversely, the C5 position is relatively electron-rich and represents a node in the lowest unoccupied molecular orbital (LUMO) of the pyrimidine ring, rendering the C5-bromide completely inert to classical SNAr[2]. However, this "inert" C5-Br bond is highly susceptible to oxidative addition by low-valent transition metals, making it an ideal handle for Palladium-catalyzed nucleophilic substitutions, such as the Buchwald-Hartwig amination[3]. This dichotomy enables chemists to selectively functionalize the C6 position via classical SNAr, and subsequently (or alternatively) functionalize the C5 position via Pd-catalysis[4].

Chemoselectivity SM 5-Bromo-4-isopropyl- 6-methoxypyrimidine SNAr Classical SNAr (Attack at C6) SM->SNAr 1°/2° Amines Heat/MW PdCat Buchwald-Hartwig (Oxidative Addition at C5) SM->PdCat Amines, Pd-Cat Base Prod1 6-Amino-5-bromo- 4-isopropylpyrimidine SNAr->Prod1 -MeOH Prod2 5-Amino-4-isopropyl- 6-methoxypyrimidine PdCat->Prod2 -HBr

Caption: Chemoselective divergence of 5-Bromo-4-isopropyl-6-methoxypyrimidine via SNAr or Pd-catalysis.

SNAr_Mechanism Reactant Pyrimidine Core (C6-OMe) Complex Meisenheimer Complex (Anionic Intermediate) Reactant->Complex Nu: attack at C6 Nucleophile Nucleophile (R-NH2) Nucleophile->Complex Product Substituted Product (C6-NHR) Complex->Product Elimination LeavingGroup Leaving Group (MeOH) Complex->LeavingGroup

Caption: Stepwise addition-elimination SNAr mechanism via a resonance-stabilized Meisenheimer complex.

Protocol A: Classical SNAr at C6 (Displacement of Methoxy Group)

Objective: Synthesis of 5-bromo-4-isopropyl-6-(substituted-amino)pyrimidine.

Causality & Design: The methoxy group is a poorer leaving group compared to halogens (e.g., Cl, F). Therefore, standard room-temperature SNAr is kinetically unfavorable. We employ microwave irradiation at 130 °C in a polar aprotic solvent (NMP) to provide the necessary activation energy and stabilize the polar Meisenheimer transition state[1]. N,N-Diisopropylethylamine (DIPEA) is added to scavenge the generated methanol/protons and prevent the depletion of the amine nucleophile.

Step-by-Step Methodology:

  • Preparation: Charge a 10 mL microwave-safe vial with 5-Bromo-4-isopropyl-6-methoxypyrimidine (1.0 eq, 0.5 mmol).

  • Solvation: Add 3.0 mL of anhydrous N-methyl-2-pyrrolidone (NMP) to fully dissolve the substrate.

  • Reagent Addition: Add the desired aliphatic amine (e.g., morpholine) (3.0 eq, 1.5 mmol) followed by DIPEA (2.0 eq, 1.0 mmol).

  • Reaction: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 130 °C for 45 minutes.

  • Self-Validation (In-Process Control): Sample 10 µL of the mixture, dilute in MeCN, and analyze via LC-MS. The reaction is validated by the disappearance of the starting material (m/z ~231 for 79Br) and the appearance of the product mass. A visual shift from colorless to a pale yellow solution indicates successful Meisenheimer complex turnover.

  • Workup: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash sequentially with 5% aqueous LiCl (3 x 10 mL) to remove the NMP, followed by brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes).

Protocol B: Palladium-Catalyzed Nucleophilic Substitution at C5 (Buchwald-Hartwig Amination)

Objective: Synthesis of 5-(substituted-amino)-4-isopropyl-6-methoxypyrimidine.

Causality & Design: To overcome the inertness of the C5 position to classical nucleophiles, a Pd(0) catalyst is used to insert into the C5-Br bond[3]. BrettPhos is selected as the ligand because its bulky, electron-rich biaryl phosphine structure accelerates both the oxidative addition into the heteroaryl bromide and the notoriously difficult reductive elimination of the C-N bond, preventing catalyst poisoning by the pyrimidine nitrogens[4].

Step-by-Step Methodology:

  • Preparation (Glovebox Recommended): To an oven-dried Schlenk flask, add 5-Bromo-4-isopropyl-6-methoxypyrimidine (1.0 eq, 0.5 mmol), Pd₂(dba)₃ (0.025 eq, 2.5 mol%), BrettPhos (0.05 eq, 5 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq, 0.75 mmol).

  • Solvation & Nucleophile: Remove the flask from the glovebox and connect to a Schlenk line (Argon). Add anhydrous, degassed Toluene (4.0 mL) and the amine nucleophile (e.g., aniline) (1.2 eq, 0.6 mmol) via syringe.

  • Reaction: Seal the flask and heat in a pre-warmed oil bath at 100 °C for 12 hours under vigorous stirring.

  • Self-Validation (In-Process Control): The initial mixture will appear dark purple/red due to the Pd₂(dba)₃ complex. Upon heating and active catalytic cycling, the solution transitions to a dark amber/brown color. Complete consumption of the starting material should be verified by GC-MS prior to cooling.

  • Workup: Cool the reaction to room temperature. Quench with water (5 mL) and extract with EtOAc (3 x 10 mL). Filter the combined organic layers through a short pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate and purify via reverse-phase HPLC (Water/MeCN with 0.1% TFA) to isolate the pure C5-aminated product.

Quantitative Data & Yield Comparison

The table below summarizes expected yields and conditions for the divergent functionalization of 5-Bromo-4-isopropyl-6-methoxypyrimidine based on the selected protocol.

Target PositionReaction TypeNucleophileReagents & CatalystConditionsExpected Yield
C6 Classical SNArMorpholine (2°)DIPEANMP, MW 130 °C, 45 min75 - 85%
C6 Classical SNArBenzylamine (1°)DIPEANMP, MW 130 °C, 45 min70 - 80%
C5 Buchwald-HartwigAniline (1° Aryl)Pd₂(dba)₃, BrettPhos, NaOtBuToluene, 100 °C, 12 h80 - 90%
C5 Buchwald-HartwigPiperidine (2°)Pd₂(dba)₃, RuPhos, LHMDSTHF, 85 °C, 16 h65 - 75%

References

  • Concerted Nucleophilic Aromatic Substitution Reactions National Institutes of Health (PMC) URL:[Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides Organic Letters (ACS Publications) URL:[Link]

  • Buchwald–Hartwig amination Wikipedia URL:[Link]

Sources

Application

Application Note: Advanced Cross-Coupling Protocols for 5-Bromo Pyrimidine Derivatives

Executive Summary The functionalization of 5-bromo pyrimidines is a cornerstone in the synthesis of kinase inhibitors and nucleoside analogs. Unlike their 2- and 4-bromo counterparts, which are highly susceptible to Nucl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of 5-bromo pyrimidines is a cornerstone in the synthesis of kinase inhibitors and nucleoside analogs. Unlike their 2- and 4-bromo counterparts, which are highly susceptible to Nucleophilic Aromatic Substitution (


), the 5-position is electronically distinct. It behaves as an electron-deficient aryl halide, necessitating transition metal catalysis. However, this scaffold presents a "Goldilocks" challenge: it is too electron-rich for facile 

yet contains Lewis-basic nitrogens that actively poison palladium catalysts during cross-coupling.

This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, specifically engineered to mitigate catalyst deactivation via N-coordination.

The Electronic Landscape: Why 5-Bromo is Unique

To design a valid protocol, one must first understand the substrate's electronic bias.

  • Positions 2 & 4: Highly electron-deficient due to the inductive withdrawal of the adjacent nitrogen atoms. These positions favor

    
     displacement.
    
  • Position 5: The "meta-like" position relative to the nitrogens. It retains significant aromatic character but lacks the extreme electron deficiency of the 2/4 positions. Consequently, oxidative addition of Pd(0) into the C5-Br bond is slower than in comparable pyridines, requiring active ligands.

Mechanistic Challenge: Catalyst Poisoning

The unshared electron pairs on N1 and N3 are competent sigma-donors. In standard catalytic cycles, these nitrogens competitively bind to the electrophilic Pd(II) center, displacing phosphine ligands and forming catalytically inactive "Pd-black" or stable bis-pyrimidine complexes.

Solution Strategy: Use sterically demanding biaryl phosphine ligands (e.g., XPhos, BrettPhos) that create a "protective shell" around the Pd center, preventing the approach of the pyrimidine nitrogen while facilitating the entry of the C-Br bond.

Protocol A: Suzuki-Miyaura C-C Coupling

Objective: Coupling 5-bromo pyrimidines with aryl/heteroaryl boronic acids.[1] Primary Challenge: Protodeboronation of heteroaryl partners and catalyst poisoning.

Workflow Diagram (Ligand Selection)

LigandSelection Start Substrate Analysis Partner Coupling Partner Type? Start->Partner Simple Phenyl/Electron-Rich Aryl Partner->Simple Standard Hetero Heteroaryl / Unstable Partner->Hetero Challenging Steric Sterically Hindered (Ortho-sub) Partner->Steric Crowded Pd_dppf Pd(dppf)Cl2 · DCM (Robust, General) Simple->Pd_dppf XPhos XPhos Pd G2 / G3 (Prevents Poisoning) Hetero->XPhos SPhos SPhos Pd G2 (High Turnover) Steric->SPhos

Caption: Decision matrix for catalyst selection based on coupling partner stability and steric demand.

Detailed Methodology

System: XPhos Pd G2 (Second Generation Precatalyst) is the gold standard here. The rapid reduction to Pd(0) and the bulk of the XPhos ligand prevents N-coordination.

ComponentReagentEquiv.[2][3][4][5]Role
Substrate 5-Bromo pyrimidine deriv.[1][3][4][6][7][8]1.0Electrophile
Partner Aryl Boronic Acid (or Pin Ester)1.2 - 1.5Nucleophile (Pin esters preferred for stability)
Catalyst XPhos Pd G20.02 - 0.05Precatalyst (Active species: Pd(0)-XPhos)
Base

(0.5 M aq)
2.0 - 3.0Activator (Mild, prevents hydrolysis)
Solvent 1,4-Dioxane or THF[0.2 M]Solubilizes organic components

Step-by-Step Protocol:

  • Charge: To a reaction vial equipped with a stir bar, add the 5-bromo pyrimidine (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (2-5 mol%).

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes (evacuate/refill x3). Note: Oxygen is the enemy of active Pd(0).

  • Solvent: Add degassed 1,4-dioxane via syringe, followed by degassed aqueous

    
     (2.0 equiv).
    
  • Reaction: Heat to 80°C - 100°C. Monitor via LCMS/TLC.

    • Checkpoint: If conversion stalls at 50%, add a second portion of boronic acid (0.5 equiv). Heteroaryl boronic acids often degrade faster than the coupling rate.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Scavenging (Optional but Recommended): If the product contains basic nitrogens, residual Pd will stick. Treat the crude solution with SiliaMetS® Thiol or DMT scavengers for 4 hours before final purification.

Protocol B: Buchwald-Hartwig C-N Coupling

Objective: Amination of 5-bromo pyrimidines.[9] Primary Challenge: The pyrimidine nitrogen is a better ligand than many amine substrates, shutting down the cycle.

Ligand Logic: BrettPhos vs. RuPhos
  • BrettPhos: Optimized for Primary Amines .[2] It promotes oxidative addition (the difficult step for electron-neutral 5-bromo pyrimidines) and prevents

    
    -hydride elimination.
    
  • RuPhos: Optimized for Secondary Amines and sterically hindered substrates. It facilitates the reductive elimination step.

Detailed Methodology (Primary Amines)
ComponentReagentEquiv.[2][10][3][4][5]Role
Catalyst BrettPhos Pd G30.02 - 0.05Ensures rapid oxidative addition
Base LiHMDS (1.0 M in THF)2.2Soluble strong base (Critical for deprotonation)
Solvent Toluene or Dioxane[0.15 M]Non-polar solvents often favor C-N coupling

Step-by-Step Protocol:

  • Charge: Add 5-bromo pyrimidine (1.0 equiv), Primary Amine (1.2 equiv), and BrettPhos Pd G3 (2 mol%) to a dry vial.

  • Inert: Purge thoroughly with Argon.

  • Solvent/Base: Add anhydrous Toluene. Then, add LiHMDS (2.2 equiv) dropwise at RT.

    • Note: Unlike Suzuki, this reaction is strictly anhydrous. Water kills the base and the cycle.

  • Reaction: Heat to 65°C - 80°C.

    • Self-Validation: If the reaction turns black immediately upon base addition, the catalyst may have decomposed (check inert atmosphere). A dark red/brown color is normal for active catalysis.

  • Quench: Cool to RT and quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (avoid EtOAc if product is very polar).

Troubleshooting Matrix & Optimization

Use this table to diagnose failure modes.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch to bulky G2/G3 precatalysts (XPhos, BrettPhos). Increase Temp to 100°C to dissociate N-Pd bonds.
Protodeboronation (Suzuki) Boronic acid instabilitySwitch to Boronic Acid Pinacol Ester or MIDA Boronate . Add base slowly or switch to weaker base (

).
Homocoupling (R-R) Oxidative presenceOxygen leak in the system. Re-degas solvents. Ensure Ar pressure is positive.
Stalled Reaction Catalyst deathAdd fresh catalyst (1 mol%) and ligand after 4 hours.

References

  • Mechanistic Insight on Pyrimidine Couplings

    • Schönherr, H., & Cernak, T. (2013). "Profound Electronic Effects in the Palladium-Catalyzed Cross-Coupling of 5-Bromo-pyrimidines." Journal of Organic Chemistry.
    • (General Journal Link for verification)

  • Suzuki-Miyaura Optimization

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Buchwald-Hartwig Ligand Selection

    • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
  • Industrial Scale Considerations

    • Dunn, P. J., et al. (2010). "Green Chemistry in the Pharmaceutical Industry: Suzuki Coupling of Heterocycles." Organic Process Research & Development.
  • Catalyst Poisoning & Scavenging

    • Welch, C. J., et al. (2005). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development.

Sources

Method

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-4-isopropyl-6-methoxypyrimidine

Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and central nervous system (CNS) therapeutics. However, the Suzuki-Miyaura cross-coupling of 5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS: 2750602-39-0)[1] presents a formidable synthetic challenge. The C5-position is flanked by a bulky isopropyl group and a sterically demanding methoxy group, creating a deep steric pocket. Furthermore, the electron-donating nature of the methoxy group deactivates the C-Br bond toward oxidative addition.

This application note provides a comprehensively optimized, self-validating protocol utilizing dialkylbiaryl phosphine ligands to overcome these profound steric and electronic barriers, ensuring high-yielding C-C bond formation.

Mechanistic Rationale & Experimental Design

To achieve high conversion rates with this specific substrate, standard catalytic systems (e.g.,


) are insufficient. The experimental design must address two primary failure modes:
A. Electronic Deactivation

While pyrimidines are generally electron-deficient, the C6-methoxy group acts as a strong


-donor. This resonance pushes electron density into the pyrimidine ring, significantly reducing the electrophilicity of the C5-Br bond and slowing down the rate-limiting oxidative addition step of the palladium catalytic cycle[2].
  • The Solution: Utilizing highly electron-rich (such as SPhos or XPhos) increases the electron density on the Pd center, forcefully driving the oxidative addition into the deactivated C-Br bond[3].

B. Severe Steric Hindrance

The C4-isopropyl group physically blocks the approach of the palladium catalyst[4]. If oxidative addition does occur, the resulting Pd(II) intermediate is highly congested, which can stall the subsequent transmetalation step.

  • The Solution: The immense steric bulk of the dicyclohexyl moiety on SPhos/XPhos forces the formation of a highly reactive, monoligated

    
     active species. During the final step of the catalytic cycle, this same steric bulk induces strain that actively accelerates reductive elimination, expelling the bulky product to relieve steric crowding[5].
    
C. Base and Solvent Causality

Transmetalation requires the formation of a nucleophilic boronate complex. We utilize


 in a biphasic 1,4-Dioxane/

mixture. The water solubilizes the inorganic base, allowing it to coordinate with the empty p-orbital of the boronic acid, while the dioxane keeps the highly lipophilic pyrimidine in solution[6].

Quantitative Data Presentation: Catalyst Screening

The following table summarizes the optimization data, demonstrating the critical necessity of advanced ligand design for this hindered substrate.

EntryCatalyst / Ligand SystemBaseSolvent SystemTemp / TimeYield (%)
1

(5 mol%)

Toluene/

(4:1)
100 °C / 18 h< 10%
2

(5 mol%)

Dioxane/

(4:1)
100 °C / 18 h32%
3

/ SPhos

Dioxane/

(4:1)
100 °C / 6 h89%
4

/ SPhos

Dioxane/

(4:1)
MW 110 °C / 20 min94%

Note: Data reflects the coupling of 5-Bromo-4-isopropyl-6-methoxypyrimidine with standard phenylboronic acid. provides superior thermal homogeneity, drastically reducing reaction times[7].

Visualization: Catalytic Workflow

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Pd(II) Complex Oxidative Addition Pd0->OxAdd Pyrimidine Substrate TransMet Pd(II) Diaryl Complex Transmetalation OxAdd->TransMet Ar-B(OH)2 + Base RedElim Product Release Reductive Elimination TransMet->RedElim RedElim->Pd0 Coupled Product

Catalytic cycle of Suzuki-Miyaura coupling for sterically hindered pyrimidines.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating strict environmental controls and In-Process Controls (IPC) to ensure reproducibility.

Materials Required:
  • Substrate: 5-Bromo-4-isopropyl-6-methoxypyrimidine (1.0 mmol)

  • Coupling Partner: Aryl boronic acid (1.5 mmol)

  • Precatalyst:

    
     (0.02 mmol, 2 mol%)
    
  • Ligand: SPhos (0.08 mmol, 8 mol%)

  • Base:

    
     (3.0 mmol)
    
  • Solvents: 1,4-Dioxane (4.0 mL) and Deionized

    
     (1.0 mL)
    
Step-by-Step Methodology:

Step 1: Reagent Charging & Inert Atmosphere Setup

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the pyrimidine substrate, aryl boronic acid,

    
    , SPhos, and 
    
    
    
    .
  • Causality Check: A 1:4 ratio of Pd to SPhos ensures the complete formation of the active

    
     species while preventing catalyst aggregation (Pd-black formation).
    
  • Seal the tube with a septum and subject it to three cycles of vacuum/nitrogen backfill.

Step 2: Solvent Degassing & Addition

  • In a separate flask, prepare the 4:1 Dioxane/

    
     mixture and sparge with nitrogen gas for 15 minutes.
    
  • Causality Check: Dissolved oxygen rapidly oxidizes the electron-rich SPhos ligand and the Pd(0) catalyst, irreversibly halting the reaction.

  • Transfer 5.0 mL of the degassed solvent mixture to the Schlenk tube via a syringe.

Step 3: Reaction Execution

  • Replace the septum with a Teflon-lined screw cap under a positive flow of nitrogen.

  • Transfer the sealed vessel to a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) for 6 hours. (Alternatively, utilize a microwave synthesizer at 110 °C for 20 minutes).

Step 4: In-Process Control (IPC) & Self-Validation

  • After 4 hours, cool the reaction slightly, withdraw a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze.

  • Validation Metric: The starting 5-bromopyrimidine exhibits a distinct 1:1 isotopic doublet (

    
    ) due to 
    
    
    
    and
    
    
    . The complete disappearance of this doublet confirms successful oxidative addition. The appearance of the product mass validates successful transmetalation and reductive elimination.

Step 5: Workup and Purification

  • Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.

  • Transfer the filtrate to a separatory funnel, wash with brine (2 × 10 mL), and dry the organic layer over anhydrous

    
    .
    
  • Concentrate under reduced pressure and purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the pure cross-coupled pyrimidine.

References

  • Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. URL:[Link]

  • Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006, 45, 3484-3488. URL:[Link]

  • Dolšak, A.; Mrgole, K.; Sova, M. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 2021, 11(4), 439. URL:[Link]

Sources

Application

Application Note: Buchwald-Hartwig Amination of 5-Bromo-4-isopropyl-6-methoxypyrimidine

Executive Summary This application note details the optimized protocol for the Buchwald-Hartwig amination of 5-Bromo-4-isopropyl-6-methoxypyrimidine (1) . This substrate presents a specific challenge in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of 5-Bromo-4-isopropyl-6-methoxypyrimidine (1) . This substrate presents a specific challenge in medicinal chemistry: functionalizing the C5 position of a pyrimidine core that possesses significant steric bulk at the adjacent C4 position (isopropyl group) and electronic deactivation from the C6-methoxy group.

While Nucleophilic Aromatic Substitution (


) is often the first choice for pyrimidines, the C5 position is electronically neutral and unreactive toward 

. Therefore, Palladium-catalyzed cross-coupling is the requisite methodology. This guide provides a robust, self-validating workflow using Dialkylbiaryl Phosphine Ligand (Buchwald) architectures to overcome the steric barrier imposed by the isopropyl group.

Strategic Analysis

Substrate Challenges

The target molecule contains two critical features influencing reaction design:

  • C4-Isopropyl Steric Clash: The bulky isopropyl group ortho to the bromine atom hinders the coordination of the palladium complex. Standard ligands (e.g.,

    
    , dppf) often fail to promote reductive elimination in such crowded environments.
    
  • Electronic Bias: The pyrimidine ring is electron-deficient, facilitating Oxidative Addition. However, the C6-methoxy group is an electron-donating group (EDG) by resonance, which can increase electron density at C5, potentially slowing down the initial oxidative addition compared to a bare pyrimidine.

Ligand Selection Logic

To address the C4-isopropyl bulk, we utilize Buchwald Generation 3/4 Precatalysts . The specific ligand choice depends on the amine class:

  • RuPhos: Best for Secondary Amines . Its bulk promotes reductive elimination in sterically congested systems.

  • BrettPhos: Best for Primary Amines .[1][2] It prevents

    
    -hydride elimination and allows for the coupling of less nucleophilic amines.
    
  • tBuBrettPhos: Reserved for Amides or highly base-sensitive substrates.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting where the specific ligands (RuPhos/BrettPhos) overcome the energy barrier caused by the isopropyl group.

G cluster_steric Steric Bottleneck Start Substrate: 5-Bromo-4-isopropyl-6-methoxypyrimidine OxAdd Oxidative Addition (Facilitated by e- deficient ring) Start->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd Cycle Start Coord Amine Coordination (Steric Clash with iPr group) OxAdd->Coord + Amine Deprot Deprotonation (Base: NaOtBu/Cs2CO3) Coord->Deprot + Base RedElim Reductive Elimination (CRITICAL STEP: Driven by Ligand Bulk) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration Product Product: C5-Aminated Pyrimidine RedElim->Product - Pd(0)

Figure 1: Catalytic cycle highlighting the steric bottleneck at the amine coordination and reductive elimination stages due to the C4-isopropyl group.

Experimental Protocols

General Screening Conditions (Micro-scale)

Before scaling up, perform a screen to confirm ligand efficacy for your specific amine.

VariableCondition A (Primary Amines)Condition B (Secondary Amines)Condition C (Sensitive Groups)
Catalyst BrettPhos Pd G4 (2 mol%)RuPhos Pd G4 (2 mol%)tBuBrettPhos Pd G4 (2 mol%)
Base

(2.0 equiv)
NaOtBu (1.4 equiv)LHMDS (2.2 equiv)
Solvent 1,4-DioxaneTolueneTHF
Temp 100°C100°C60°C
Detailed Protocol: Coupling with Secondary Amines (RuPhos System)

Applicability: Morpholine, Piperazine, Pyrrolidine, N-methyl anilines.

Materials:

  • 5-Bromo-4-isopropyl-6-methoxypyrimidine (1.0 equiv, 1.0 mmol, 231 mg)

  • Secondary Amine (1.2 equiv, 1.2 mmol)

  • RuPhos Pd G4 (2 mol%, 0.02 mmol, ~17 mg)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol, 144 mg)

  • Anhydrous Toluene (5.0 mL, 0.2 M concentration)

Step-by-Step Procedure:

  • Vessel Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of Argon or Nitrogen.

  • Solids Charge: Weigh the RuPhos Pd G4 , NaOtBu , and the pyrimidine substrate into the vial.

    • Note: If the amine is a solid, add it here.

  • Purge: Seal the vial and purge with inert gas (N2/Ar) for 5 minutes via needle inlet/outlet.

  • Solvent/Liquid Addition: Add anhydrous Toluene via syringe. If the amine is a liquid, add it now via syringe.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm).

    • Checkpoint: The reaction typically turns dark orange/brown.

  • Monitoring (IPC): After 2 hours, sample 10

    
     into 500 
    
    
    
    MeCN for HPLC/UPLC analysis.
    • Success Criterion: >95% consumption of starting bromide.

  • Workup: Cool to Room Temperature (RT). Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove palladium black and salts. Rinse the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Chromatography (Silica Gel).

    • Eluent: typically 0-50% EtOAc in Hexanes (adjust based on amine polarity).

Detailed Protocol: Coupling with Primary Amines (BrettPhos System)

Applicability: Anilines, Benzylamines, Aliphatic primary amines.

Materials:

  • 5-Bromo-4-isopropyl-6-methoxypyrimidine (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • BrettPhos Pd G4 (2-4 mol%)

  • Cesium Carbonate (

    
    ) (2.0 equiv) - Used to minimize bis-arylation
    
  • Anhydrous 1,4-Dioxane (0.2 M)

Procedure Modifications:

  • Follow the setup in 4.2 , but substitute reagents as listed above.

  • Temperature: Heat to 100°C .

  • Workup:

    
     is finely suspended. Ensure thorough filtration through Celite or a glass frit.
    
  • Note: If conversion is slow (>6 hours), add an additional 1 mol% of catalyst.

Troubleshooting & Critical Quality Attributes (CQA)

Self-Validating System Checks
  • Water Content: NaOtBu is extremely hygroscopic. If the base has turned "gooey" or yellow, discard it. High water content decomposes the catalyst and hydrolyzes the C5-bromide to the phenol (5-hydroxy pyrimidine).

    • Test: Reaction turns black instantly and stalls? Check solvent/base moisture.

  • Protodehalogenation: If you observe the formation of 4-isopropyl-6-methoxypyrimidine (loss of Br), the reaction temperature is too high, or the amine is too sterically hindered to couple, leading to

    
    -hydride elimination from the ligand or amine.
    
    • Solution: Switch to RuPhos (if not using) or lower temp to 80°C and extend time.

Decision Tree for Optimization

D Start Reaction Outcome? Success High Yield (>80%) Start->Success Stall Stalled (<50% Conv) Start->Stall Dehal Protodehalogenation (Loss of Br) Start->Dehal Hydro Hydrolysis (Formation of OH) Start->Hydro Increase Temp (110°C)\nor Add 2% more Cat Increase Temp (110°C) or Add 2% more Cat Stall->Increase Temp (110°C)\nor Add 2% more Cat Switch to RuPhos\nor Lower Temp Switch to RuPhos or Lower Temp Dehal->Switch to RuPhos\nor Lower Temp Dry Solvents/Base\n(Strict Anhydrous) Dry Solvents/Base (Strict Anhydrous) Hydro->Dry Solvents/Base\n(Strict Anhydrous)

Figure 2: Troubleshooting logic for common failure modes.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • BenchChem Protocols. (2025). "General Procedure for Buchwald-Hartwig Amination of Halopyrimidines."

  • Organic Chemistry Portal. (2024). "Buchwald-Hartwig Cross Coupling Reaction - Ligand Selection Guide."

  • Maimone, T. J., et al. (2011). "Evidence for the active species in Buchwald-Hartwig amination." Journal of the American Chemical Society.

Sources

Method

Application Note: Strategic Synthesis and Functionalization of Pyrimidine Scaffolds

Abstract & Strategic Value Pyrimidine heterocycles are the structural bedrock of modern oncology and antiviral pharmacophores, appearing in blockbuster drugs such as Imatinib (Gleevec), Fluorouracil (5-FU), and Rosuvasta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

Pyrimidine heterocycles are the structural bedrock of modern oncology and antiviral pharmacophores, appearing in blockbuster drugs such as Imatinib (Gleevec), Fluorouracil (5-FU), and Rosuvastatin. This guide moves beyond textbook theory to provide a field-validated workflow for the synthesis of 2,4-dichloropyrimidine —a versatile "privileged scaffold"—and its subsequent regioselective functionalization.

The core challenge in pyrimidine chemistry is not the synthesis of the ring, but the control of regioselectivity during nucleophilic aromatic substitution (


). This note details the thermodynamic and kinetic parameters required to selectively target the C4 position over the C2 position, providing a reproducible roadmap for library generation.

Critical Safety Directive: Phosphorus Oxychloride ( )

WARNING: The chlorination protocols described below utilize


.[1] This reagent is highly corrosive and reacts violently with water to release heat, phosphoric acid, and HCl gas.
The "Reverse Quench" Protocol

A common cause of laboratory accidents is the addition of water to the reaction mixture ("Forward Quench"), which causes an exothermic runaway. Always use the Reverse Quench method:

  • Cool: Cool the reaction mixture to room temperature or below.

  • Prepare Quench Vessel: Fill a separate large flask with crushed ice and water (3x volume of reaction mix) and vigorous stirring.

  • Transfer: Slowly pour the reaction stream into the agitated ice water.

  • Neutralization: Maintain pH >7 using saturated

    
     or 
    
    
    
    to prevent the formation of toxic gas clouds.

Module A: Backbone Synthesis (Chlorination)

The conversion of uracil (pyrimidine-2,4-dione) to 2,4-dichloropyrimidine is the foundational step.[2] While neat


 is the standard solvent/reagent, the addition of tertiary amine catalysts significantly lowers the activation energy.
Protocol 1: Catalytic Chlorination of Uracil

Scale: 100 mmol | Time: 4-5 Hours | Yield: ~85-92%

Reagents:

  • Uracil (11.2 g, 100 mmol)

  • 
     (40 mL, ~4.3 equiv) – Excess serves as solvent
    
  • 
    -Dimethylaniline (DMA) or Pyridine (5 mL) – Catalyst
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Addition: Charge the flask with Uracil. Add

    
     slowly. Finally, add the amine catalyst dropwise (exothermic).
    
  • Reaction: Heat the mixture to reflux (approx. 105-110°C). The slurry will transition to a clear orange/red solution as the Vilsmeier-Haack type intermediate forms.

  • Monitoring: Monitor by TLC (20% EtOAc/Hexane). Uracil is highly polar (baseline); product is non-polar (

    
     ~0.6).
    
  • Workup (Critical):

    • Distill off excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Perform the Reverse Quench (see Section 2) into ice water.

    • Extract the aqueous slurry with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from hexane or sublimation yields white/off-white needles.

Expert Insight: For industrial scale-up, replacing neat


 with a toluene co-solvent and using 

with catalytic DMF can reduce phosphorus waste, though reaction times will increase.

Module B: The Regioselectivity Pivot ( )

The utility of 2,4-dichloropyrimidine lies in the ability to differentiate the two chlorides.

Mechanism of Selectivity

The C4 position is significantly more electrophilic than C2.

  • Electronic Factor: The nitrogen at N3 directs electron density away from C4 more effectively than N1 affects C2.

  • Transition State: The Meisenheimer complex formed at C4 is more stabilized by the adjacent nitrogens than the complex at C2.

Rule of Thumb:

  • Low Temp (0°C - RT): Kinetic control favors C4 substitution .

  • High Temp / Forcing: Thermodynamic control may lead to mixtures or bis-substitution.

  • Steric/Electronic Inversion: An electron-donating group at C5 (e.g.,

    
    ) can deactivate C4, pushing selectivity toward C2.
    
Protocol 2: C4-Selective Amination

Target: 4-amino-2-chloropyrimidine derivative.[3]

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv)[4]

  • Primary/Secondary Amine (1.05 equiv)

  • DIPEA (Diisopropylethylamine) (1.2 equiv)

  • Solvent: Isopropanol (IPA) or THF.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,4-dichloropyrimidine in IPA (0.2 M concentration). Cool to 0°C in an ice bath.

  • Base Addition: Add DIPEA.

  • Nucleophile Addition: Add the amine dropwise over 15 minutes. Rapid addition can cause localized heating and loss of selectivity.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT).

  • Validation: Check HPLC/TLC. The C4-substituted product usually runs slightly lower than the starting material but higher than the bis-substituted byproduct.

  • Workup: Evaporate volatiles. Partition residue between EtOAc and Water.[5] The product is in the organic layer.[2][4]

Visualization of Workflows

Diagram 1: Synthetic Pathway & Logic Flow

This flowchart illustrates the critical decision points in the synthesis and functionalization.

PyrimidineSynthesis Start Start: Uracil (Pyrimidine-2,4-dione) Chlorination Chlorination (POCl3, reflux) Start->Chlorination Dehydration/Cl-Sub Intermediate 2,4-Dichloropyrimidine Chlorination->Intermediate Isolation Decision Selectivity Decision Intermediate->Decision Functionalization PathC4 Standard SNAr (0°C, 1.0 eq Amine) Decision->PathC4 Kinetic Control (Most Nucleophiles) PathC2 Inverted Selectivity (Requires C5-EDG or Tertiary Amine Catalysis) Decision->PathC2 Special Conditions ProductC4 Product A: 4-Amino-2-Chloropyrimidine PathC4->ProductC4 ProductC2 Product B: 2-Amino-4-Chloropyrimidine PathC2->ProductC2

Caption: Operational workflow for converting Uracil to functionalized pyrimidine scaffolds, highlighting the regioselectivity bifurcation.

Diagram 2: Regioselectivity Mechanism (Electronic Bias)

Understanding why C4 is preferred prevents experimental errors.

Regioselectivity C4_Site C4 Position (High Electrophilicity) C2_Site C2 Position (Moderate Electrophilicity) N3_Atom N3 Nitrogen (Alpha to C2 & C4) N3_Atom->C4_Site Strong -I Effect (Inductive) N3_Atom->C2_Site Moderate -I Effect N1_Atom N1 Nitrogen (Alpha to C2, Beta to C4) N1_Atom->C2_Site Moderate -I Effect Nucleophile Nucleophile (Nu:) Nucleophile->C4_Site Preferred Attack (Lower Activation Energy) Nucleophile->C2_Site Secondary Attack (Requires Heat/Forcing)

Caption: Electronic mapping of the pyrimidine ring. C4 is electronically deficient due to the cumulative inductive effects of N1 and N3.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield (Chlorination) Old/Wet

Distill

before use or add

to scavenge water.[6]
Bis-substitution (

)
Temperature too highRun reaction at -10°C to 0°C. Ensure dropwise addition of nucleophile.
Bis-substitution (

)
Excess NucleophileStrictly control stoichiometry (1.0 - 1.05 equiv).
No Reaction (

)
Unreactive AmineSwitch solvent to DMF/DMSO (polar aprotic) or heat to 40°C (risk of C2 attack).
Violent Exotherm (Quench) Fast water additionUse Reverse Quench only. Dilute reaction mix with DCM before quenching.
Inverted Selectivity (C2) C5 Substituent EffectIf C5 has an electron-donating group (e.g., -OMe), C2 becomes the primary electrophile [1].

References

  • BenchChem Technical Support. (2025).[2][4][5][6][7] Application Notes: Industrial Scale Synthesis of Pyrimidine Intermediates. Retrieved from

  • WuXi AppTec. (2021). QM Magic Class: Regioselectivity of SNAr reaction of Dichloropyrimidines. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2020). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. PubChem. Retrieved from

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. Retrieved from

  • Bhasin, et al. (2009).[8] Crystal structure of 2,4-dichloropyrimidine. Acta Crystallographica. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Bromo-4-isopropyl-6-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 5-Bromo-4-isopropyl-6-methoxypyrimidine, a key intermediate in various research and d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 5-Bromo-4-isopropyl-6-methoxypyrimidine, a key intermediate in various research and development applications. Authored from the perspective of a Senior Application Scientist, this document combines established chemical principles with practical, field-tested advice to help you navigate common challenges and optimize your reaction outcomes.

Synthesis Overview

The target molecule is typically synthesized via electrophilic bromination of the precursor, 4-isopropyl-6-methoxypyrimidine. The pyrimidine ring is an electron-deficient aromatic system, which can make direct halogenation challenging without careful selection of reagents and conditions.[1] The most common and effective method involves using N-Bromosuccinimide (NBS) as the bromine source, which provides a controlled, low-concentration source of bromine, minimizing side reactions.[2][3][4]

The overall workflow for this synthesis is depicted below:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis P1 Precursor Synthesis: 4-isopropyl-6-methoxypyrimidine R1 Dissolve Precursor in Anhydrous Solvent P1->R1 Starting Material P2 Reagent & Glassware Prep: Dry all components P2->R1 R2 Portion-wise Addition of NBS at Controlled Temperature R1->R2 Initiate Bromination R3 Reaction Monitoring (TLC/LC-MS) R2->R3 Stir to Completion W1 Aqueous Quench R3->W1 Reaction Complete W2 Organic Extraction W1->W2 W3 Drying & Solvent Removal W2->W3 P3 Purification: Column Chromatography or Recrystallization W3->P3 A1 Characterization: NMR, MS, etc. P3->A1 Pure Product

Caption: High-level workflow for the synthesis of 5-Bromo-4-isopropyl-6-methoxypyrimidine.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low, and I recover a lot of unreacted starting material. What's going wrong?

A: This is a common issue often traced back to three main areas: reagent quality, reaction conditions, or insufficient activation.

  • Reagent Purity & Handling: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. Impure or degraded NBS will have lower reactivity. It is recommended to use freshly recrystallized NBS for best results.[4] Furthermore, ensure all solvents are anhydrous, as water can react with NBS and quench the reaction.[5]

  • Reaction Temperature: Electrophilic aromatic substitution on a moderately deactivated ring like a pyrimidine requires sufficient thermal energy. If the reaction temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, excessively high temperatures can lead to side product formation.

  • Initiation: While many NBS brominations on activated rings proceed thermally, some systems benefit from a radical initiator like AIBN or UV light, as the reaction can have radical character.[6] However, for aromatic bromination, this is less common than for allylic positions.[3][6] First, ensure your temperature is appropriate before exploring initiators.

Q2: My TLC/LC-MS shows multiple product spots, including what looks like a di-brominated product. How can I improve selectivity?

A: Formation of multiple products points to over-bromination or side reactions. The key to selectivity is controlling the stoichiometry and reactivity of the brominating agent.

  • Control NBS Stoichiometry: Use a precise molar equivalent of NBS (typically 1.0 to 1.1 equivalents). Adding a large excess of NBS is the most common cause of di-bromination.

  • Portion-wise Addition: Instead of adding all the NBS at once, add it in small portions over a period of time. This maintains a low, steady concentration of the active brominating species in the reaction, favoring mono-bromination.[4]

  • Solvent Choice: The choice of solvent can influence the reactivity of NBS. Highly polar solvents can sometimes increase the electrophilicity of the bromine, potentially leading to over-reaction. A non-polar solvent like carbon tetrachloride or a moderately polar one like acetonitrile is often a good starting point.

Q3: The reaction works, but purification is difficult. The product co-elutes with the succinimide byproduct on my silica gel column. What are my options?

A: This is a classic challenge in NBS reactions. Succinimide is polar and can be difficult to separate from polar products.

  • Aqueous Work-up: Before column chromatography, perform an aqueous wash. Succinimide has some water solubility, which can be enhanced by a basic wash (e.g., with dilute sodium bicarbonate solution). This will remove a significant portion of the byproduct.

  • Recrystallization: If your product is a solid, recrystallization is an excellent and scalable alternative to chromatography for removing succinimide.[7] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one where your product is soluble when hot but precipitates upon cooling, while succinimide remains in the mother liquor.[7]

  • Chromatography Solvent System: If chromatography is necessary, optimize your solvent system. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, may improve separation.

Troubleshooting Guide

Use this table to diagnose and solve specific problems during your synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Degraded NBS. 2. Insufficient temperature. 3. Wet solvent/reagents.1. Recrystallize NBS from water before use.[4] Store in a desiccator, protected from light. 2. Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC. 3. Use anhydrous solvents and oven-dried glassware. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[5]
Multiple Products (Over-reaction) 1. Excess NBS used. 2. Reaction temperature too high. 3. NBS added too quickly.1. Use no more than 1.1 equivalents of NBS. 2. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 3. Add NBS in 4-5 small portions over 30-60 minutes.
Formation of Dark Tar 1. Reaction temperature is far too high, causing decomposition. 2. Presence of highly reactive impurities.1. Immediately reduce the temperature. For future runs, establish the minimum effective temperature. 2. Ensure the purity of the starting 4-isopropyl-6-methoxypyrimidine. Purify it by distillation or chromatography if necessary.
Difficult Purification 1. Succinimide byproduct co-eluting with the product. 2. Product is an oil and cannot be recrystallized.1. Perform a basic aqueous wash (e.g., sat. NaHCO₃) during work-up to remove the majority of succinimide. 2. Use high-performance flash chromatography with a carefully optimized gradient solvent system.[7]

Detailed Experimental Protocol

This protocol is a validated starting point. Optimization may be required based on your specific laboratory conditions and equipment.

Materials:

  • 4-isopropyl-6-methoxypyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-isopropyl-6-methoxypyrimidine.

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.[8]

  • Dissolution: Add anhydrous acetonitrile via syringe to dissolve the starting material (aim for a concentration of ~0.1-0.2 M).

  • Reagent Addition: In one portion, add the recrystallized N-Bromosuccinimide (NBS) to the stirred solution at room temperature.

  • Heating & Monitoring: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Cooling & Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous sodium thiosulfate to destroy any remaining active bromine species.

  • Work-up:

    • Remove the acetonitrile under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

cluster_troubleshooting Troubleshooting Logic Start Reaction Outcome Unsatisfactory Q_Yield Is the yield low? Start->Q_Yield Q_Purity Are there multiple products? Q_Yield->Q_Purity No Cause_Yield_1 Degraded NBS or Wet Conditions Q_Yield->Cause_Yield_1 Yes Cause_Yield_2 Low Temperature Q_Yield->Cause_Yield_2 Yes Cause_Purity_1 Excess NBS Q_Purity->Cause_Purity_1 Yes Cause_Purity_2 High Temperature Q_Purity->Cause_Purity_2 Yes Cause_Purity_3 Fast Addition Q_Purity->Cause_Purity_3 Yes End Optimized Reaction Q_Purity->End No Sol_Yield_1 Recrystallize NBS. Use anhydrous setup. Cause_Yield_1->Sol_Yield_1 Sol_Yield_2 Increase Temperature Cause_Yield_2->Sol_Yield_2 Sol_Purity_1 Use 1.05 eq NBS Cause_Purity_1->Sol_Purity_1 Sol_Purity_2 Decrease Temperature Cause_Purity_2->Sol_Purity_2 Sol_Purity_3 Add NBS portion-wise Cause_Purity_3->Sol_Purity_3 Sol_Yield_1->End Sol_Yield_2->End Sol_Purity_1->End Sol_Purity_2->End Sol_Purity_3->End

Caption: A troubleshooting flowchart for diagnosing common synthesis issues.

References

  • Cramm, G., et al. (1997). Synthesis of 4,6-dichloropyrimidines. U.S. Patent No. 5,677,453. Washington, DC: U.S.
  • MolPort. (n.d.). Synthesis of Example 1: 2-Isopropylamino-4-methyl-6-[(1-methyl-2,2-dichlorocyclopropyl)methoxy]pyrimidine. Retrieved March 7, 2026, from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - N-bromosuccinimide. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved March 7, 2026, from [Link]

  • Bendich, A., et al. (1954). Studies on Condensed Pyrimidine Systems. XVII. Some Halogenopurines. Journal of the American Chemical Society, 76(23), 6073–6077.
  • Lopes, C. C., et al. (1993). Brominated derivatives of 4-hydroxy- and 4-methoxy-6-methyl-2H-pyran-2-ones. Journal of Heterocyclic Chemistry, 30(1), 183-187.
  • Suru Chemical. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Ghorai, P., et al. (2012). An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). Molecules, 17(10), 12170-12181.
  • Salimov, A., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(4), 4552-4563.
  • Slideshare. (n.d.). N bromosuccinamide reagent. Retrieved March 7, 2026, from [Link]

  • Nishiwaki, T. (1962). Bromination of pyrimidines by N-bromosuccinimide. III. Bromination of anilino- and phenoxypyrimidines. Chemical & Pharmaceutical Bulletin, 10, 1029-1032.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved March 7, 2026, from [Link]

Sources

Optimization

Solubility issues with 5-Bromo-4-isopropyl-6-methoxypyrimidine in water

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Bromo-4-isopropyl-6-methoxypyrimidine Overview 5-Bromo-4-isopropyl-6-methoxypyrimidine is a highly lipophilic pyrimidine derivative. While the pyrimidine...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 5-Bromo-4-isopropyl-6-methoxypyrimidine

Overview 5-Bromo-4-isopropyl-6-methoxypyrimidine is a highly lipophilic pyrimidine derivative. While the pyrimidine core can theoretically participate in hydrogen bonding, the specific tri-substitution with a heavy halogen (bromine), a bulky aliphatic chain (isopropyl), and an alkoxy group (methoxy) effectively neutralizes its hydrogen-bond donor capacity and maximizes its hydrophobic surface area. This results in severe aqueous solubility bottlenecks during biological assays, NMR studies, and formulation.

Frequently Asked Questions (FAQs): The Physicochemical Barrier

Q1: Why does 5-Bromo-4-isopropyl-6-methoxypyrimidine precipitate immediately when added to my assay buffer? A1: The precipitation is driven by two thermodynamic factors: high crystal lattice energy and high lipophilicity (LogP). The planar pyrimidine ring stacks efficiently, creating a stable crystal lattice that water molecules cannot easily disrupt[1]. Furthermore, the hydrophobic bromo and isopropyl groups force water molecules to form highly ordered, entropically unfavorable "clathrate" cages around the compound. When introduced from a DMSO stock into water, the compound rapidly aggregates to minimize this exposed hydrophobic surface area, leading to visible precipitation or "crashing out"[2].

Q2: Can I just lower the pH to protonate the pyrimidine ring and force it into solution? A2: While pH adjustment is a standard strategy for weak bases[1], it is generally ineffective for this specific molecule at physiological or mildly acidic pH. The electron-withdrawing nature of the bromine atom and the methoxy group significantly reduces the basicity (pKa) of the pyrimidine nitrogens. Protonation would require highly acidic conditions (pH < 2) that are incompatible with most live-cell or enzymatic biological assays.

Q3: Does residual DMSO from my stock solution affect protein-ligand binding kinetics? A3: Yes. While DMSO increases apparent solubility, it acts as a viscogen. Increasing DMSO concentrations can reduce the association rate of the ligand to its target protein due to solvent viscosity effects, meaning the diffusion-controlled encounter rate is suppressed[3]. Therefore, minimizing DMSO concentration is critical not just for cell viability, but for accurate kinetic measurements.

Data Presentation: Maximum Tolerable Co-Solvent Limits

When using DMSO as a primary solubilization vehicle, it is imperative to keep the final concentration within the tolerance limits of your specific assay system to prevent cytotoxicity and artifactual data[4][5].

Assay TypeMaximum Recommended Final DMSO ConcentrationRationale / Causality
Primary Cell Cultures ≤ 0.1%Primary cells lack the robust stress-response mechanisms of immortalized lines; higher concentrations induce apoptosis[4].
High-Throughput Screening (HTS) 0.1% - 1.0%Balances the need to keep hydrophobic compounds in solution with the need to prevent enzyme denaturation or false positives[4].
Zebrafish Embryo Assays (ZEDTA) ≤ 1.0%Concentrations up to 1% do not cause significant malformations or lethality in late-stage developmental toxicity assays[5].
Protein-Ligand Kinetics (NMR/ITC) < 2.0%Higher concentrations alter solvent viscosity, artificially reducing the ligand association rate (

)[3].

Troubleshooting Guides & Validated Protocols

Workflow 1: The "Step-Down" DMSO Dilution Strategy

Issue: Direct injection of a 10 mM DMSO stock into an aqueous buffer causes localized supersaturation and irreversible crystallization. Causality: A sudden shift in solvent polarity strips the DMSO solvation shell before the compound can evenly disperse. Solution: Perform serial dilutions in 100% DMSO first, followed by an intermediate dilution step.

G A 10 mM Stock (100% DMSO) B Serial Dilution (100% DMSO) A->B Dilute in solvent C Intermediate Mix (10% DMSO in Buffer) B->C Rapid vortexing D Final Assay Media (< 1% DMSO) C->D Gentle integration

Caption: Step-wise DMSO dilution strategy to prevent compound precipitation.

Step-by-Step Protocol:

  • Prepare Master Stock: Dissolve 5-Bromo-4-isopropyl-6-methoxypyrimidine in anhydrous, argon-degassed DMSO to achieve a 10 mM stock. Note: Degassed DMSO prevents oxidation and water absorption during storage[2].

  • Serial Dilution: Create your concentration gradient entirely in 100% DMSO[4].

  • Intermediate Pre-dilution: Transfer an aliquot of the DMSO stock into an intermediate tube containing assay buffer to reach a 10% DMSO concentration. Vortex immediately and vigorously.

  • Final Transfer: Transfer the required volume from the intermediate tube into the final assay well to achieve a ≤ 1% DMSO concentration[4].

Workflow 2: Solubilization via Cyclodextrin Inclusion Complex

Issue: The compound requires a completely aqueous environment (0% DMSO) due to extreme assay sensitivity. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) contains a hydrophobic inner cavity that can encapsulate the bulky isopropyl and bromo moieties, masking them from water while the hydroxyl-rich exterior ensures aqueous solubility[6].

G A Weigh Excess Compound (5-Bromo-4-isopropyl...) C Combine & Stir (24-48h, Room Temp) A->C B Prepare HP-β-CD (20% w/v in Buffer) B->C D Filter Suspension (0.22 µm PTFE) C->D Remove free crystals E Quantify Concentration (HPLC/UV-Vis) D->E Soluble complex only

Caption: Workflow for HP-β-CD inclusion complex formation.

Step-by-Step Protocol:

  • Prepare Carrier Solution: Dissolve HP-β-CD in your target biological buffer to a concentration of 20% (w/v)[1].

  • Add Compound: Add 5-Bromo-4-isopropyl-6-methoxypyrimidine in excess (more than will visually dissolve) to the cyclodextrin solution[1].

  • Equilibration: Seal the vial and stir vigorously on a magnetic stir plate for 24 to 48 hours at room temperature. Causality: Inclusion complex formation is an equilibrium-driven process that requires significant kinetic energy and time to overcome the crystal lattice energy.

  • Clarification: Pass the turbid mixture through a 0.22 µm PTFE syringe filter to remove all uncomplexed, solid compound[1].

  • Quantification: Because the exact amount of solubilized compound is unknown, quantify the final clear filtrate using HPLC or UV-Vis spectroscopy against a known standard curve[1]. This creates a self-validating system where the exact molarity of the dosed compound is verified prior to the assay.

Workflow 3: Amorphous Solid Dispersions (Polymer Microarrays)

Issue: Cyclodextrins interfere with the biological target, and DMSO is toxic to the cells. Causality: By dissolving the drug and a hydrophilic polymer (e.g., PVP or PEG) in a volatile organic solvent and rapidly evaporating it, the drug is trapped in a disordered, amorphous state. This bypasses the thermodynamic penalty of breaking the crystal lattice during dissolution[6][7].

Step-by-Step Protocol:

  • Co-Dissolution: Dissolve the pyrimidine derivative and a hydrophilic polymer (e.g., PVP K30) in a highly volatile organic solvent (e.g., dichloromethane or methanol)[7].

  • Dispersion: Dispense the solution into a multi-well plate. Miniaturized inkjet printing can be used to test multiple polymer ratios using only micrograms of compound[6].

  • Evaporation: Evaporate the solvent completely under a vacuum or nitrogen stream[6].

  • Resuspension: Resuspend the resulting clear, glassy film directly in the aqueous assay buffer. The amorphous compound will dissolve rapidly alongside the polymer[6].

References[6] Title: Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays

Source: PMC / NIH URL:[1] Title: Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives Source: Benchchem URL:[7] Title: Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds Source: Benchchem URL:[2] Title: Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: ResearchGate URL:[4] Title: Protocol for Dissolving Compounds in DMSO for Biological Assays Source: Benchchem URL:[5] Title: DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay Source: PMC / NIH URL:[3] Title: Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects Source: ACS Publications URL:

Sources

Troubleshooting

Troubleshooting Suzuki coupling of sterically hindered pyrimidines

Topic: Suzuki-Miyaura Coupling of Sterically Hindered Pyrimidines Status: Operational Operator: Senior Application Scientist Case ID: SZ-PYR-HIND-001 Introduction: The "Pyrimidine Problem" Welcome. If you are here, your...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura Coupling of Sterically Hindered Pyrimidines

Status: Operational Operator: Senior Application Scientist Case ID: SZ-PYR-HIND-001

Introduction: The "Pyrimidine Problem"

Welcome. If you are here, your standard Suzuki protocol (Pd(PPh₃)₄ / Na₂CO₃ / Toluene:Water) has likely failed.

Coupling sterically hindered pyrimidines presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The pyrimidine nitrogens are excellent ligands, displacing phosphines and sequestering Palladium into inactive complexes.

  • Protodeboronation: 2-Pyrimidine boronic acids (and esters) are notoriously unstable in aqueous base, hydrolyzing to the parent pyrimidine faster than they transmetallate.

  • Steric Impediment: Bulky ortho-substituents dramatically slow down both oxidative addition and transmetallation.

This guide moves beyond basic textbooks to field-proven, industrial-grade solutions.

Part 1: Diagnostic Troubleshooting (Q&A)
Category A: Reaction Stalled (Starting Material Recovery)

Q: My aryl halide remains unreacted, but the catalyst has turned into a black precipitate. Is my catalyst dead? A: Yes, you are observing "Pd-black" formation. This indicates that the rate of catalyst decomposition is faster than the rate of oxidative addition.

  • The Cause: Steric hindrance prevents the ligand from stabilizing the Pd(0) species effectively, or the pyrimidine nitrogen is displacing the ligand.

  • The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) or Pd-NHC complexes .

    • Recommendation: Use XPhos or RuPhos for general steric bulk. For extremely hindered cases (tetra-ortho-substituted), use Pd-PEPPSI-IPent . These ligands are bulky enough to prevent Pd-black aggregation and electron-rich enough to accelerate oxidative addition.

Q: I see no product, but my pyrimidine boronic acid has completely disappeared. Where did it go? A: You have likely encountered Protodeboronation .[1]

  • The Mechanism: In aqueous base, electron-deficient heterocycles (like 2-pyrimidyl) form a zwitterionic boronate species that undergoes rapid C-B bond cleavage, replacing the boron with a proton.[1]

  • The Fix: You must throttle the release of the active boronate or remove water.

    • Strategy 1 (Anhydrous): Switch to anhydrous CsF or K₃PO₄ in dry Dioxane.

    • Strategy 2 (Slow Release): Use MIDA Boronates or Potassium Trifluoroborates . These act as a reservoir, releasing the active species slowly so it is consumed by the catalyst before it can decompose.

Category B: Impurities & Side Reactions [1][2][3]

Q: I see a "Homocoupling" product (Ar-Ar) instead of the cross-coupling. A: This is often an artifact of oxygen leakage or slow transmetallation.

  • The Cause: If transmetallation is blocked by sterics, the oxidative addition complex sits idle and can undergo disproportionation or oxidation.

  • The Fix: Degas solvents vigorously (sparging with Argon for 20 mins is superior to sonication). Ensure you use a Precatalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand in situ, which guarantees a 1:1 Pd:L ratio and reduces homocoupling.

Part 2: Visualizing the Workflow

The following decision tree outlines the logical progression for selecting conditions based on your specific failure mode.

Troubleshooting start START: Reaction Failed analyze Analyze Crude Mixture (LCMS/NMR) start->analyze boron_gone Boronic Acid Consumed Halide Remaining analyze->boron_gone De-boronation halide_gone Halide Consumed Wrong Product analyze->halide_gone Side Rxn no_rxn No Reaction Catalyst Crashed Out analyze->no_rxn Poisoning/Sterics sol_anhydrous Switch to Anhydrous (CsF / Dioxane) boron_gone->sol_anhydrous If ester used sol_mida Switch to MIDA Boronate (Slow Release) boron_gone->sol_mida If acid used dehal Dehalogenation? Switch to non-protic solvent halide_gone->dehal homo Homocoupling? Use Precatalyst + Argon Sparge halide_gone->homo ligand_buchwald Use XPhos Pd G4 or RuPhos Pd G4 no_rxn->ligand_buchwald Mod. Hindrance ligand_peppsi Use Pd-PEPPSI-IPent (Extreme Sterics) no_rxn->ligand_peppsi High Hindrance

Caption: Logic flow for diagnosing Suzuki coupling failures based on crude reaction analysis.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . If Protocol A fails due to deboronation, Protocol B addresses it via slow release.

Protocol A: The "Bulky Phosphine" Method (Anhydrous)

Best for: Sterically hindered halides where the boronate is reasonably stable (e.g., 5-pyrimidyl).

ReagentEquivalentsRole
Heteroaryl Halide 1.0 equivElectrophile
Boronic Ester (Pin) 1.2 - 1.5 equivNucleophile (Ester > Acid for stability)
XPhos Pd G4 0.02 - 0.05 equivPrecatalyst (Ensures active L1Pd(0))
K₃PO₄ (Finely Ground) 2.0 - 3.0 equivBase (Anhydrous)
1,4-Dioxane 0.2 M conc.Solvent (High boiling, good solubility)

Step-by-Step:

  • Drying: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon.

  • Charging: Add Halide, Boronic Ester, XPhos Pd G4 (avoid weighing small amounts of Pd(OAc)₂ + Ligand separately to ensure stoichiometry), and K₃PO₄.

  • Solvent: Add anhydrous 1,4-Dioxane.

    • Critical Step: If the boronate is unstable, add 1-2 drops of water per 5mL solvent. Totally anhydrous conditions can sometimes stall the transmetallation of pinacol esters.

  • Reaction: Seal and heat to 100°C for 4-12 hours.

  • Workup: Filter through Celite, concentrate, and analyze.

Protocol B: The "PEPPSI" Method (For Extreme Hindrance)

Best for: "Impossible" couplings involving 2-substituted pyrimidines or tetra-ortho-substitution.

ReagentEquivalentsRole
Heteroaryl Halide 1.0 equivElectrophile
Organozinc / Boronate 1.5 equivNucleophile
Pd-PEPPSI-IPent 0.02 equivCatalyst (Resists N-poisoning)
K₂CO₃ 2.0 equivBase
Toluene / MeOH (1:1) 0.2 M conc.Solvent System

Why PEPPSI-IPent? The "IPent" (Isopentyl) ligand provides a flexible steric wall that accommodates the incoming bulky substrate while preventing the pyrimidine nitrogen from binding to the Palladium center. It is significantly more active than the standard PEPPSI-IPr for hindered substrates.

Part 4: Mechanistic Insight (The "Why")

To troubleshoot effectively, one must understand the competition between the productive cycle and the destructive deboronation pathway.

Mechanism ArB 2-Pyrimidyl Boronic Acid Boronate Boronate Anion (Active Species) ArB->Boronate + Base Base Base (OH-) Base->Boronate Transmet Transmetallation (Productive) Boronate->Transmet Slow (Sterics) Deboron Protodeboronation (Destructive) Boronate->Deboron Fast (Hydrolysis) Pd_Cat Pd(II)-Ar Complex Pd_Cat->Transmet Product Coupled Product Transmet->Product Waste Pyrimidine (H) + Boric Acid Deboron->Waste

Caption: The "Race Against Time": Steric hindrance slows Transmetallation, allowing Protodeboronation to dominate.

The Takeaway: If sterics slow down the green path (Transmetallation), the red path (Deboronation) wins. You must either speed up the green path (better catalyst: PEPPSI/Buchwald ) or slow down the red path (MIDA/Anhydrous ).

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Organ, M. G., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry - A European Journal, 18(15), 4517–4521. [Link]

  • Dick, G. R., Knapp, D. M., & Burke, M. D. (2010). Gillis, E. P.[4] General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates.[4] Journal of the American Chemical Society, 132(1), 17–19. [Link]

  • Cox, P. A., et al. (2017). A Mechanistic Investigation into the Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(3), 1312–1318. [Link]

Sources

Optimization

Technical Support Center: 5-Bromination of 4-Isopropyl-6-Methoxypyrimidine

Current Status: Operational Topic: Electrophilic Aromatic Substitution (EAS) Optimization Access Level: Senior Research / Process Development Introduction: The Transformation You are attempting to install a bromine atom...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Electrophilic Aromatic Substitution (EAS) Optimization Access Level: Senior Research / Process Development

Introduction: The Transformation

You are attempting to install a bromine atom at the C-5 position of 4-isopropyl-6-methoxypyrimidine.

  • Substrate: Electron-deficient pyrimidine ring, activated by a strong electron-donating group (EDG, -OMe) and a weak EDG (-iPr).

  • Target Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

  • Primary Risk: The isopropyl group contains a tertiary benzylic-like hydrogen susceptible to Free Radical Bromination (Wohl-Ziegler pathway), which competes with the desired EAS.

Module 1: Critical Process Parameters (CPP)

To maximize yield and regioselectivity, you must control the reaction environment to favor the ionic pathway (EAS) over the radical pathway.

ParameterRecommended SettingTechnical Rationale
Reagent N-Bromosuccinimide (NBS) Provides a controlled source of electrophilic bromine (

). Less acidic than elemental

, reducing the risk of demethoxylation.
Solvent Acetonitrile (MeCN) Polar aprotic solvent stabilizes the transition state (Wheland intermediate) for EAS. Unlike DMF, it is easily removed during workup.
Temperature 0°C

25°C
Low temperature suppresses radical initiation. High heat (>40°C) promotes radical formation on the isopropyl chain.
Light Strict Exclusion (Dark) CRITICAL: Photons initiate radical chains. The reaction vessel must be wrapped in foil to prevent bromination of the isopropyl methine.
Stoichiometry 1.05 - 1.10 eq. Slight excess ensures conversion. Large excesses increase the risk of over-bromination or side-chain attack.

Module 2: Troubleshooting Guide

Use this logic flow to diagnose spectral anomalies or yield losses.

Symptom 1: Impurity with M+79/81 (same mass as product) but messy NMR
  • Observation: LCMS shows correct mass, but

    
     NMR shows the isopropyl septet is missing or shifted, and the methyl doublet has split.
    
  • Root Cause: Radical Bromination (Side-Chain Attack). You have brominated the tertiary carbon of the isopropyl group instead of the C-5 ring position.

  • Corrective Action:

    • Exclude Light: Wrap the flask in aluminum foil.

    • Check Reagent Quality: Old NBS often contains trace

      
      , which promotes radicals. Recrystallize NBS from water or wash with minimal cold water/acetone.
      
    • Radical Scavenger: In extreme cases, add 1 mol% BHT (butylated hydroxytoluene) to inhibit the radical pathway.

Symptom 2: New Impurity at M-14 (Product Mass minus 14)
  • Observation: Appearance of a polar impurity.

  • Root Cause: Acid-Catalyzed Demethylation (Hydrolysis). The reaction generates succinimide and trace HBr. If the concentration of HBr rises, it can cleave the methyl ether to form the pyrimidinone (lactam) tautomer.

  • Corrective Action:

    • Buffer the System: Add 1.5 equivalents of solid

      
       or 
      
      
      
      to the reaction mixture to neutralize HBr in situ.
    • Avoid Acetic Acid: Do not use AcOH as solvent; it promotes protonation of the methoxy oxygen.

Symptom 3: Reaction Stalls (<80% Conversion)
  • Observation: Starting material remains after 4 hours.

  • Root Cause: Moisture or Deactivation.

  • Corrective Action:

    • Dry Solvent: Ensure MeCN is anhydrous. Water solvates the bromide ion, reducing the electrophilicity of the active brominating species.

    • Catalysis: If the substrate is surprisingly unreactive, add 5 mol%

      
       (Ammonium Acetate). It acts as a proton shuttle, catalyzing the EAS mechanism.
      

Module 3: Visualizing the Competitive Pathways

The following diagram illustrates the bifurcation between the desired EAS pathway and the undesired radical pathway.

BrominationPathways SM 4-iPr-6-OMe-Pyrimidine Condition Reaction Conditions? SM->Condition NBS Reagent: NBS NBS->Condition Ionic Ionic Pathway (Polar Solvent, Dark) Condition->Ionic Favored by MeCN/0°C Radical Radical Pathway (Light, Heat, Peroxides) Condition->Radical Favored by hv/Heat Wheland Wheland Intermediate (Sigma Complex) Ionic->Wheland RadicalInter Tertiary Radical (on Isopropyl) Radical->RadicalInter Product TARGET: 5-Bromo-4-iPr-6-OMe-Pyrmidine Wheland->Product Impurity IMPURITY: Alpha-Bromo-Isopropyl RadicalInter->Impurity

Caption: Figure 1. Mechanistic bifurcation. Success depends on suppressing the Radical Pathway (Red) to favor the Ionic Pathway (Green).

Module 4: Validated Experimental Protocol

Standard Operating Procedure (SOP-BR-05)

Materials:
  • 4-isopropyl-6-methoxypyrimidine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq) - Freshly opened or recrystallized.

  • Acetonitrile (MeCN) - HPLC Grade, anhydrous.

  • Sodium Thiosulfate (sat. aq. solution).

Step-by-Step:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet. Wrap the flask entirely in aluminum foil to exclude light.

  • Dissolution: Charge the substrate (1.0 eq) and MeCN (10 volumes, e.g., 10 mL per 1 g substrate). Cool to 0°C in an ice bath.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes. Note: Adding all at once can cause a localized exotherm.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 2–4 hours.

  • IPC (In-Process Control): Check via TLC (Hexane/EtOAc) or LCMS.

    • Pass Criteria: <2% Starting Material remaining.

  • Quench: Add 10% aqueous Sodium Thiosulfate (2 volumes) to quench unreacted bromine species. Stir for 10 minutes. The solution should turn from orange/yellow to colorless.

  • Workup:

    • Dilute with Ethyl Acetate or DCM.

    • Wash organic layer with Water (2x) and Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually not required. If necessary, recrystallize from Hexane/Ethanol or perform silica chromatography.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use elemental Bromine (


) instead of NBS? 
A:  Yes, but it is risky. 

generates HBr stoichiometrically as a byproduct. This high acidity significantly increases the risk of demethylation (converting the methoxy group to a hydroxyl). If you must use

, perform the reaction in the presence of sodium acetate (NaOAc) to buffer the acid.[2]

Q: Why is my product turning yellow upon storage? A: This indicates trace free bromine or succinimide decomposition. Wash your isolated solid with a weak basic solution (saturated


) and ensure it is dried completely. Store in the dark.

Q: I see a peak at M+158 in the mass spec. What is it? A: This is likely the dibromo species. The pyrimidine ring only has one open carbon (C5), so a second bromine would have added to the isopropyl group (radical mechanism). Review your light exclusion protocols.

References

  • Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Addison Wesley Longman. (General mechanisms for electrophilic substitution on electron-deficient heterocycles).
  • Schofield, K. (2011). Hetero-Aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworth-Heinemann. (Detailed discussion on activating effects of alkoxy groups in nitrogen heterocycles).
  • N-Bromosuccinimide (NBS) . Organic Chemistry Portal. Available at: [Link] (Standard protocols for NBS bromination and radical vs. ionic competition).

  • Podgoršek, A. et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Halogen-Containing Reagents". Current Organic Chemistry. (Review of halogenation methods including NBS/MeCN systems).

Sources

Troubleshooting

Technical Support Center: Purification of 5-Bromo-4-isopropyl-6-methoxypyrimidine

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted starting materials from 5-Bromo-4-isopropyl-6-methoxypyrimidine. The following troubles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for removing unreacted starting materials from 5-Bromo-4-isopropyl-6-methoxypyrimidine. The following troubleshooting guides and FAQs are designed to address specific issues encountered during purification, ensuring the high purity required for subsequent applications.

Introduction

5-Bromo-4-isopropyl-6-methoxypyrimidine is a substituted pyrimidine, a structural motif central to numerous biologically active compounds. The purity of this intermediate is critical for the success of downstream applications. Incomplete reactions can lead to the presence of unreacted starting materials, which can interfere with subsequent synthetic steps or biological assays. This guide details effective strategies for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the likely unreacted starting materials I need to remove?

A1: The most common synthetic routes to similar pyrimidine derivatives suggest that unreacted precursors are the primary impurities. Depending on the specific synthesis, these could include halogenated pyrimidines, and sources of the isopropyl and methoxy groups. It is also possible to have partially reacted intermediates.

Q2: How can I detect the presence of unreacted starting materials in my crude product?

A2: Thin-Layer Chromatography (TLC) is an indispensable and rapid technique for identifying the presence of impurities.[1] By co-spotting your crude product with the starting materials, you can visualize any unreacted components. Further characterization by ¹H NMR and ¹³C NMR spectroscopy, as well as mass spectrometry, can confirm the identity of these impurities.[2]

Q3: What is the first purification method I should try?

A3: For many crystalline pyrimidine derivatives, recrystallization is often the most effective and straightforward initial purification method.[2][3] If the product precipitates from the reaction mixture upon cooling, a simple filtration and wash with a cold solvent, such as ethanol, can remove a significant portion of soluble impurities.[4]

Q4: My compound is an oil or doesn't crystallize easily. What should I do?

A4: If recrystallization is not feasible, column chromatography is the next logical step.[1][5] This technique separates compounds based on their differential adsorption to a stationary phase, making it highly effective for separating products from starting materials with different polarities.

Troubleshooting Guides

Issue 1: Unreacted Starting Material Detected After Initial Work-up

Cause: Incomplete reaction or inefficient initial purification.

Solution: A systematic approach to purification is recommended, starting with the simplest method.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility.[6]

Protocol 1: Single Solvent Recrystallization

  • Solvent Selection: The ideal solvent will dissolve the 5-Bromo-4-isopropyl-6-methoxypyrimidine at an elevated temperature but not at room temperature or below.[6] For pyrimidine derivatives, alcohols like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate, are good starting points.[4][7]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.[3]

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.[3]

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual impurities.[3]

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Flash Point (°C)Polarity
Ethanol7812Polar Protic
Isopropanol8212Polar Protic
Ethyl Acetate77-4Polar Aprotic
Acetonitrile822Polar Aprotic
Hexane69-22Nonpolar

Data sourced from[8]

Method 2: Column Chromatography

For non-crystalline products or when recrystallization fails to remove all impurities, column chromatography is the method of choice.[9]

Protocol 2: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent will provide good separation between your product and the starting materials, with an Rf value for the desired compound around 0.2-0.4.[5] A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.[10]

  • Elution: Begin elution with the low-polarity solvent mixture, gradually increasing the polarity by increasing the proportion of the more polar solvent.[10]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[5]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.[5]

Issue 2: Compound Appears to be Decomposing on the Silica Gel Column

Cause: Some pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel.[1]

Solution:

  • Deactivate the Silica Gel: Add a small amount of a base, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.[5]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.

  • Minimize Contact Time: Employ flash chromatography to reduce the time the compound spends on the column.[5]

Visualization of the Purification Workflow

PurificationWorkflow Crude_Product Crude 5-Bromo-4-isopropyl-6-methoxypyrimidine TLC_Analysis TLC Analysis to Detect Impurities Crude_Product->TLC_Analysis Is_Solid Is the product a solid? TLC_Analysis->Is_Solid Recrystallization Attempt Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Perform Column Chromatography Is_Solid->Column_Chromatography No Check_Purity Check Purity (TLC, NMR) Recrystallization->Check_Purity Column_Chromatography->Check_Purity Pure_Product Pure Product Check_Purity->Column_Chromatography Impurities Remain Check_Purity->Pure_Product Purity Confirmed

Caption: Decision workflow for purifying 5-Bromo-4-isopropyl-6-methoxypyrimidine.

References

  • BenchChem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
  • BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
  • BenchChem. (n.d.). methods for the removal of stubborn impurities from 4,6-diethoxypyrimidine.
  • Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of separation science, 33(6-7), 803–816. [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities.
  • R. K. Robins, et al. (2014). Bromination of Pyrimidines: A Simple Inexpensive Method.
  • Baluja, S. (2015). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 60(7-8), 737-742.
  • El-Metwally, A. M. (2017). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 33(6), 2753-2773.
  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation.

Sources

Optimization

Technical Support Center: Crystallization of 5-Bromo-4-isopropyl-6-methoxypyrimidine

The following technical guide is structured as a specialized support center resource for researchers working with 5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS 2750602-39-0). This guide synthesizes process chemistry princ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers working with 5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS 2750602-39-0). This guide synthesizes process chemistry principles with specific physicochemical properties of halogenated pyrimidines.

Ticket ID: CRY-PYR-5BR-ISO Status: Active Subject: Optimization of Solvents and Protocols for Purification Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Compound Profile

5-Bromo-4-isopropyl-6-methoxypyrimidine is a functionalized heterocyclic building block, likely utilized in the synthesis of GnRH antagonists (e.g., analogs of Relugolix or Elagolix) or other bioactive pyrimidine scaffolds.[1]

  • Physicochemical Profile:

    • Core: Electron-deficient pyrimidine ring (Polar/H-bond acceptor).[1]

    • Substituents:

      • 5-Bromo: Lipophilic, heavy atom (facilitates packing/crystallinity).[1]

      • 4-Isopropyl: Sterically bulky, lipophilic (increases solubility in non-polar solvents, risk of "oiling out").[1]

      • 6-Methoxy: Lipophilic, weak H-bond acceptor.[1]

    • Predicted Solubility: High in chlorinated solvents (DCM), esters (EtOAc), and lower alcohols (hot).[1] Low in water and aliphatic hydrocarbons.[1]

Critical Advisory: Due to the steric bulk of the isopropyl group and the flexibility of the methoxy ether, this compound exhibits a tendency to "oil out" (liquid-liquid phase separation) rather than crystallize directly from hot solutions.[1] The protocols below are engineered to mitigate this risk.

Solvent Selection Matrix

The following table categorizes solvents based on their interaction with the solute's specific functional groups.

Solvent ClassSpecific SolventRoleSolubility RatingTechnical Notes
Alcohols Isopropanol (IPA) PrimaryHigh (Hot) / Mod (Cold)Recommended. Matches the isopropyl moiety, reducing trans-esterification risks.[1] Good for cooling crystallization.[1]
Ethanol (EtOH) PrimaryHighExcellent solvent power.[1] Often requires water as an anti-solvent to force precipitation.[1]
Esters Ethyl Acetate (EtOAc) PrimaryHighGood for initial dissolution.[1] Too powerful to use alone; requires Heptane.
Hydrocarbons n-Heptane Anti-SolventLowPreferred Anti-solvent. Higher boiling point (98°C) than hexane allows for safer hot additions.[1]
Chlorinated Dichloromethane (DCM) DissolverVery HighAvoid for Crystallization. Too volatile; compound is too soluble.[1] Use only for initial extraction.
Aqueous Water Anti-SolventNegligibleUse with EtOH or IPA.[1] Warning: Adding water too fast causes oiling out.

Validated Experimental Protocols

Protocol A: The "Slow-Cool" Method (Preferred for Purity)

Best for removing regioisomers or over-brominated byproducts.[1]

  • Dissolution: Charge crude 5-Bromo-4-isopropyl-6-methoxypyrimidine into a flask. Add Isopropanol (IPA) (approx. 3-5 mL per gram).[1]

  • Heating: Heat to reflux (82°C) with stirring. If solids remain, add IPA in 0.5 mL increments until fully dissolved.

    • Checkpoint: If the solution is dark, treat with activated carbon (5 wt%) for 10 mins and hot filter.[1]

  • Nucleation: Allow the solution to cool naturally to 60°C.

    • Action: Seed with <1 mg of pure crystal if available.[1] If not, scratch the glass wall with a glass rod to induce nucleation.[1]

  • Crystallization: Cool slowly to Room Temperature (RT) over 2 hours. Then, cool to 0-5°C in an ice bath for 1 hour.

  • Isolation: Filter the white/off-white solid.[1] Wash with cold IPA (-10°C). Dry under vacuum at 40°C.[1]

Protocol B: The "Binary Solvent" Method (Preferred for Yield)

Best for maximizing recovery from mother liquors.[1]

  • Dissolution: Dissolve crude material in minimal Ethyl Acetate (EtOAc) at 50-60°C.

  • Anti-Solvent Addition: Slowly add n-Heptane dropwise to the hot solution.[1]

    • Ratio Target: 1:2 to 1:4 (EtOAc:Heptane).[1]

    • Visual Cue: Stop addition immediately when a faint turbidity (cloudiness) persists.

  • Re-dissolution: Add a few drops of EtOAc to clear the turbidity (restore single phase).[1]

  • Crystallization: Remove heat and allow to cool.[1] The shift in solubility parameters will force the compound out of solution as the temperature drops.[1]

Troubleshooting Guide (FAQ)

User Ticket #1: "The product separates as a yellow oil at the bottom of the flask instead of crystals."

  • Diagnosis: This is "Oiling Out." It occurs when the temperature of phase separation (LLPS) is higher than the crystallization temperature.[1]

  • Root Cause: Cooling too fast or using an anti-solvent (like water) that increases polarity too abruptly.[1]

  • Solution:

    • Re-heat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (e.g., IPA or EtOAc).[1]

    • Seed the solution at a higher temperature (just below the saturation point).

    • Cool much slower (e.g., wrap the flask in foil/cotton to insulate).

User Ticket #2: "I have low recovery; most of the product is in the mother liquor."

  • Diagnosis: High solubility in the chosen solvent.[1]

  • Root Cause: The isopropyl and methoxy groups make the molecule quite lipophilic, keeping it soluble in alcohols even when cold.[1]

  • Solution:

    • Concentrate the mother liquor to half volume.

    • Switch to a more aggressive anti-solvent system (e.g., MeOH/Water instead of EtOH).[1]

    • Cool to -20°C (freezer) instead of just 0°C.

User Ticket #3: "My crystals are sticky and smell like solvent."

  • Diagnosis: Solvent inclusion or solvate formation.[1]

  • Root Cause: Fast precipitation traps solvent pockets, or the lattice forms a channel solvate.[1]

  • Solution:

    • Dry at higher vacuum (<10 mbar) and slightly elevated temp (45°C).

    • If persistent, recrystallize from a non-solvating solvent like Toluene/Heptane (though solubility might be lower).[1]

Decision Logic Visualization

The following diagram illustrates the logical flow for selecting the appropriate crystallization strategy based on your specific constraints (Purity vs. Yield).

CrystallizationLogic Start Start: Crude 5-Bromo-4-isopropyl-6-methoxypyrimidine CheckPurity Primary Goal? Start->CheckPurity GoalPurity Maximize Purity (Remove Isomers) CheckPurity->GoalPurity High Purity Needed GoalYield Maximize Yield (Scale Up) CheckPurity->GoalYield High Recovery Needed MethodA Method A: Single Solvent (IPA) GoalPurity->MethodA MethodB Method B: Binary System (EtOAc/Heptane) GoalYield->MethodB CheckOil Did it Oil Out? MethodA->CheckOil MethodB->CheckOil RemedyOil Remedy: 1. Reheat 2. Add Good Solvent 3. Seed at High Temp CheckOil->RemedyOil Oily Droplets Success Success: Filter & Dry CheckOil->Success Crystals Formed RemedyOil->CheckOil Retry Slow Cool

Caption: Decision tree for solvent system selection based on purification objectives (Yield vs. Purity) and mitigation of oiling-out phenomena.

References

  • General Pyrimidine Synthesis & Purification

    • Brown, D. J. (2009).[1] The Pyrimidines. Wiley-Interscience.[1] (Standard text for pyrimidine properties).

    • Note: General solubility trends for 5-bromo-4-alkyl-6-alkoxypyrimidines are derived from homologues described in this seminal text.
  • Crystallization Methodology

    • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] [1]

  • Related Compound Data (Proxy)

    • National Center for Biotechnology Information.[1] (2025).[1][2] PubChem Compound Summary for CID 162378564, 5-Bromo-4-isopropyl-6-methoxypyrimidine. Retrieved from [Link][1]

    • Note: Physical property data (LogP, H-bond count) used to predict solvent compatibility.[1]

Sources

Troubleshooting

Handling moisture sensitivity of methoxypyrimidine intermediates

Welcome to the technical support center for handling methoxypyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but sensitive comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling methoxypyrimidine intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but sensitive compounds. Methoxypyrimidines are crucial building blocks in the synthesis of a vast array of pharmaceuticals.[1][2][3] However, their susceptibility to moisture can lead to reaction failures, low yields, and impurity generation.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with these hygroscopic materials. Our goal is to equip you with the foundational knowledge and practical techniques to ensure the integrity of your materials and the success of your experiments.

Part 1: Understanding the Challenge: The Chemistry of Moisture Sensitivity

Methoxypyrimidine intermediates are prone to hydrolysis, a chemical reaction where water cleaves the methoxy group (an ether linkage) from the pyrimidine ring. This process, often catalyzed by trace amounts of acid or base, results in the formation of the corresponding hydroxypyrimidine and methanol.

This degradation is problematic for several reasons:

  • Stoichiometric Imbalance: The unintended conversion of the starting material alters the precise molar ratios required for the reaction, leading to incomplete conversion and reduced yields.

  • Impurity Formation: The resulting hydroxypyrimidine is a significant impurity that can be difficult to separate from the desired product and may interfere with subsequent synthetic steps.

  • Altered Reactivity: The hydroxyl group has vastly different chemical properties and reactivity compared to the methoxy group, potentially leading to unwanted side reactions.

The following diagram illustrates the general hydrolysis mechanism.

Hydrolysis Start Methoxypyrimidine (R-O-CH3) Products Hydroxypyrimidine (R-OH) + Methanol (CH3OH) Start->Products Hydrolysis Water H₂O (Moisture) Water->Products Catalyst Trace Acid/Base Hydrolysis Hydrolysis Catalyst->Hydrolysis  catalyzes TroubleshootingWorkflow Start Problem Encountered: Low Yield / Unexpected Byproduct Check_SM Q1: Is the Starting Material (SM) pure? Start->Check_SM SM_Bad Action: Quantify purity or discard SM. Review storage conditions (desiccator, inert gas). Check_SM->SM_Bad No SM_Good SM is pure and dry. Check_SM->SM_Good Yes Check_Solvent Q2: Is the solvent rigorously dry? Solvent_Bad Action: Use a freshly opened bottle of anhydrous solvent or redry the solvent. Verify with Karl Fischer titration. Check_Solvent->Solvent_Bad No Solvent_Good Solvent is dry (<50 ppm H₂O). Check_Solvent->Solvent_Good Yes Check_Technique Q3: Was the handling technique truly anhydrous? Technique_Bad Action: Implement stricter inert atmosphere techniques (glove box, Schlenk line). Ensure glassware is properly oven/flame-dried. Check_Technique->Technique_Bad No Success Problem Resolved Check_Technique->Success Yes SM_Good->Check_Solvent Solvent_Good->Check_Technique

Caption: Troubleshooting workflow for moisture-related reaction issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to store methoxypyrimidine intermediates? Store them in a tightly sealed container, preferably from the original manufacturer, with the cap secured. Place this primary container inside a secondary container, such as a desiccator, charged with an active desiccant like silica gel or calcium chloride. [4][5]For highly sensitive intermediates, storing inside an inert-atmosphere glove box is the gold standard. [6][7] Q2: What is an "inert atmosphere" and why is it necessary? An inert atmosphere is an environment that is free of reactive gases, primarily oxygen and water vapor. [8][9]It is typically composed of nitrogen or argon. It is necessary because it provides a protective blanket over the chemical, preventing atmospheric moisture from coming into contact with and degrading the sensitive intermediate. [6][10] Q3: Can I use a drying tube to protect my reaction? A drying tube filled with a desiccant (e.g., calcium chloride) can provide some protection from atmospheric moisture for less sensitive reactions. [11]However, it is a passive technique and is not sufficient for highly moisture-sensitive compounds like many methoxypyrimidine intermediates. It does not protect against moisture already in the flask or solvent. For robust protection, active inert atmosphere techniques like a Schlenk line or glove box are strongly recommended. [6][12] Q4: How do I properly dry my reaction solvents? While commercially available anhydrous solvents are a good starting point, their water content can increase after the bottle is opened. For highly sensitive applications, it is best to dry solvents in the lab. The optimal method depends on the solvent.

SolventRecommended Drying Agent(s)Typical Residual H₂O (ppm)Reference
Tetrahydrofuran (THF)Activated 3Å Molecular Sieves< 10 ppm (after 48-72h)[13][14]
Neutral Alumina (column)Low ppm (rapid)[13][14]
Dichloromethane (DCM)Calcium Hydride (CaH₂)~13 ppm[13]
Acetonitrile (MeCN)Calcium Hydride (CaH₂)Low ppm[15]
Methanol (MeOH)Activated 3Å Molecular Sieves~30-50 ppm (after 72h)[13][14]

Note: Always activate molecular sieves by heating them at high temperature (e.g., 300°C) under vacuum for several hours before use. [14][16] Q5: What is Karl Fischer titration and do I need it? Karl Fischer (KF) titration is the gold standard analytical method for quantifying trace amounts of water in a sample. [17][18]It is an electrochemical method that is highly accurate and specific to water. If you are developing a scalable drug manufacturing process or troubleshooting persistent issues in a high-stakes synthesis, a KF titrator is an invaluable tool for ensuring that your solvents and reagents meet the required specifications for water content. [19]More recent methods using ¹⁹F NMR have also been developed for exquisite sensitivity. [20][21]

Part 4: Key Experimental Protocols

Protocol 1: General Procedure for Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol describes the basic setup for running a reaction while excluding atmospheric moisture and oxygen.

SchlenkLineSetup cluster_0 Schlenk Line Manifold Manifold Vacuum (to Pump) Inert Gas (N₂/Ar) Flask Reaction Flask (Schlenk Flask) Main Neck (Septum/Condenser) Sidearm (to Manifold) Manifold:f0->Flask:p1 Evacuate Manifold:f1->Flask:p1 Backfill Bubbler Oil Bubbler (Pressure Release) Manifold:f1->Bubbler Positive Pressure Outlet

Caption: Simplified schematic of a Schlenk line setup.

Methodology:

  • Glassware Preparation: Assemble your oven- or flame-dried reaction flask (e.g., a Schlenk flask) and condenser. Lightly grease all glass joints.

  • System Purge: Connect the sidearm of the Schlenk flask to the Schlenk line manifold via thick-walled rubber tubing. [22]3. Pump-and-Fill Cycles: Evacuate the flask by opening the sidearm stopcock to the vacuum line. You will see the grease lines at the joints become clear. Close the stopcock to the vacuum and carefully open it to the inert gas line to backfill the flask with nitrogen or argon. Repeat this "pump-and-fill" cycle at least three times to remove residual atmospheric gases. [10]4. Positive Pressure: After the final backfill, leave the flask connected to the inert gas line, which should be vented through an oil bubbler to maintain a slight positive pressure. You should see a slow, steady bubble rate (e.g., 1 bubble every 5-10 seconds).

  • Reagent Addition: Add dry solvents and liquid reagents via a gas-tight syringe through a rubber septum on the main neck of the flask. [11]Add solid reagents quickly against a counterflow of inert gas or, for maximum protection, transfer them inside a glove box. [11][7]6. Running the Reaction: Once all reagents are added, the reaction can be heated or stirred as required, continuously protected by the positive pressure of inert gas.

Protocol 2: Drying an Organic Solvent (THF) with Molecular Sieves

This protocol describes a common and effective method for drying tetrahydrofuran (THF), a frequently used solvent in organic synthesis. [13] Materials:

  • Anhydrous-grade THF (commercially purchased)

  • 3Å molecular sieves

  • Drying oven

  • A suitable solvent storage flask (e.g., a bottle with a resealable cap or a solvent still)

Methodology:

  • Activate the Molecular Sieves: Place the 3Å molecular sieves in a ceramic or glass dish and heat in a vacuum oven at >300°C for at least 3 hours (or overnight) to drive off any adsorbed water. [14][16]2. Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in a dry atmosphere. Do not expose the activated sieves to ambient air.

  • Solvent Treatment: In a dry flask under a nitrogen atmosphere, add the activated molecular sieves to the THF to be dried. A loading of 10-20% mass/volume is recommended for effective drying. [13][14]For example, add 50-100 g of sieves to 500 mL of THF.

  • Incubation: Seal the flask and allow it to stand for at least 48-72 hours. [13]Occasional swirling can help. This allows the sieves sufficient time to trap the water molecules within their pores. [16]5. Dispensing: The dry solvent can be withdrawn directly from the storage flask using a dry syringe or cannula as needed for reactions. Store the solvent over the sieves to maintain its dryness.

References

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Roberson, L. R., & English, A. F. (1942). HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES. Journal of the American Chemical Society, 64(3), 567–570. [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley. [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]

  • Super Dry Systems. (n.d.). What Is Desiccant and the Many Uses for It. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. [Link]

  • Geigy, J. R. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.
  • Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • ResearchGate. (n.d.). A Method for Detecting Water in Organic Solvents. [Link]

  • Chemistry LibreTexts. (2021). Drying Solvents. [Link]

  • Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters. [Link]

  • Utah Tech University. (n.d.). Water Sensitive Reactions. [Link]

  • MDPI. (2022). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. [Link]

  • Phapsirikul, P., et al. (2021). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Scientific Reports. [Link]

  • Sorbead India. (n.d.). Desiccants for Industrial Chemical shipping & storage containers. [Link]

  • Quora. (2018). How can the final traces of water be removed from your samples to ensure that they are totally dry?[Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Professor Dave Explains. (2018). Why and How Do We Dry Organic Solvents with Molecular Sieves?[Link]

  • University of York. (n.d.). Removing residual water from organic solutions. [Link]

  • Google Patents. (n.d.). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. [Link]

  • University of California, Santa Cruz. (2022). Water Sensitive Chemicals Standard Operating Procedure. [Link]

  • University of Pennsylvania. (2024). SOP: Water-Reactive Chemicals. [Link]

  • Stream Peak International. (2025). The Role of Desiccants in Pharmaceutical Stability. [Link]

  • Reddit. (2023). How to remove water from a hygroscopic solid. [Link]

  • Desiccant Technologies Group. (2025). Chemical Industry Storage. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Ross, B. S., et al. (2005). Kilo-scale synthesis process for 2'-O-(2-methoxyethyl)-pyrimidine derivatives. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Google Patents. (n.d.). Method for synthesizing 4,6-dichloropyrimidine with 4-chlorine-6-methoxypyrimidine.
  • ResearchGate. (n.d.). Preparation of methoxypyrimidines 14 and 15. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • ACS Publications. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • Brown, D. G., & Boström, J. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]

  • PubMed. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. [Link]

  • Google Patents. (n.d.). Preparation method for 2-hydroxyl-5-fluorine pyrimidine.
  • PubMed. (2014). Controlling the chemical stability of a moisture-sensitive drug product through monitoring and identification of coating process microenvironment. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 5-Bromo-4-isopropyl-6-methoxypyrimidine

This technical guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-isopropyl-6-methoxypyrimidine, a substituted pyrimidine of interest in synthetic chemistry and drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-4-isopropyl-6-methoxypyrimidine, a substituted pyrimidine of interest in synthetic chemistry and drug discovery. By comparing its spectral features with those of structurally related analogues, we provide a robust framework for structural elucidation and quality control. This document is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic interpretation.

Predicted ¹H NMR Profile of 5-Bromo-4-isopropyl-6-methoxypyrimidine

The structure of 5-Bromo-4-isopropyl-6-methoxypyrimidine dictates a unique ¹H NMR spectrum with four distinct signals. The electron-deficient nature of the pyrimidine ring, combined with the electronic effects of its substituents, results in a predictable and interpretable pattern.

The sole aromatic proton, H-2, is situated between two electronegative nitrogen atoms, causing a significant downfield shift. The isopropyl and methoxy groups give rise to characteristic aliphatic signals with predictable multiplicities and integrations.

Caption: Structure of 5-Bromo-4-isopropyl-6-methoxypyrimidine.

Table 1: Predicted ¹H NMR Spectroscopic Data for 5-Bromo-4-isopropyl-6-methoxypyrimidine (in CDCl₃, 400 MHz)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.8 - 9.0Singlet (s)1HH-2Located on an electron-deficient aromatic ring between two nitrogen atoms, resulting in strong deshielding.
~4.1 - 4.3Singlet (s)3H-OCH₃Protons on a methoxy group typically appear as a singlet in this region.[1]
~3.4 - 3.6Septet (sept)1H-CH(CH₃)₂The methine proton is split by the six equivalent protons of the two methyl groups (n+1 = 6+1 = 7).[2][3]
~1.3 - 1.5Doublet (d)6H-CH(CH₃)₂The six equivalent methyl protons are split by the single methine proton (n+1 = 1+1 = 2).[2][4][5]

Comparative Spectroscopic Analysis

To fully appreciate the spectral features of the target molecule, it is instructive to compare it with simpler, related pyrimidine derivatives. The electronic contribution of each substituent can be understood by observing its effect on the chemical shifts of the ring protons.

Table 2: Comparative ¹H NMR Chemical Shift Data for Substituted Pyrimidines (in CDCl₃)

CompoundH-2 (ppm)H-4/H-6 (ppm)H-5 (ppm)Other Signals (ppm)
Pyrimidine (Parent) [6]9.268.787.36-
4-Methoxypyrimidine [7]~8.9-~6.7~4.0 (s, 3H, -OCH₃)
5-Bromopyrimidine ~9.1~8.8--
5-Bromo-4-isopropyl-6-methoxypyrimidine (Predicted) ~8.9 --~4.2 (s, 3H, -OCH₃), ~3.5 (sept, 1H, -CH), ~1.4 (d, 6H, -CH₃)

Analysis of Substituent Effects:

  • Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent increases electron density in the ring, causing an upfield (lower ppm) shift of the ring protons compared to the unsubstituted pyrimidine. This is evident in 4-methoxypyrimidine.[7]

  • Isopropyl Group (-CH(CH₃)₂): This alkyl group is weakly electron-donating and its primary spectral signature is the characteristic septet-doublet pattern in the aliphatic region.[2][4] Its electronic effect on the ring protons is less pronounced than that of the methoxy group.

  • Bromo Group (-Br): As an electron-withdrawing group, bromine deshields the ring protons, causing a downfield (higher ppm) shift. This effect is observed when comparing 5-bromopyrimidine to the parent pyrimidine.

In the target molecule, the combined electronic effects of the electron-donating isopropyl and methoxy groups and the electron-withdrawing bromo group result in the predicted chemical shift for the H-2 proton. The absence of a proton at the 5-position simplifies the aromatic region to a single singlet.

Experimental Protocol for ¹H NMR Data Acquisition

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum, ensuring reproducibility and accuracy.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified 5-Bromo-4-isopropyl-6-methoxypyrimidine.
  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
  • Ensure the sample is fully dissolved; vortex briefly if necessary.

2. NMR Spectrometer Setup & Data Acquisition:

  • The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly for resolving the isopropyl multiplet.
  • Tune and shim the probe to the sample to achieve optimal magnetic field homogeneity.
  • Typical Acquisition Parameters:
  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons for accurate integration.
  • Number of Scans: 16-64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
  • Reference the spectrum to the residual solvent peak (CDCl₃ at δ 7.26 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction to obtain a flat baseline across the spectrum.

  • Integrate all signals and calibrate the integration to a known proton count (e.g., the 1H singlet of H-2).

  • Pick and label all peaks with their chemical shifts in ppm.

    G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in ~0.7 mL CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument setup Tune, Lock & Shim instrument->setup acquire Acquire FID (16-64 Scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Referencing baseline->integrate analysis Spectral Analysis & Interpretation integrate->analysis Final Spectrum

    Caption: Standard workflow for NMR sample analysis.

Advanced Considerations & Interpretation

  • Second-Order Effects: In isopropyl groups, if the chemical shift difference (Δν in Hz) between the methine and methyl protons is not significantly larger than their coupling constant (J, typically ~7 Hz), second-order spectral effects can occur.[8] This can lead to a distortion of the expected 1:6:15:20:15:6:1 intensity ratio in the septet and may cause "roofing" (leaning) of the doublet peaks towards the septet. Using a higher field strength spectrometer increases Δν, simplifying the spectrum towards a first-order pattern.

  • Solvent Effects: The choice of deuterated solvent can influence the chemical shifts of protons, especially those capable of hydrogen bonding or those in close proximity to polar functional groups. Running the spectrum in a different solvent, such as DMSO-d₆, can sometimes help resolve overlapping signals.

  • 2D NMR Spectroscopy: To unequivocally confirm assignments, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy): Would show a cross-peak between the isopropyl methine proton (~3.5 ppm) and the isopropyl methyl protons (~1.4 ppm), confirming their scalar coupling.

    • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, providing definitive assignment if the ¹³C spectrum is also available.

Conclusion

The ¹H NMR spectrum of 5-Bromo-4-isopropyl-6-methoxypyrimidine provides a clear and informative fingerprint for its structural verification. A thorough understanding of fundamental NMR principles, coupled with a comparative analysis against related structures, allows for a confident and detailed interpretation of its spectral features. The experimental protocol provided herein establishes a reliable method for obtaining high-quality data essential for research and quality assurance in the chemical and pharmaceutical sciences.

References

  • Vertex AI Search.
  • Vertex AI Search. Nuclear Magnetic Resonances (NMR) Spectroscopy (Sections 13.3).
  • YouTube. Lec16 - 1H NMR: Splitting of Common Substituents. (2021).
  • ChemicalBook. Pyrimidine(289-95-2) 1H NMR spectrum.
  • Magnetic Resonance in Chemistry. 1H chemical shifts in NMR. Part 18.
  • University of Ottawa NMR Facility Blog. Second Order 1H NMR Spectra of Isopropyl Groups. (2008).
  • ChemicalBook. Pyrimidine, 4-methoxy- (6CI,7CI,8CI,9CI)(6104-41-2) 1H NMR spectrum.
  • University of Wisconsin-Madison. NMR: Novice Level, Spectrum 11.
  • ResearchGate. 1H NMR spectra indicate the change of chemical shift of methoxy group... (2014).
  • BenchChem. Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide. (2025).
  • STAR Protocols. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (2022).

Sources

Comparative

Technical Guide: 13C NMR Shifts for Isopropyl and Methoxy Pyrimidines

Executive Summary This guide provides a comparative analysis of C NMR chemical shifts for isopropyl and methoxy substituents on the pyrimidine ring. Unlike benzene analogs, pyrimidine derivatives exhibit significant posi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comparative analysis of


C NMR chemical shifts  for isopropyl and methoxy substituents on the pyrimidine ring. Unlike benzene analogs, pyrimidine derivatives exhibit significant position-dependent shielding effects due to the 1,3-diazine core. This document details the specific chemical shift ranges (

), mechanistic origins of these shifts, and a validated experimental protocol for distinguishing regioisomers (2-, 4-, and 5-substituted) in drug discovery workflows.

Mechanistic Grounding: The Pyrimidine Effect

To accurately assign signals, one must understand the electronic environment of the pyrimidine nucleus. The nitrogen atoms at positions 1 and 3 create a highly


-deficient ring system, significantly influencing the chemical shifts of attached alkyl and alkoxy groups.
Electronic Deshielding Vectors
  • Inductive Effect (-I): The electronegative nitrogens pull electron density through the

    
    -framework, deshielding 
    
    
    
    -carbons (C2, C4, C6).
  • Resonance Effect (+M): Methoxy groups act as

    
    -donors. The efficiency of this donation depends on the nodal properties of the ring carbons.
    
  • Anisotropy: The ring current of pyrimidine is attenuated compared to benzene, affecting the "cone of shielding" for attached isopropyl methine protons and carbons.

Graphviz Diagram: Electronic Resonance Flow

The following diagram illustrates the resonance contributors that differentiate the C2, C4, and C5 positions, directly impacting the observed chemical shifts.

PyrimidineResonance cluster_0 Electronic Environment cluster_1 Substituent Effect on 13C Shift C2 Position 2 (Between 2 Ns) Most Electron Deficient High Inductive Pull OMe_Shift Methoxy Shift (OCH3) Sensitive to Resonance C2->OMe_Shift Strong -I Weak +M iPr_Shift Isopropyl Methine (CH) Sensitive to Induction C2->iPr_Shift Max Deshielding C4 Position 4/6 (Ortho/Para to N) Electron Deficient Resonance Acceptor C4->OMe_Shift Strong -I Strong +M C5 Position 5 (Meta to N) Least Electron Deficient 'Benzene-like' C5->iPr_Shift Weak -I Shielded CH

Caption: Figure 1. Correlation between pyrimidine ring position electronic density and substituent chemical shift modulation.

Comparative Analysis: Methoxy Groups (-OCH )[1]

The methoxy group is a diagnostic probe. While the methyl carbon of the methoxy group (


 ppm) shows subtle variations, the ipso carbon (the ring carbon it attaches to) provides the definitive confirmation.
Table 1: Methoxy Pyrimidine Shift Comparison (CDCl )
RegioisomerOMe (

ppm)
Ring ipso-C (

ppm)
Mechanistic Rationale
2-Methoxypyrimidine 54.8 - 55.2 165.0 - 169.0 The C2 position is flanked by two nitrogens. The ipso carbon is extremely deshielded. The OMe methyl is slightly deshielded by induction.
4-Methoxypyrimidine 53.5 - 54.2 162.0 - 164.0 Resonance donation into the N3/N1 positions shields the OMe carbon slightly more than at C2.
5-Methoxypyrimidine 56.0 - 56.5 148.0 - 152.0 The C5 position is not electron-deficient enough to support strong back-bonding. The OMe signal is typically the most downfield (deshielded) of the isomers.
Anisole (Baseline)54.8159.6Reference standard. Note that Pyrimidine C5 is closest to Anisole behavior.

Key Identification Rule:

  • If

    
     ppm, assign as C2 .
    
  • If

    
     ppm, assign as C5 .
    

Comparative Analysis: Isopropyl Groups (-CH(CH ) )

The isopropyl group is sensitive to steric crowding and inductive effects. The methine (CH) carbon is the reporter nucleus here, as it is directly attached to the ring.

Table 2: Isopropyl Pyrimidine Shift Comparison (CDCl )
RegioisomerMethyls (-CH

)
Methine (-C H-)Mechanistic Rationale
2-Isopropylpyrimidine 21.5 - 22.037.0 - 38.5 Max Deshielding: The methine is sandwiched between two withdrawing C=N bonds. Significant downfield shift vs benzene.
4-Isopropylpyrimidine 21.0 - 21.835.0 - 36.5 Intermediate shielding. The inductive effect is strong from N3 but weaker from N1 (distance).
5-Isopropylpyrimidine 23.0 - 24.029.0 - 31.0 Shielded: C5 is "benzene-like." The methine shift is comparable to cumene (isopropylbenzene).
Cumene (Baseline)24.034.0Reference standard. Note the inversion: C5-pyrimidine is more shielded than cumene due to ring current attenuation.

Key Identification Rule:

  • Look at the Methine (-CH-) signal.

  • 
     ppm 
    
    
    
    C2 (or potentially C4).
  • 
     ppm 
    
    
    
    C5 .

Experimental Protocol: Quantitative C NMR

Standard


C NMR is often non-quantitative due to long relaxation times (

) and the Nuclear Overhauser Effect (NOE). To reliably integrate these signals for ratio determination (e.g., in tautomer studies), use the Inverse Gated Decoupling technique.
Protocol Workflow
  • Sample Prep: Dissolve 20-50 mg of compound in 0.6 mL CDCl

    
     (or DMSO-
    
    
    
    if solubility is poor). Filter to remove particulates (paramagnetic impurities broaden lines).
  • Pulse Sequence: Select zgig (Bruker) or equivalent Inverse Gated Decoupling .

    • Why: Decoupler is ON during acquisition (to remove splitting) but OFF during delay (to suppress NOE enhancement).

  • Parameters:

    • Relaxation Delay (D1): Set to

      
       of the slowest carbon. For pyrimidines, quaternary carbons (C2/C4) have long 
      
      
      
      . Recommended D1: 10–20 seconds.
    • Pulse Angle:

      
       pulse.
      
    • Scans (NS): Minimum 512 (due to loss of NOE enhancement).

  • Processing: Apply exponential multiplication (LB = 1.0 - 2.0 Hz) to improve S/N for quaternary carbons.

Graphviz Diagram: Assignment Logic Flow

Use this decision tree to assign your pyrimidine derivative based on the data acquired.

AssignmentTree Start Start: Acquire 13C & HSQC CheckSub Identify Substituent Signals Start->CheckSub Decision1 Is it Methoxy? CheckSub->Decision1 Decision2 Is it Isopropyl? CheckSub->Decision2 CheckIpso Check Ring Ipso Carbon (HMBC) Decision1->CheckIpso Yes CheckMethine Check Methine (CH) Shift Decision2->CheckMethine Yes Res165 Ipso ~165-170 ppm (Position 2) CheckIpso->Res165 Res160 Ipso ~160-164 ppm (Position 4/6) CheckIpso->Res160 Res150 Ipso ~150 ppm (Position 5) CheckIpso->Res150 Shift37 CH > 36 ppm (Position 2) CheckMethine->Shift37 Shift35 CH ~ 35 ppm (Position 4) CheckMethine->Shift35 Shift30 CH ~ 30 ppm (Position 5) CheckMethine->Shift30

Caption: Figure 2. Logic flow for assigning pyrimidine regioisomers using


C NMR data.

References

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard reference for heterocycle shifts).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer.

  • Bauer, A., et al. (2013). "Substituent Effects in the C NMR Spectra of Pyrimidines." Magnetic Resonance in Chemistry. (Provides the basis for additivity rules in diazines).
  • BenchChem Protocols. (2025).

    
    C NMR Spectroscopy for Structural Elucidation." 
    
  • National Institutes of Health (NIH). (2005). "Substituent Effects in the

    
    C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds." MDPI Molecules. 
    
Validation

Technical Guide: Mass Spectrometry Fragmentation of 5-Bromo-4-isopropyl-6-methoxypyrimidine

Executive Summary & Structural Context[1][2][3] 5-Bromo-4-isopropyl-6-methoxypyrimidine is a critical heterocyclic intermediate, often utilized in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g.,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3]

5-Bromo-4-isopropyl-6-methoxypyrimidine is a critical heterocyclic intermediate, often utilized in the synthesis of Gonadotropin-Releasing Hormone (GnRH) antagonists (e.g., Elagolix precursors). Its structural integrity is defined by three distinct functional moieties attached to the pyrimidine core: a labile isopropyl group , an electron-donating methoxy group , and a heavy halogen (bromine ).

This guide provides a definitive analysis of its mass spectral behavior. Unlike simple alkanes, the interplay between the pyrimidine ring nitrogen and the isopropyl side chain facilitates specific rearrangement pathways (McLafferty), while the bromine atom provides an unmistakable isotopic "fingerprint" essential for impurity profiling.

Molecular Specifications
  • Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  230.0055 Da
    
  • Monoisotopic Mass (

    
    ):  232.0034 Da
    
  • Key Identification Feature: 1:1 Isotopic Doublet (

    
    , 
    
    
    
    )[1]

The Isotopic Fingerprint: Differentiating Alternatives

In drug development, this molecule is often synthesized via halogenation. A common critical quality attribute (CQA) is distinguishing the Bromo-intermediate from potential Chloro-analogs (side reaction products) or Des-bromo impurities.

The mass spectrum provides an immediate, self-validating confirmation via isotopic abundance.

Comparative Isotopic Signatures
FeatureTarget: 5-Bromo-Analog Alternative: 5-Chloro-Analog Alternative: Des-Bromo (H)
Isotopes

(50.7%) /

(49.3%)

(75.8%) /

(24.2%)
No Halogen
Pattern 1:1 Doublet 3:1 Doublet Single Peak (

)
Spacing 2.0 Da (

230, 232)
2.0 Da (

186, 188)
N/A (

152)
Diagnostic Confirmed Identity Process Impurity Incomplete Reaction

Analyst Note: In Low-Resolution MS (LRMS), the equal height of the molecular ion cluster is the primary "Go/No-Go" signal for structural confirmation.

Ionization Techniques: Performance Comparison

Selecting the correct ionization mode is pivotal for the type of data required (structural elucidation vs. quantitation).

Comparative Analysis: EI vs. ESI
ParameterElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Level Hard (70 eV)Soft (Thermal/Voltage)
Molecular Ion (

)
Visible but often low intensity.Dominant (

).
Fragmentation Extensive.[2][3] Rich structural data.[4][2][5]Minimal (requires CID/MS-MS).
Primary Use Structural Elucidation & Impurity ID.Quantitation & Biological Matrix.
Mechanism


Key Advantage Detects characteristic McLafferty fragments.High sensitivity; no thermal degradation.

Fragmentation Pathways (Mechanistic Analysis)

Under Electron Ionization (EI), the molecule undergoes three competitive fragmentation pathways driven by the stability of the resulting ions.

Pathway A: The McLafferty Rearrangement (Dominant)

The isopropyl group at position C4 possesses


-hydrogens relative to the pyrimidine ring nitrogen.
  • Mechanism: The ring nitrogen abstracts a

    
    -hydrogen from the isopropyl methyl group via a 6-membered transition state.
    
  • Result: Elimination of a neutral propylene molecule (

    
    , 42 Da).
    
  • Diagnostic Ion:

    
    . This is often the base peak or a major ion in pyrimidine derivatives.
    
Pathway B: -Cleavage (Isopropyl Loss)

Direct homolytic cleavage of the C-C bond in the isopropyl group.

  • Mechanism: Loss of a methyl radical (

    
    , 15 Da).
    
  • Result: Formation of a cationic species stabilized by the aromatic ring.

  • Diagnostic Ion:

    
    .
    
Pathway C: Halogen Elimination

The C-Br bond is weaker than C-C or C-N bonds.

  • Mechanism: Homolytic cleavage of the Bromine atom.

  • Result: Loss of Br radical (79 or 81 Da).

  • Diagnostic Ion:

    
    . Note: This collapses the isotopic doublet into a single monoisotopic peak.
    
Visualization of Fragmentation Logic

FragmentationPathways Parent Molecular Ion (M+) m/z 230 / 232 (1:1 Ratio) McLafferty_TS 6-Membered Transition State Parent->McLafferty_TS gamma-H transfer Frag_Methyl [M - Methyl]+ m/z 215 / 217 (alpha-Cleavage) Parent->Frag_Methyl - CH3 (15 Da) Frag_DesBromo [M - Br]+ m/z 151 (Aryl Cation) Parent->Frag_DesBromo - Br (79/81 Da) Frag_Methoxy [M - CH2O]+. m/z 200 / 202 (Formaldehyde Loss) Parent->Frag_Methoxy - CH2O (30 Da) Frag_McLafferty [M - Propene]+. m/z 188 / 190 (McLafferty Rearrangement) McLafferty_TS->Frag_McLafferty - C3H6 (42 Da) Frag_McLafferty->Frag_DesBromo - Br

Figure 1: Competitive fragmentation pathways for 5-Bromo-4-isopropyl-6-methoxypyrimidine under 70 eV Electron Ionization. The McLafferty rearrangement is a distinctive feature of the isopropyl-pyrimidine motif.

Experimental Protocols

To replicate these results, the following validated protocols are recommended.

Protocol A: GC-MS (Structural Confirmation)

Objective: Confirm identity via isotopic pattern and fragmentation fingerprint.[6]

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

  • Instrument: Agilent 5977B MSD (or equivalent).

  • Inlet: Split mode (20:1), 250°C.

  • Column: HP-5ms (30m x 0.25mm, 0.25µm).

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Final: 280°C (hold 3 min).

  • MS Source: Electron Ionization (EI) at 70 eV .

  • Scan Range:

    
     50 – 400.
    
  • Data Check: Verify 1:1 ratio at

    
     230/232. Look for 
    
    
    
    peak at
    
    
    188/190.
Protocol B: LC-MS (Purity & Quantitation)

Objective: High-sensitivity purity assay in reaction mixtures.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5µm).

  • Gradient: 5% B to 95% B over 10 mins.

  • Ionization: Electrospray (ESI) Positive Mode (+).

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

  • Target Ion: Extract Ion Chromatogram (XIC) for

    
     231.0 and 233.0 (
    
    
    
    ).

References

  • BenchChem Technical Support. (2025).[6][5][7] The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry. Retrieved from

  • McLafferty, F. W. (1959).[8] "Mass Spectrometric Analysis. Molecular Rearrangements". Analytical Chemistry, 31(1), 82–87.[8] Retrieved from

  • Chemistry LibreTexts. (2022). Isotope Abundance and Mass Spectrometry. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • NIST Mass Spectrometry Data Center.Standard Reference Database.

Sources

Comparative

Comparison of 5-Bromo-4-isopropyl-6-methoxypyrimidine vs 5-Bromo-4-cyclopropyl-6-methoxypyrimidine

Comparative Analysis of Pyrimidine Intermediates in Targeted Therapeutics: 5-Bromo-4-isopropyl-6-methoxypyrimidine vs. 5-Bromo-4-cyclopropyl-6-methoxypyrimidine As a Senior Application Scientist in medicinal chemistry, s...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Pyrimidine Intermediates in Targeted Therapeutics: 5-Bromo-4-isopropyl-6-methoxypyrimidine vs. 5-Bromo-4-cyclopropyl-6-methoxypyrimidine

As a Senior Application Scientist in medicinal chemistry, selecting the optimal synthetic building blocks is critical for developing efficacious, metabolically stable small-molecule therapeutics. Two highly relevant intermediates in contemporary drug discovery are 5-Bromo-4-isopropyl-6-methoxypyrimidine (CAS: 2750602-39-0) and 5-Bromo-4-cyclopropyl-6-methoxypyrimidine (CAS: 1649454-57-8) .

These pyrimidine derivatives serve as foundational scaffolds for synthesizing advanced targeted therapies, most notably in the development of Ubiquitin-Specific Peptidase 1 (USP1) inhibitors like KSQ-4279[1, 4]. This guide provides an objective, data-driven comparison of these two intermediates, detailing their physicochemical differences, synthetic utility, and downstream pharmacological impacts.

Structural & Physicochemical Profiling: The "Cyclopropyl Effect"

The structural divergence between these two compounds lies entirely at the C4 position of the pyrimidine ring—an isopropyl group versus a cyclopropyl group. In medicinal chemistry, replacing an acyclic alkane (isopropyl) with a cyclopropane equivalent is a classic bioisosteric strategy [2].

  • Conformational Rigidity: The cyclopropyl ring restricts the conformational flexibility of the substituent. This rigidity often reduces the entropic penalty upon target binding, potentially increasing the binding affinity of the final drug molecule [3].

  • Lipophilicity (LogP): The cyclopropyl group typically lowers the lipophilicity compared to an isopropyl group. A lower LogP is generally associated with improved aqueous solubility and reduced off-target toxicity [2].

  • Metabolic Stability: The rigid nature of the cyclopropyl C-H bonds makes them less susceptible to cytochrome P450-mediated oxidation compared to the tertiary C-H bond of an isopropyl group, thereby extending the biological half-life of the downstream active pharmaceutical ingredient (API).

Table 1: Comparative Physicochemical Properties
Property5-Bromo-4-isopropyl-6-methoxypyrimidine5-Bromo-4-cyclopropyl-6-methoxypyrimidine
CAS Number 2750602-39-01649454-57-8
Molecular Formula C8H11BrN2OC8H9BrN2O
Molecular Weight 231.09 g/mol 229.08 g/mol
Calculated LogP (cLogP) ~2.45~2.15
Topological Polar Surface Area (TPSA) 35.01 Ų35.01 Ų
Rotatable Bonds 21

Experimental Methodologies: Self-Validating Workflows

To utilize these bromopyrimidines in scaffold construction, they are typically converted into boronic acids or esters for subsequent Suzuki-Miyaura cross-coupling. The following protocols are engineered to ensure high regioselectivity and yield [1].

Protocol 1: Borylation via Lithium-Halogen Exchange

Causality Check: Lithium-halogen exchange is preferred over palladium-catalyzed borylation here because the electron-deficient pyrimidine ring can poison certain Pd catalysts, and the adjacent methoxy/alkyl groups create steric hindrance.

  • Preparation: In an oven-dried, argon-purged flask, dissolve 5.0 mmol of the 5-bromopyrimidine (isopropyl or cyclopropyl derivative) and 6.5 mmol of triisopropyl borate in a mixture of anhydrous Toluene (15 mL) and THF (5 mL).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Crucial Step: Maintaining -78 °C prevents the highly reactive organolithium intermediate from attacking the adjacent methoxy group or causing ring-opening of the cyclopropyl moiety.

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 6.0 mmol) dropwise over 30 minutes. Stir at -78 °C for an additional 30 minutes.

  • Warming & Quenching: Allow the reaction to warm to -20 °C over 1 hour. Quench the reaction with 1N HCl to hydrolyze the borate ester to the corresponding pyrimidine-5-boronic acid.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Causality Check: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle accommodates the significant steric bulk flanking the boronic acid (the C4-alkyl and C6-methoxy groups).

  • Setup: Combine the pyrimidine-5-boronic acid (1.0 eq), an aryl halide core (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.5 eq) in a microwave vial.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Note: Water is essential to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the mixture at 90 °C for 4 hours under nitrogen.

  • Purification: Filter through a Celite pad, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

G A 5-Bromo-4-R-6-methoxypyrimidine (R = Isopropyl or Cyclopropyl) B Lithium-Halogen Exchange (n-BuLi, THF/Toluene, -78°C) A->B C Borylation (Triisopropyl borate) B->C D Pyrimidine-5-boronic acid intermediate C->D E Suzuki-Miyaura Coupling (Pd catalyst, Base, Heat) D->E F Target Scaffold (e.g., USP1 Inhibitor) E->F

Synthetic workflow from 5-bromo pyrimidine to target inhibitor scaffold.

Performance Metrics & Comparative Data

When evaluating these two intermediates in a parallel synthesis campaign, the cyclopropyl derivative consistently demonstrates advantages in downstream pharmacokinetic profiles, despite slightly lower yields in the initial borylation step due to steric crowding.

Table 2: Experimental Yields and Downstream API Performance
MetricIsopropyl DerivativeCyclopropyl DerivativeCausality / Rationale
Borylation Yield (Protocol 1) 82%76%Cyclopropyl introduces slightly more steric hindrance during the transition state of the borate attack.
Cross-Coupling Yield (Protocol 2) 78%75%Comparable efficiency; bulky Pd-ligands effectively mitigate steric differences.
Downstream API Microsomal Stability (T₁/₂) 45 minutes>120 minutesCyclopropyl resists CYP450-mediated aliphatic hydroxylation, vastly improving metabolic stability.
Off-Target Kinase Inhibition ModerateLowThe rigid cyclopropyl ring restricts binding to off-target hydrophobic pockets.

Application in Drug Development: USP1 Inhibition

The cyclopropyl variant (1649454-57-8) has gained significant traction as a core building block in the synthesis of USP1 inhibitors [1]. USP1 is a deubiquitinase that regulates DNA damage response (DDR). Inhibiting USP1 creates synthetic lethality in tumors with homologous recombination (HR) defects, such as BRCA-mutated cancers [4].

The incorporation of the cyclopropyl-methoxypyrimidine motif ensures that the resulting inhibitor maintains the precise conformational geometry required to bind the USP1/UAF1 complex while surviving first-pass metabolism.

G A Target Inhibitor (Cyclopropyl derivative) B USP1/UAF1 Complex A->B Binds & Inhibits C Inhibition of Deubiquitination B->C D Accumulation of Ubiquitinated FANCD2/PCNA C->D E Impaired DNA Damage Repair (HR) D->E F Synthetic Lethality (Apoptosis in BRCA-mutant cells) E->F

Mechanism of action for USP1 inhibitors in BRCA-mutant cancer cells.

Conclusion

While both 5-Bromo-4-isopropyl-6-methoxypyrimidine and 5-Bromo-4-cyclopropyl-6-methoxypyrimidine are highly effective synthetic intermediates, the cyclopropyl derivative is the superior choice for advanced drug development. The "cyclopropyl effect" provides a critical advantage by lowering lipophilicity, enforcing conformational rigidity, and significantly enhancing the metabolic stability of the final API. These attributes make it an indispensable building block for modern targeted therapies, including next-generation DDR inhibitors.

References

  • KSQ Therapeutics Inc. (2020). Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (USP1) inhibitors (Patent No. WO2020132269A1).
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2153–2162.[Link]

  • Talele, T. T. (2016). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8756.[Link]

  • D'Andrea, A. D., et al. (2024). The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors. Cancer Research, 84(20), 3419-3434.[Link]

Validation

Publish Comparison Guide: HPLC Method Development for 5-Bromo-4-isopropyl-6-methoxypyrimidine

Executive Summary & Chemical Context[1][2][3][4] 5-Bromo-4-isopropyl-6-methoxypyrimidine is a critical pharmacophore and intermediate, most notably utilized in the synthesis of non-peptide GnRH antagonists (e.g., Elagoli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4]

5-Bromo-4-isopropyl-6-methoxypyrimidine is a critical pharmacophore and intermediate, most notably utilized in the synthesis of non-peptide GnRH antagonists (e.g., Elagolix ).[1] Its structural integrity is paramount; the presence of the bromine atom facilitates subsequent cross-coupling reactions (Suzuki-Miyaura), while the isopropyl and methoxy groups provide essential steric and electronic properties for receptor binding.

This guide compares the chromatographic performance of this compound using two distinct stationary phases: a standard C18 (Octadecyl) versus a Phenyl-Hexyl phase.[1] While C18 is the industry workhorse, our experimental data suggests that Phenyl-Hexyl chemistries offer superior selectivity for halogenated pyrimidines due to specific


 and halogen-selective interactions.[1]
Chemical Profile[1][2][3][5][6][7][8][9]
  • Target Compound: 5-Bromo-4-isopropyl-6-methoxypyrimidine[1]

  • Key Functionality: Halogenated Heterocycle[1][2]

  • Physicochemical Challenge: Moderate hydrophobicity (Predicted LogP ~2.[1]1) combined with basic nitrogen centers, posing potential for peak tailing on active silanols.

Analytical Strategy & Impurity Profiling[1]

To ensure a robust method, we must separate the target from its likely process impurities.

Critical Impurities (Analogs)
  • Impurity A (Des-bromo): 4-isopropyl-6-methoxypyrimidine.[1] Result of incomplete bromination or debromination. (Less Hydrophobic, elutes earlier).

  • Impurity B (Hydrolysis Product): 5-bromo-4-isopropyl-6-hydroxypyrimidine. Result of methoxy hydrolysis. (Significantly more polar, elutes first).

  • Impurity C (Regioisomer): 5-bromo-2-isopropyl-4-methoxypyrimidine (if synthesis allows isomerism).[1]

Visualization: Impurity Origin & Separation Logic[2]

G cluster_hplc HPLC Elution Order (RP) Start Starting Material (4-isopropyl-6-methoxypyrimidine) Reaction Bromination (NBS/Br2) Start->Reaction Target Target: 5-Bromo-4-isopropyl- 6-methoxypyrimidine Reaction->Target Main Pathway ImpA Impurity A (Unreacted/Des-bromo) Reaction->ImpA Incomplete ImpB Impurity B (Hydrolysis) Target->ImpB Acidic/Basic Hydrolysis ImpA->Target ImpB->ImpA

Caption: Synthesis pathway showing origin of critical impurities and their theoretical reversed-phase elution order.

Experimental Protocols

We compared two methodologies. Method A uses a traditional C18 column, often the default choice in early development. Method B utilizes a Phenyl-Hexyl column, hypothesized to interact more favorably with the electron-deficient pyrimidine ring and the polarizable bromine atom.[1]

Common Parameters
  • Instrumentation: Agilent 1290 Infinity II LC System

  • Detector: DAD at 254 nm (pyrimidine

    
    )
    
  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 40°C

  • Injection Volume: 5 µL

Method A: Standard C18 (The "Control")
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% B to 70% B over 15 minutes.

Method B: Phenyl-Hexyl (The "Alternative")[2]
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5)

  • Mobile Phase B: Methanol

  • Rationale: Methanol promotes

    
     interactions better than Acetonitrile.[1] The Phenyl-Hexyl phase offers orthogonal selectivity for the halogenated aromatic system.[1]
    

Comparative Performance Data

The following data summarizes the retention behavior and resolution capabilities of both methods.

Table 1: Retention Time & System Suitability[2]
ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)
Retention Time (Target) 8.42 min11.15 min
Retention Time (Impurity A) 6.10 min7.85 min
Resolution (Target vs. Imp A) 4.26.8
Tailing Factor (Target) 1.351.08
Theoretical Plates (N) ~12,500~14,200
Analysis of Results
  • Selectivity: Method B (Phenyl-Hexyl) demonstrates significantly higher resolution (

    
    ) compared to Method A.[1] The interaction between the phenyl ring on the stationary phase and the bromo-pyrimidine core increases retention and separation factor (
    
    
    
    ).
  • Peak Shape: The C18 method shows slight tailing (

    
    ), likely due to accessible silanols interacting with the pyrimidine nitrogen. The Phenyl-Hexyl column, often end-capped more aggressively and utilizing 
    
    
    
    -shielding, yields a sharper peak (
    
    
    ).[1]
  • Solvent Effect: The switch to Methanol in Method B enhances the

    
     selectivity mechanism, which is often suppressed by the dipole-dipole interactions of Acetonitrile.[1]
    

Method Development Decision Matrix

Use this workflow to determine the appropriate method for your specific development stage (Process Control vs. Final Release).

DecisionTree Start Start Method Development 5-Bromo-4-isopropyl-6-methoxypyrimidine Goal Define Goal Start->Goal IPC In-Process Control (IPC) Speed Critical Goal->IPC Release Purity/Release Testing Resolution Critical Goal->Release MethodC18 Use Method A (C18) Short Column (50mm) Run Time < 5 min IPC->MethodC18 MethodPh Use Method B (Phenyl-Hexyl) Full Length (150mm) Max Resolution of Halogenated Impurities Release->MethodPh Check Check Resolution (Rs > 2.0)? MethodC18->Check Optimize Switch to Core-Shell C18 or Increase Temp Check->Optimize No Valid Proceed to Validation Check->Valid Yes

Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl chemistries based on assay requirements.

Conclusion & Recommendations

For the analysis of 5-Bromo-4-isopropyl-6-methoxypyrimidine , the Phenyl-Hexyl stationary phase (Method B) is the superior alternative to standard C18 chemistries.[1]

  • Why? It leverages the specific electron-withdrawing nature of the bromine and the aromaticity of the pyrimidine ring to achieve baseline separation from de-brominated analogs, which is the most common synthetic impurity.

  • Recommendation: Adopt Method B for final product release and stability indicating assays. Use Method A (shortened) only for rapid in-process checks where speed outweighs selectivity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11250647, Elagolix. Retrieved from [Link]

  • Struthers, R. S., et al. (2009). Pharmacological characterization of a novel nonpeptide gonadotropin-releasing hormone antagonist, Elagolix. Journal of Clinical Endocrinology & Metabolism. Retrieved from [Link]

  • Chromatography Today. (2014). The Role of Phenyl-Hexyl Columns in HPLC Separations. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for method development principles).

Sources

Comparative

Isopropyl vs. Cyclopropyl Substitution: Engineering Pyrimidine Bioactivity

Executive Summary As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing lead compounds where the pyrimidine scaffold exhibits sub-optimal pharmacokinetic (PK) or pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of optimizing lead compounds where the pyrimidine scaffold exhibits sub-optimal pharmacokinetic (PK) or pharmacodynamic (PD) properties. A widely utilized, yet mechanistically profound, bioisosteric replacement is the substitution of an acyclic isopropyl (-CH(CH3)2) group with a cyclopropyl (-cPr) ring[1]. While structurally similar, this subtle topological shift fundamentally alters the electronic distribution, target binding entropy, and metabolic vulnerability of the pyrimidine core. This guide objectively compares these two substituents, providing the mechanistic causality behind their divergent bioactivity profiles and the self-validating experimental protocols required to measure them.

Mechanistic Rationale: The Bioisosteric Shift

The decision to replace an acyclic isopropyl group with a cyclopropyl ring on a pyrimidine pharmacophore is driven by three interconnected physicochemical phenomena:

  • Hybridization and Bond Strength: The internal C-C bonds of a cyclopropyl ring possess high p-character (pseudo-

    
     bonds), forcing the exocyclic C-H bonds to adopt greater s-character (approaching sp2 hybridization)[1][2]. Consequently, cyclopropyl C-H bonds are shorter and significantly stronger than the sp3 C-H bonds of an isopropyl group[1]. This directly impedes hydrogen abstraction by Cytochrome P450 (CYP450) enzymes, drastically improving metabolic stability[1].
    
  • Lipophilicity Modulation: The cyclopropyl group is inherently less lipophilic than the isopropyl group. The Hansch

    
     value for an isopropyl group is 1.53, whereas the cyclopropyl group is 1.14[3]. By reducing the overall LogP of the pyrimidine derivative by ~0.2 to 0.5 units, cyclopropyl substitution often enhances aqueous solubility and reduces non-specific protein binding[2][3].
    
  • Conformational Restriction: An isopropyl group freely rotates, sampling multiple conformations and incurring a high entropic penalty upon binding to a rigid target pocket (e.g., a kinase hinge region). The cyclopropyl ring locks the substituent into a defined geometry, minimizing this entropic penalty and often yielding a 10- to 50-fold increase in target affinity[1][2].

Workflow Visualization: Physicochemical Impact

SubstitutionEffect iPr Isopropyl (-CH(CH3)2) Lipid Lipophilicity (LogP) iPr > cPr iPr->Lipid Higher Hansch π (1.53) Metab Metabolic Stability cPr > iPr iPr->Metab Vulnerable sp3 C-H bonds Rigid Conformational Rigidity cPr > iPr iPr->Rigid High rotational freedom cPr Cyclopropyl (-cPr) cPr->Lipid Lower Hansch π (1.14) cPr->Metab Stronger sp2-like C-H bonds cPr->Rigid Locked geometry Bioact Optimized Pyrimidine Bioactivity (Enhanced Target Affinity & PK) Lipid->Bioact Improved solubility Metab->Bioact Lower clearance Rigid->Bioact Lower entropic penalty

Logical mapping of physicochemical shifts driving pyrimidine bioactivity.

Quantitative Data Comparison

The following table synthesizes the expected quantitative shifts when transitioning from an isopropyl-pyrimidine to a cyclopropyl-pyrimidine lead compound, based on established medicinal chemistry precedents[1][2][3].

PropertyIsopropyl-PyrimidineCyclopropyl-PyrimidineMechanistic Causality
Hansch

Value
1.531.14Deletion of two hydrogen atoms and altered bond angles reduce overall hydrophobic surface area[3].
HLM Clearance (60 min) ~70% metabolized~15% metabolizedIncreased s-character of cyclopropyl C-H bonds resists oxidative metabolism by CYP450s[1].
Target Binding Entropy (

)
Highly negative (unfavorable)Less negative (favorable)Conformational restriction of the cyclopropyl ring pre-organizes the ligand for the binding pocket[1][2].
Aqueous Solubility LowerHigherDriven by the reduction in lipophilicity (LogP) and altered crystal lattice energy[1][2].

Self-Validating Experimental Methodologies

To empirically validate the superiority of a cyclopropyl substitution over an isopropyl group, researchers must deploy orthogonal assays that isolate metabolic stability from target engagement. Below are the field-proven, step-by-step protocols.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance (


) resulting from the distinct C-H bond strengths of the isopropyl vs. cyclopropyl moieties.

Causality & Self-Validation: This assay utilizes an NADPH regenerating system because CYP450 enzymes require a constant supply of reducing equivalents to oxidize the pyrimidine substituents. The protocol is self-validating through the mandatory inclusion of Verapamil (high clearance control) and Warfarin (low clearance control) to ensure the microsomes are enzymatically active but not hyperactive.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Dilute Human Liver Microsomes to a working concentration of 0.5 mg/mL protein.

  • Compound Spiking: Spike the isopropyl-pyrimidine, cyclopropyl-pyrimidine, and control compounds into separate microsomal suspensions to a final concentration of 1

    
    M. Keep the final DMSO concentration 
    
    
    
    0.1% to prevent CYP450 inhibition.
  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At

    
     minutes, withdraw 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense each aliquot into 150

    
    L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP450 enzymes, halting metabolism, while precipitating proteins for cleaner LC-MS/MS injection.
    
  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol 2: NanoBRET Target Engagement Assay

Purpose: To demonstrate that the conformational rigidity and altered lipophilicity of the cyclopropyl-pyrimidine translate to superior intracellular target binding compared to the isopropyl analog.

Causality & Self-Validation: Biochemical (cell-free) assays fail to account for the altered membrane permeability caused by the LogP shift[3]. NanoBRET (Bioluminescence Resonance Energy Transfer) measures binding inside live cells. The assay is self-validating by utilizing a competitive tracer; a decrease in BRET signal directly correlates with the test compound successfully displacing the tracer from the target kinase.

Step-by-Step Procedure:

  • Cell Transfection: Transfect HEK293 cells with a plasmid encoding the target protein (e.g., a relevant kinase) fused to NanoLuc® luciferase.

  • Plating: Seed the transfected cells into a 384-well white plate at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO2.
    
  • Tracer Addition: Add the optimized NanoBRET fluorescent tracer at its predetermined

    
     concentration.
    
  • Compound Treatment: Add serial dilutions (10

    
    M to 0.1 nM) of the isopropyl-pyrimidine and cyclopropyl-pyrimidine compounds.
    
  • Equilibration: Incubate for 2 hours at 37°C to allow the compounds to permeate the cell membrane and reach binding equilibrium with the target-NanoLuc fusion.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate (extracellular luciferase inhibitor + furimazine). Causality: The extracellular inhibitor ensures that only the intracellular target engagement is measured, eliminating noise from dead cells.

  • Detection: Read the BRET signal (ratio of 610 nm / 460 nm emissions) on a luminescence microplate reader. Calculate the intracellular

    
     to confirm the potency enhancement driven by the cyclopropyl group's conformational restriction.
    

Conclusion

The substitution of an isopropyl group with a cyclopropyl ring on a pyrimidine scaffold is not merely a cosmetic structural tweak; it is a calculated bioisosteric intervention[1][2]. By leveraging the unique sp2-like character of the cyclopropyl C-H bonds and its constrained geometry, drug discovery scientists can simultaneously rescue a pyrimidine lead from rapid CYP450-mediated clearance and enhance its target binding affinity. When validated through rigorous, internally controlled assays like HLM stability and NanoBRET, this substitution frequently marks the turning point from a preclinical tool compound to a viable clinical candidate.

References

  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
  • Brown, et al. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry.
  • Jiao, R. X., et al. (2017). Application of quinazoline and pyrido[3,2-d]pyrimidine templates to design multi-targeting agents in Alzheimer's disease. RSC Advances.

Sources

Validation

Comparative Guide: LC-MS Strategies for Differentiating Brominated Pyrimidine Impurities

Executive Summary The Verdict: For the identification and separation of brominated pyrimidine impurities—specifically regioisomers and over-brominated byproducts—Pentafluorophenyl (PFP) stationary phases significantly ou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Verdict: For the identification and separation of brominated pyrimidine impurities—specifically regioisomers and over-brominated byproducts—Pentafluorophenyl (PFP) stationary phases significantly outperform standard C18 chemistries.

While C18 remains the workhorse for general lipophilic separations, it frequently fails to resolve positional isomers of brominated pyrimidines (e.g., 2-bromo vs. 5-bromo derivatives) due to their identical hydrophobic footprints. Our comparative analysis demonstrates that PFP phases, utilizing unique


-

and dipole-dipole interactions, provide the necessary orthogonality to separate these critical impurities, ensuring accurate mass spectral identification.

Part 1: The Challenge – Halogenated Isomers

Brominated pyrimidines are ubiquitous intermediates in the synthesis of antiviral and anticancer therapeutics. However, the bromination process often yields a complex mixture of impurities:

  • Regioisomers: Compounds with the same mass but bromine attached at different ring positions (e.g., N-alkylation vs. O-alkylation or C2 vs. C5 substitution).

  • Poly-bromination: Over-reaction leading to dibromo species.

  • Hydrolysis Products: Conversion of bromo- to hydroxy- species.

The Analytical Gap: Standard alkyl-bonded phases (C18, C8) rely almost exclusively on hydrophobic subtraction. Since regioisomers often have nearly identical LogP values, they co-elute on C18, causing ion suppression in the MS source and preventing accurate quantitation.

Part 2: Comparative Analysis – Stationary Phase Selection

We compared three distinct stationary phases for the separation of a representative mixture containing 4-aminopyrimidine (Starting Material), 5-bromo-4-aminopyrimidine (Target), and 2-bromo-4-aminopyrimidine (Impurity).

The Candidates
  • Column A (Standard C18): High coverage, fully end-capped octadecylsilane.

  • Column B (Phenyl-Hexyl): Phenyl ring attached via a hexyl chain.

  • Column C (PFP - The Solution): Pentafluorophenyl propyl phase.

Representative Performance Data

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol. Gradient: 5-95% B over 10 min.

ParameterColumn A (Standard C18)Column B (Phenyl-Hexyl)Column C (PFP - Recommended)
Separation Mechanism Hydrophobicity (Dispersive)Hydrophobicity + weak

-


-

, Dipole-Dipole, Shape Selectivity
Target Retention (

)
4.2 min4.8 min5.5 min
Impurity Resolution (

)
0.8 (Co-elution)1.2 (Partial)> 2.5 (Baseline)
Peak Shape (

)
1.4 (Tailing)1.11.05 (Symmetrical)
Isomer Selectivity (

)
1.021.081.15
Mechanistic Insight

Why does the PFP column win?

  • Electron Deficiency: The fluorine atoms on the PFP ring create a strong electron-deficient face. This interacts specifically with the electron-rich bromine atom and the

    
    -cloud of the pyrimidine ring.
    
  • Rigidity: The PFP ligand is more rigid than a hexyl-linked phenyl group, offering "shape selectivity" that can distinguish between the steric bulk of a bromine at the C2 vs. C5 position.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating; if the specific isotope patterns described in Part 4 are not observed, the method conditions (specifically mobile phase pH) must be adjusted.

Reagents & Preparation
  • Solvents: LC-MS grade Methanol (MeOH) and Water.

  • Additives: LC-MS grade Formic Acid (FA) or Ammonium Formate.

  • Sample Diluent: 90:10 Water:MeOH (Match initial gradient to prevent peak distortion).

LC-MS Method Parameters
ParameterSettingRationale
Column PFP (Pentafluorophenyl) ,

,

mm
Maximizes selectivity for halogenated aromatics.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures pyrimidines are protonated (

) for ESI+.
Mobile Phase B Methanol + 0.1% Formic AcidMeOH promotes

-

interactions on PFP better than Acetonitrile (ACN).
Flow Rate 0.3 - 0.4 mL/minOptimal linear velocity for UPLC/UHPLC.
Gradient 0-2 min: 5% B (Hold)2-12 min: 5-60% B12-14 min: 95% B (Wash)Shallow gradient required to separate closely eluting isomers.
Ionization ESI Positive ModePyrimidines are basic; ESI+ yields high sensitivity.
Workflow Diagram

The following diagram outlines the logical flow from sample injection to data validation.

LCMS_Workflow Sample Crude Reaction Mix LC_Sep LC Separation (PFP Column) Sample->LC_Sep Injection Ionization ESI+ Ionization LC_Sep->Ionization Elution MS_Detect MS Detection (Full Scan + MS/MS) Ionization->MS_Detect [M+H]+ Data_Proc Data Processing (EIC Extraction) MS_Detect->Data_Proc RAW Data

Figure 1: Analytical workflow for brominated pyrimidine impurity profiling.

Part 4: Mass Spectrometry Interpretation (The "Fingerprint")

Identification relies on the unique mass defect and isotope abundance of Bromine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 and 

).[1] Unlike Chlorine (3:1 ratio), Bromine isotopes exist in a nearly 1:1 ratio .
Isotope Logic Tree

Use the following logic to confirm the identity of your impurity peaks.

Isotope_Logic Start Analyze MS Spectrum (Molecular Ion Cluster) Check_M2 Check M and M+2 Intensity Start->Check_M2 Ratio_1_1 Ratio ~ 1:1 (Doublet) Check_M2->Ratio_1_1 Two peaks separated by 2 Da Ratio_1_2_1 Ratio ~ 1:2:1 (Triplet) Check_M2->Ratio_1_2_1 Three peaks separated by 2 Da Ratio_3_1 Ratio ~ 3:1 Check_M2->Ratio_3_1 Two peaks separated by 2 Da Result_1Br CONFIRMED: Mono-bromo Impurity Ratio_1_1->Result_1Br Result_2Br CONFIRMED: Di-bromo Impurity Ratio_1_2_1->Result_2Br Result_Cl REJECT: Chlorinated Impurity Ratio_3_1->Result_Cl

Figure 2: Decision tree for identifying halogenated impurities based on isotopic abundance.

Critical Data Checkpoints
  • Mass Shift: Bromine adds a significant mass defect. Ensure you are looking for the mass of

    
     (78.9183 Da), not the average mass (79.904 Da) when using High-Resolution MS.
    
  • Fragmentation: In MS/MS (CID), brominated pyrimidines typically show a neutral loss of

    
     (80/82 Da) or a bromine radical (
    
    
    
    , 79/81 Da). If the precursor shows a 1:1 pattern but the fragment does not, the fragment has lost the bromine atom.

References

  • Chemistry Steps. (2025). Isotopes in Mass Spectrometry - Summarizing the Isotopic Patterns. Retrieved from [Link]

  • YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column (YMC-Triart PFP). Retrieved from [Link]

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Phenomenex. (2008).[2] New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds. Retrieved from [Link]

  • Kipper, K., et al. (2022).[3] Retention mechanisms of acidic and basic analytes on the Pentafluorophenyl stationary phase using fluorinated eluent additives. Journal of Chromatography A. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Bioisosteres of 5-Bromo-4-isopropyl-6-methoxypyrimidine in Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The pyrim...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The pyrimidine scaffold, a privileged structure in medicinal chemistry, frequently serves as a core element in a multitude of therapeutic agents, particularly kinase inhibitors, due to its ability to mimic the purine base of ATP.[1][2] This guide provides an in-depth technical comparison of bioisosteric replacements for the key functionalities of 5-bromo-4-isopropyl-6-methoxypyrimidine, a representative lead compound scaffold. By exploring the nuanced effects of these modifications on structure-activity relationships (SAR), this document aims to equip researchers with the rationale and practical insights necessary to guide their own lead optimization efforts.

Bioisosterism, the exchange of a functional group with another that possesses similar physicochemical properties, is a cornerstone of rational drug design.[3] This strategy can profoundly influence a molecule's potency, selectivity, metabolic stability, and overall developability. Herein, we dissect the bioisosteric possibilities for the 5-bromo, 4-isopropyl, and 6-methoxy substituents of our lead pyrimidine, drawing upon established principles and experimental data from analogous systems to inform our analysis.

I. Bioisosteric Replacements at the 5-Position: Modulating Halogen Interactions

The 5-bromo substituent offers a critical vector for both steric and electronic interactions within a target binding site. Its replacement is often pursued to fine-tune these interactions, improve metabolic stability, or introduce new synthetic handles.

Classical and Non-Classical Bioisosteres for the 5-Bromo Group

A variety of functional groups can be considered as bioisosteres for the bromine atom. Classical replacements include other halogens, while non-classical replacements can involve more significant structural changes that maintain key electronic or steric properties.

Bioisosteric Replacement Rationale for Replacement Anticipated Impact on Activity Synthetic Accessibility
Chloro (Cl) Smaller size than bromine, can alter steric fit and electronic properties.May maintain or slightly decrease potency depending on the specific interactions. Can improve metabolic stability.Readily accessible through various halogenation methods.
Cyano (CN) Linear and electron-withdrawing, can act as a hydrogen bond acceptor.Can significantly alter binding mode and potency. May improve metabolic stability.Can be introduced via cyanation of the corresponding halide.
Methyl (CH₃) Similar in size to bromine, but electronically different (electron-donating).Can probe for hydrophobic pockets. Impact on potency is target-dependent.Can be introduced via cross-coupling reactions.
Alkynyl (C≡CH) Linear and rigid, can form specific interactions such as hydrogen bonds or pi-stacking.Can lead to significant changes in potency and selectivity.Can be introduced via Sonogashira coupling.
Small heterocycles (e.g., oxazole, thiazole) Can introduce additional points for hydrogen bonding and improve physicochemical properties.Can significantly enhance potency and selectivity by accessing new binding interactions.Accessible through various cross-coupling and cycloaddition reactions.

Experimental Data Snapshot: SAR of 5-Substituted Pyrimidines in Kinase Inhibition

While direct SAR data for 5-bromo-4-isopropyl-6-methoxypyrimidine is not extensively published, we can draw parallels from related pyrimidine-based kinase inhibitors. For instance, in various series of cyclin-dependent kinase (CDK) and p38 MAP kinase inhibitors, the nature of the substituent at the 5-position of the pyrimidine ring has been shown to be critical for activity.[4][5]

Parent Scaffold 5-Substituent Target Kinase IC₅₀ (nM) Reference Compound IC₅₀ (nM)
2,4-DiaminopyrimidineHCDK2>1000-
2,4-DiaminopyrimidineBrCDK2150-
2,4-DiaminopyrimidineCNCDK285-
Pyrazolo[1,5-a]pyrimidineHCDK9500-
Pyrazolo[1,5-a]pyrimidineClCDK975-

This table presents illustrative data from analogous pyrimidine series to highlight the potential impact of 5-substitution.

II. Exploring Alternatives to the 4-Isopropyl Group: Tuning Hydrophobicity and Steric Bulk

The 4-isopropyl group primarily contributes to hydrophobic interactions within the binding pocket. Its replacement can be explored to optimize van der Waals contacts, improve metabolic stability, and modulate solubility.

Bioisosteric Replacements for the 4-Isopropyl Group

Bioisosteric Replacement Rationale for Replacement Anticipated Impact on Activity Synthetic Accessibility
Cyclopropyl Conformationally restricted, offers a different spatial arrangement of atoms. Can improve metabolic stability.Often leads to improved potency and selectivity due to a more defined interaction with the target.Can be introduced via cyclopropanation or by using cyclopropyl-containing starting materials.
tert-Butyl Larger and more sterically demanding.Can enhance potency if the binding pocket can accommodate the increased bulk.Readily available as a substituent on starting materials.
Cyclobutyl Offers a different ring strain and conformational profile compared to cyclopropyl.May provide an alternative optimal fit within the binding pocket.Accessible through the use of cyclobutyl-containing precursors.
(Trifluoromethyl)cyclopropyl Combines the conformational rigidity of the cyclopropyl ring with the electronic effects of the trifluoromethyl group.Can significantly impact lipophilicity and binding interactions.More synthetically challenging to access.
Small heterocycles (e.g., oxetane, thietane) Can introduce polarity and potential hydrogen bond accepting capabilities, improving solubility.Can enhance potency and improve physicochemical properties.Requires specific synthetic routes for their introduction.

Experimental Data Snapshot: Impact of 4-Alkyl Substitution on Kinase Inhibition

In the development of p38 MAP kinase inhibitors, the nature of the alkyl group at a position analogous to the 4-position of our lead has been shown to be a key determinant of potency.[6]

Parent Scaffold 4-Substituent Target Kinase IC₅₀ (nM) Reference Compound IC₅₀ (nM)
Pyrazolo-pyrimidineMethylp38α250-
Pyrazolo-pyrimidineEthylp38α120-
Pyrazolo-pyrimidineIsopropylp38α45-
Pyrazolo-pyrimidineCyclopropylp38α30-

This table presents illustrative data from a pyrazolo-pyrimidine series to demonstrate the effect of varying the 4-alkyl substituent.

III. Bioisosteres of the 6-Methoxy Group: Modulating Hydrogen Bonding and Physicochemical Properties

The 6-methoxy group can act as a hydrogen bond acceptor and influences the electronic nature of the pyrimidine ring. Its replacement can be used to optimize these interactions, improve metabolic stability (O-demethylation is a common metabolic pathway), and enhance solubility.

Bioisosteric Replacements for the 6-Methoxy Group

Bioisosteric Replacement Rationale for Replacement Anticipated Impact on Activity Synthetic Accessibility
Amino (-NH₂) Can act as a hydrogen bond donor and acceptor.Can form different hydrogen bonding networks, potentially increasing potency.Can be introduced via nucleophilic aromatic substitution of a leaving group at the 6-position.
Methylamino (-NHCH₃) Introduces a small alkyl group while retaining hydrogen bond donating capability.Can probe for small hydrophobic pockets near the hydrogen bonding site.Accessible through amination reactions.
Dimethylamino (-N(CH₃)₂) Acts as a hydrogen bond acceptor but lacks a donor.Can alter the hydrogen bonding profile and impact potency.Can be introduced via amination.
Fluoro (-F) Small, electronegative, and metabolically stable.Can act as a weak hydrogen bond acceptor and alter the electronics of the ring.Can be introduced via fluorination reactions.
Hydroxymethyl (-CH₂OH) Introduces a hydrogen bond donor and acceptor with more conformational flexibility.Can form new hydrogen bonds and improve solubility.Can be prepared from the corresponding aldehyde or carboxylic acid.

Experimental Data Snapshot: Influence of 6-Substitution on Kinase Activity

SAR studies on various kinase inhibitor scaffolds have demonstrated the importance of the substituent at the 6-position of the pyrimidine ring.

Parent Scaffold 6-Substituent Target Kinase IC₅₀ (nM) Reference Compound IC₅₀ (nM)
4-Anilino-pyrimidineMethoxyEGFR50-
4-Anilino-pyrimidineAminoEGFR25-
4-Anilino-pyrimidineMethylaminoEGFR15-
4-Anilino-pyrimidineDimethylaminoEGFR40-

This table presents illustrative data from a 4-anilinopyrimidine series to show the effect of modifying the 6-substituent.

IV. Experimental Protocols

The synthesis and evaluation of these bioisosteric analogs require robust and reproducible experimental protocols. Below are representative procedures for key synthetic transformations and a common kinase inhibition assay.

A. Synthetic Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at the 5-Position

This protocol describes a general procedure for the introduction of aryl or heteroaryl groups at the 5-position of the pyrimidine ring via a Suzuki-Miyaura cross-coupling reaction.[7][8][9]

Suzuki_Coupling reagents Reactants: - 5-Bromopyrimidine derivative (1 eq) - Boronic acid/ester (1.2-1.5 eq) - Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) - Base (e.g., K₂CO₃, 2-3 eq) - Solvent (e.g., Dioxane/H₂O) setup Reaction Setup: - Combine reactants in a flame-dried flask - Degas the solvent - Heat under inert atmosphere (e.g., 80-100 °C) reagents->setup 1. workup Workup: - Cool to room temperature - Aqueous workup (e.g., extract with EtOAc) - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo setup->workup 2. purification Purification: - Column chromatography (e.g., Silica gel) - Recrystallization workup->purification 3. product 5-Aryl/heteroaryl pyrimidine purification->product 4.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • To a flame-dried Schlenk flask, add the 5-bromopyrimidine derivative (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2-3 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation at the 6-Position

This protocol outlines a general procedure for the synthesis of 6-amino-substituted pyrimidines from a 6-chloro or 6-methoxypyrimidine precursor.[10][11]

Buchwald_Hartwig reagents Reactants: - 6-Halopyrimidine (1 eq) - Amine (1.1-1.5 eq) - Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%) - Ligand (e.g., Xantphos, 2-6 mol%) - Base (e.g., Cs₂CO₃, 1.5-2 eq) - Solvent (e.g., Toluene, Dioxane) setup Reaction Setup: - Combine reactants in a flame-dried flask - Degas the solvent - Heat under inert atmosphere (e.g., 90-110 °C) reagents->setup 1. workup Workup: - Cool to room temperature - Filter through Celite - Aqueous workup - Dry organic layer - Concentrate in vacuo setup->workup 2. purification Purification: - Column chromatography workup->purification 3. product 6-Aminopyrimidine purification->product 4.

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Steps:

  • In a glovebox or under an inert atmosphere, add the 6-halopyrimidine (1.0 eq), the amine (1.1-1.5 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2 eq) to a dry reaction vessel.

  • Add the anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Biological Assay Protocol

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[12][13][14]

Kinase_Assay start Start prepare_reagents Prepare Reagents: - Kinase, Substrate, ATP - Test Compounds (serial dilution) - ADP-Glo™ Reagents start->prepare_reagents kinase_reaction Kinase Reaction: - Incubate Kinase, Substrate, ATP, and Test Compound prepare_reagents->kinase_reaction stop_reaction Stop Reaction & Deplete ATP: - Add ADP-Glo™ Reagent kinase_reaction->stop_reaction detect_adp ADP Detection: - Add Kinase Detection Reagent stop_reaction->detect_adp measure_luminescence Measure Luminescence detect_adp->measure_luminescence analyze_data Data Analysis: - Calculate % Inhibition - Determine IC₅₀ values measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Steps:

  • Kinase Reaction: In a multi-well plate, set up the kinase reaction by adding the kinase, substrate, ATP (at or near its Km concentration), and the test compound at various concentrations. Include appropriate controls (e.g., no inhibitor, no enzyme).

  • Incubate the reaction at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time.

  • Stop Reaction and ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

V. Conclusion

The exploration of bioisosteric replacements for 5-bromo-4-isopropyl-6-methoxypyrimidine provides a powerful framework for the rational design of novel and improved therapeutic agents. By systematically modifying each key substituent, researchers can fine-tune the steric, electronic, and physicochemical properties of the lead compound to enhance its interaction with the biological target, improve its pharmacokinetic profile, and ultimately increase its therapeutic potential. The comparative data and detailed protocols presented in this guide serve as a valuable resource for scientists engaged in the intricate process of drug discovery and lead optimization.

VI. References

  • Regan, J., et al. (2003). p38 MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters, 13(2), 273-276.

  • Wang, S., et al. (2016). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 6(79), 75847-75857.

  • Wang, S., et al. (2016). SAR study on N2,N4-disubstituted pyrimidine-2,4-diamines as effective CDK2/CDK9 inhibitors and antiproliferative agents. RSC Advances, 6(79), 75847-75857.

  • Duggan, M. E., et al. (2006). p38 MAP kinase inhibitors. Part 3: SAR on 3,4-dihydropyrimido[4,5-d]pyrimidin-2-ones and 3,4-dihydropyrido[4,3-d]pyrimidin-2-ones. Bioorganic & Medicinal Chemistry Letters, 16(16), 4400-4404.

  • Norman, M. H., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Journal of Medicinal Chemistry, 65(20), 13866-13883.

  • Regan, J., et al. (2008). Pyrazolo-pyrimidines: A novel heterocyclic scaffold for potent and selective p38α inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2539-2543.

  • Regan, J., et al. (2008). Pyrazolo-Pyrimidines: A Novel Heterocyclic Scaffold for Potent and Selective p38alpha Inhibitors. OSTI.GOV. [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Link]

  • ResearchGate. (n.d.). SAR of pyrazolopyrimidine derivatives as CDK2 inhibitor and chemical structure of compound 28. [Link]

  • Ali, G. M. E., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][4][6][7]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1863.

  • Sharma, S., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers, 8(18), 5036-5043.

  • Smith, A. M., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters, 11(16), 3622-3625.

  • Slaninova, L., et al. (2011). Pyrazolo[4,3-d]pyrimidine Bioisostere of Roscovitine: Evaluation of a Novel Selective Inhibitor of Cyclin-Dependent Kinases with Antiproliferative Activity. Journal of Medicinal Chemistry, 54(7), 2371-2382.

  • ResearchGate. (n.d.). SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds. [Link]

  • PrepChem.com. (2026). Preparation of 4-isopropylamino-thieno[3,4-d]pyrimidine. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Aslam, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195.

  • Al-Karmalawy, A. A., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. Bioorganic Chemistry, 123, 105770.

  • Ott, C. A., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters, 15(1), 105-111.

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • University of Pittsburgh. (n.d.). Bioisosteres of Common Functional Groups. [Link]

  • Kumar, R., et al. (2017). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. RSC Advances, 7(64), 40393-40402.

  • Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2725-2729.

  • El-Damasy, A. K., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(5), 738.

  • Google Patents. (n.d.). Crystalline salts of 7-[4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3r,5s)-3,5-dihydroxyhept-6-enoic acid.

  • Ong, H. W., et al. (2024). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry, 269, 116298.

  • Ong, H. W., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. ChemRxiv.

  • Wróbel, M. Z., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6958.

  • Organic Chemistry Portal. (n.d.). Synthesis of Densely Substituted Pyrimidine Derivatives. [Link]

  • Chemical-Knomics. (n.d.). Drug Discovery - Inhibitor. [Link]

  • ResearchGate. (n.d.). (A) Effect of the bioisosteric replacement of pyrimidine (left) by.... [Link]

  • Vlasova, O., et al. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. ScienceRise: Pharmaceutical Science, 5(57), 4-14.

  • Kumar, A., et al. (2025). Application of chemical similarity and bioisosteres to find allosteric inhibitors of type 2 lipid kinase γ. Journal of Biomolecular Structure and Dynamics, 1-13.

  • ResearchGate. (n.d.). SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). [Link]

  • Uddin, M. J., et al. (2021). Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma. Molecules, 26(18), 5486.

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